molecular formula C13H12BrNO2 B581297 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde CAS No. 1133116-27-4

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Cat. No.: B581297
CAS No.: 1133116-27-4
M. Wt: 294.148
InChI Key: VVFQWAQBFJMECR-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C13H12BrNO2 and its molecular weight is 294.148. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-17-12-5-2-10(3-6-12)8-15-11(9-16)4-7-13(15)14/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFQWAQBFJMECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675008
Record name 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133116-27-4
Record name 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and drug development. The document elucidates its core physicochemical properties, with a primary focus on its molecular weight and characterization. It further details a representative synthetic pathway, discusses its applications as a versatile intermediate for pharmacologically active compounds, and outlines critical safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this compound for its effective utilization in research and development projects.

Core Physicochemical & Molecular Properties

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental scaffold in numerous biologically active molecules. The strategic placement of a bromine atom, an aldehyde group, and a methoxybenzyl N-substituent makes it a highly functionalized and valuable precursor in organic synthesis. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, while the bromine atom provides a site for cross-coupling reactions, enabling the introduction of further molecular complexity.

The precise mass and molecular characteristics are foundational for any experimental work, from reaction stoichiometry calculations to analytical characterization.

PropertyDataSource(s)
Molecular Weight 294.1 g/mol [1]
Formula Weight 294.14 g/mol [2]
Molecular Formula C₁₃H₁₂BrNO₂[1][2]
CAS Number 1133116-27-4[1][2]
IUPAC Name 5-bromo-1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde[]
Physical Form Solid[4]
Purity Typically ≥95%[1][4]
SMILES COC1=CC=C(C=C1)CN2C(=CC=C2Br)C=O[]
InChI InChI=1S/C13H12BrNO2/c1-17-12-5-2-10(3-6-12)8-15-11(9-16)4-7-13(15)14/h2-7,9H,8H2,1H3[]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through a logical sequence of N-protection followed by electrophilic bromination. This strategy is predicated on the need to first protect the acidic N-H proton of the pyrrole ring, which facilitates controlled substitution at the carbon positions.

Experimental Protocol: A Representative Synthesis
  • Step 1: N-Alkylation of Pyrrole-2-carbaldehyde:

    • To a solution of pyrrole-2-carbaldehyde in a polar aprotic solvent like Dimethylformamide (DMF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

    • Causality: NaH is a strong, non-nucleophilic base that deprotonates the pyrrole nitrogen to form the corresponding sodium salt. This increases the nucleophilicity of the nitrogen, priming it for the subsequent alkylation.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add 1-(chloromethyl)-4-methoxybenzene (4-methoxybenzyl chloride, 1.05 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Electrophilic Bromination:

    • Dissolve the crude 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde from Step 1 in a suitable solvent such as Tetrahydrofuran (THF).

    • Cool the solution to -78 °C.

    • Add N-Bromosuccinimide (NBS, 1.0 equivalent) portion-wise.

    • Causality: The pyrrole ring is electron-rich and highly activated towards electrophilic aromatic substitution. The C5 position (alpha to the nitrogen) is the most electronically favorable site for substitution. NBS serves as a reliable source of an electrophilic bromine cation (Br⁺). Performing the reaction at low temperature (-78 °C) helps to control the regioselectivity and prevent over-bromination.

    • Stir at -78 °C for 1-2 hours, monitoring by TLC.

    • Quench the reaction with sodium thiosulfate solution and extract the product.

    • Purify the final compound using column chromatography on silica gel.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Bromination P2C Pyrrole-2-carbaldehyde NaH NaH in DMF (Deprotonation) P2C->NaH PMBCl 4-Methoxybenzyl Chloride (Alkylation) NaH->PMBCl Intermediate 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde PMBCl->Intermediate Intermediate_ref Intermediate NBS NBS in THF, -78°C (Electrophilic Substitution) FinalProduct This compound NBS->FinalProduct Intermediate_ref->NBS

Caption: Synthetic workflow for this compound.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential. Each technique provides a unique piece of structural information, and together they form a self-validating confirmation of the target molecule.

TechniqueExpected Result
¹H NMR - Aldehyde proton (CHO) singlet around δ 9.5-9.6 ppm. - Aromatic protons from the methoxybenzyl group as two doublets around δ 6.8-7.3 ppm. - Pyrrole ring protons as two doublets around δ 6.3-7.2 ppm. - Methylene bridge protons (CH₂) as a singlet around δ 5.5-5.8 ppm. - Methoxy group protons (OCH₃) as a singlet around δ 3.8 ppm.
¹³C NMR - Carbonyl carbon (C=O) signal around δ 175-180 ppm. - Signals for aromatic and pyrrole carbons in the δ 110-160 ppm range. - Methylene bridge carbon (CH₂) signal around δ 50-55 ppm. - Methoxy carbon (OCH₃) signal around δ 55 ppm.
Mass Spec (MS) - A molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic signature for a molecule containing one bromine atom.
IR Spectroscopy - A strong carbonyl (C=O) stretching vibration around 1660-1680 cm⁻¹. - C-H stretching vibrations for aromatic and aldehydic protons.

Applications in Drug Discovery and Development

Pyrrole-2-carbaldehyde derivatives are established pharmacophores in medicinal chemistry.[5] The title compound, with its specific substitution pattern, is a valuable intermediate for creating novel therapeutic agents.

  • Protein Degradation: This compound is listed as a building block for protein degraders.[1] This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are revolutionary therapeutic modalities designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

  • Scaffold for Heterocyclic Synthesis: The aldehyde functionality is a key starting point for constructing more complex heterocyclic systems like pyrimidines, imidazoles, or quinoxalines through condensation reactions.[6] The bromine atom can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to append other molecular fragments.[7]

  • Enzyme Inhibition: The pyrrole carbaldehyde scaffold has been identified as an effective pharmacophore for inhibiting enzymes such as enoyl-ACP reductase, a key target in the development of antibacterial agents.[5]

G cluster_0 Chemical Transformations cluster_1 Resulting Scaffolds / Molecules Start 5-Bromo-1-(4-methoxybenzyl) pyrrole-2-carbaldehyde Condensation Condensation Rxn (on Aldehyde) Start->Condensation Coupling Cross-Coupling Rxn (on Bromine) Start->Coupling PROTACs PROTAC Linkers/Warheads Start->PROTACs Multi-step Synthesis Heterocycles Fused Heterocycles Condensation->Heterocycles Biaryls Biaryl Systems Coupling->Biaryls

Caption: Role as a versatile intermediate in chemical synthesis.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification
Hazard ClassStatement
Acute Toxicity, Oral Harmful if swallowed.[8][9]
Skin Corrosion/Irritation Causes skin irritation.[8][9]
Eye Damage/Irritation Causes serious eye irritation.[8][9][10]
Acute Toxicity, Inhalation Harmful if inhaled.[8]
Specific Target Organ Toxicity May cause respiratory irritation.[8][9]
Recommended Handling Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8][9]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[8]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Handling Practices:

    • Avoid breathing dust, fumes, or vapors.[8][9]

    • Do not get in eyes, on skin, or on clothing.[8][9]

    • Wash hands thoroughly after handling.[8]

    • Keep away from heat, sparks, and open flames.[8]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[9]

    • Keep the container tightly closed.[8][9]

    • Store under an inert atmosphere (e.g., Argon or Nitrogen) for long-term stability.[4][11]

Conclusion

This compound, with a molecular weight of 294.1 g/mol , is more than a simple chemical entity; it is a strategically designed building block for advanced chemical synthesis. Its well-defined structure, characterized by multiple reactive sites, makes it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling protocols, as detailed in this guide, is paramount for unlocking its full potential in the development of next-generation therapeutics.

References

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde: Synthesis, Characterization, and Applications

Introduction: A Versatile Heterocyclic Building Block

This compound is a polysubstituted pyrrole derivative that has emerged as a valuable intermediate in synthetic organic chemistry. As a functionalized heterocyclic compound, it serves as a key building block for the construction of more complex molecular architectures. Pyrrole rings are fundamental scaffolds in a vast array of natural products and pharmacologically active compounds, prized for their diverse biological activities.[1][2][3] This specific molecule, identified by its CAS Number 1133116-27-4, combines several key chemical features: an electron-rich pyrrole core, a protecting group on the nitrogen (the 4-methoxybenzyl, or PMB, group), a reactive aldehyde at the 2-position, and a bromine atom at the 5-position. This strategic arrangement of functional groups makes it an ideal precursor for targeted modifications, particularly in the field of medicinal chemistry where it is recognized as a "Protein Degrader Building Block".[4]

Molecular Structure and Physicochemical Properties

The core of the molecule is a five-membered pyrrole ring. The nitrogen atom (position 1) is substituted with a 4-methoxybenzyl group, which not only protects the reactive N-H bond but also enhances solubility in organic solvents. An aldehyde (carbaldehyde) group is located at the C2 position, adjacent to the nitrogen. A bromine atom is situated at the C5 position, the other position alpha to the nitrogen.

structure cluster_pyrrole Pyrrole Ring cluster_substituents cluster_phenyl p1 p2 p1->p2 PMB_CH2 CH₂ p1->PMB_CH2 p3 p2->p3 p4 p3->p4 CHO_C C p3->CHO_C p5 p4->p5 p5->p1 Br Br p5->Br N CHO_H H CHO_C->CHO_H CHO_O O CHO_C->CHO_O C_ph1 PMB_CH2->C_ph1 ph1 ph2 ph1->ph2 ph3 ph2->ph3 ph4 ph3->ph4 ph5 ph4->ph5 OMe_O O ph4->OMe_O ph6 ph5->ph6 ph6->ph1 OMe_CH3 CH₃ OMe_O->OMe_CH3

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Identification Data

PropertyValueReference(s)
CAS Number 1133116-27-4[4][5]
Molecular Formula C₁₃H₁₂BrNO₂[4][6]
Molecular Weight 294.14 g/mol [4]
Appearance Typically a solid (e.g., white to tan powder)[7]
Purity Commonly available at ≥95%[4]
IUPAC Name 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde[8]

Rational Synthesis and Mechanistic Insights

The synthesis of this molecule is a logical, multi-step process that leverages well-established reactions in heterocyclic chemistry. The general strategy involves first protecting the pyrrole nitrogen, followed by formylation and then selective bromination.

workflow start Pyrrole step1 Step 1: N-Protection Reagents: 4-Methoxybenzyl chloride, Base (e.g., NaH), Solvent (e.g., DMF) start->step1 intermediate1 1-(4-Methoxybenzyl)-1H-pyrrole step1->intermediate1 step2 Step 2: Vilsmeier-Haack Formylation Reagents: POCl₃, DMF Solvent (e.g., DCE) intermediate1->step2 intermediate2 1-(4-Methoxybenzyl)pyrrole-2-carbaldehyde step2->intermediate2 step3 Step 3: Electrophilic Bromination Reagent: N-Bromosuccinimide (NBS) Solvent (e.g., THF) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Step 1: N-Protection with 4-Methoxybenzyl (PMB) Group

The pyrrolic N-H proton is acidic and can interfere with subsequent electrophilic substitution reactions. Protection is therefore the crucial first step. The 4-methoxybenzyl (PMB) group is an excellent choice as it is robust under various conditions but can be readily cleaved later via oxidation if the free N-H is required. The reaction proceeds via an Sₙ2 mechanism where a strong base, such as sodium hydride (NaH), deprotonates the pyrrole to form the nucleophilic pyrrolide anion, which then displaces the chloride from 4-methoxybenzyl chloride.

Step 2: Vilsmeier-Haack Formylation

The introduction of the aldehyde group is most efficiently achieved via the Vilsmeier-Haack reaction.[9] This reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[10]

  • Mechanism Rationale: Pyrrole is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The Vilsmeier reagent is a mild electrophile, ideal for formylating such activated rings.[10] Due to the powerful electron-donating effect of the nitrogen atom, electrophilic attack is strongly favored at the α-positions (C2 and C5) over the β-positions.[11][12] With the C1 position blocked by the PMB group, the reaction proceeds with high regioselectivity to yield the 2-formylated product.

Step 3: Regioselective Bromination

The final step is the introduction of the bromine atom. The existing substituents—the N-PMB group and the C2-aldehyde—dictate the position of the next electrophilic attack. The nitrogen atom is a strong activating group, directing substitution to the remaining α-position (C5). The C2-aldehyde is a deactivating group, which further disfavors substitution at the adjacent C3 position. Therefore, electrophilic bromination using a mild source of electrophilic bromine, such as N-Bromosuccinimide (NBS), occurs with high selectivity at the C5 position.[13] Using NBS is preferable to elemental bromine as it generates a low concentration of Br₂ in situ, minimizing side reactions.

Structural Characterization and Data

Confirmation of the final structure relies on a combination of spectroscopic methods.

Table 2: Representative Spectroscopic Data (Hypothetical)

TechniqueData Interpretation
¹H NMR δ ~9.5 ppm (s, 1H, -CHO): Aldehyde proton, deshielded. δ ~7.2 ppm (d, 2H, Ar-H): Protons on the PMB phenyl ring ortho to the CH₂ group. δ ~6.9 ppm (d, 1H, Pyrrole-H): Pyrrole proton at C3. δ ~6.8 ppm (d, 2H, Ar-H): Protons on the PMB phenyl ring ortho to the methoxy group. δ ~6.2 ppm (d, 1H, Pyrrole-H): Pyrrole proton at C4. δ ~5.5 ppm (s, 2H, -CH₂-): Methylene protons of the benzyl group. δ ~3.8 ppm (s, 3H, -OCH₃): Methoxy protons.
¹³C NMR δ ~180 ppm (-CHO): Aldehyde carbonyl carbon. δ ~160 ppm (Ar-C-O): Aromatic carbon attached to the methoxy group. δ ~132-110 ppm: Aromatic carbons of the pyrrole and phenyl rings. δ ~55 ppm (-OCH₃): Methoxy carbon. δ ~52 ppm (-CH₂-): Methylene carbon.
Mass Spec (ESI+) m/z ~294.0, 296.0: Molecular ion peaks [M+H]⁺ showing the characteristic ~1:1 isotopic pattern for a single bromine atom.

Note: The chemical shifts (δ) are predicted values based on analogous structures and may vary slightly depending on the solvent and experimental conditions.[14][15][16]

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in the orthogonal reactivity of its functional groups, making it a versatile synthetic intermediate.

  • Aldehyde Group Chemistry: The aldehyde at C2 is a gateway for numerous transformations. It can undergo Wittig reactions to form alkenes, reductive amination to introduce amine side chains, oxidation to a carboxylic acid, or serve as an anchor point for building complex heterocyclic systems through condensation reactions.

  • Bromo Group Chemistry: The bromine atom at C5 is perfectly positioned for modern cross-coupling reactions. It can readily participate in Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of diverse aryl, alkyl, or alkynyl substituents, rapidly increasing molecular complexity.

Caption: Use in a Suzuki cross-coupling reaction to introduce an aryl group.

  • Protein Degraders: The designation of this molecule as a "Protein Degrader Building Block" is significant.[4] Protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation. This building block provides a rigid, functionalizable core scaffold that can be elaborated to connect the target-binding and ligase-binding moieties.

Detailed Experimental Protocol (Representative)

The following is a representative protocol synthesized from standard procedures for the reactions involved. Safety Precaution: These reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of 1-(4-Methoxybenzyl)-1H-pyrrole
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and anhydrous N,N-dimethylformamide (DMF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of freshly distilled pyrrole (1.0 eq.) in anhydrous DMF dropwise over 20 minutes.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add a solution of 4-methoxybenzyl chloride (1.05 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product as an oil or low-melting solid.

Part B: Synthesis of 1-(4-Methoxybenzyl)pyrrole-2-carbaldehyde[17]
  • In a separate flame-dried flask under an inert atmosphere, cool anhydrous 1,2-dichloroethane (DCE) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) to anhydrous DMF (1.5 eq.) in the cooled DCE. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of 1-(4-methoxybenzyl)-1H-pyrrole (from Part A, 1.0 eq.) in DCE to the Vilsmeier reagent dropwise at 0 °C.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 80 °C) for 1-2 hours.

  • Cool the reaction to room temperature and then place in an ice bath.

  • Carefully neutralize the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases, followed by 1M NaOH solution until the pH is ~8-9.

  • Stir vigorously for 30 minutes, then separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash chromatography to yield the product.

Part C: Synthesis of this compound
  • Dissolve the aldehyde from Part B (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flask protected from light.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of N-Bromosuccinimide (NBS, 1.0 eq.) in anhydrous THF dropwise over 30 minutes.

  • Maintain the reaction at -78 °C and stir for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude solid by recrystallization or flash chromatography to afford the final title compound.

References

An In-depth Technical Guide to the Physical Properties of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde is a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. The pyrrole scaffold is a ubiquitous motif in natural products and pharmaceuticals, and its functionalization allows for the fine-tuning of biological activity and material properties. The presence of a bromo substituent, a methoxybenzyl group at the nitrogen, and a carbaldehyde function provides multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of the known physical properties of this compound, offering a foundational understanding for its application in research and development. The document details its key physical characteristics and outlines the standard experimental protocols for their determination, ensuring scientific integrity and reproducibility.

Core Physical Properties

A summary of the fundamental physical properties of this compound is presented below. It is important to note that while basic identifiers are readily available, specific experimental data for properties such as melting and boiling points are not widely published and may require experimental determination.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1133116-27-4[1][2]
Molecular Formula C₁₃H₁₂BrNO₂[1]
Molecular Weight 294.1 g/mol [1]
Appearance SolidCommercial Suppliers
Purity ≥95%[1]
Melting Point Not available in cited literatureN/A
Boiling Point Not available in cited literatureN/A
Solubility Not available in cited literatureN/A

Molecular Structure and Characterization Workflow

The structural arrangement of this compound is key to its reactivity and physical characteristics. A typical workflow for its complete characterization is outlined below.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural & Physical Characterization cluster_data Data Analysis synthesis Chemical Synthesis purification Column Chromatography / Recrystallization synthesis->purification Crude Product nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Purified Compound ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir mp Melting Point Determination purification->mp solubility Solubility Assessment purification->solubility analysis Structure Elucidation & Purity Confirmation nmr->analysis ms->analysis ir->analysis mp->analysis solubility->analysis

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a novel or uncharacterized organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a solid's purity. A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the anticipated melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the substance.

Solubility Assessment

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and application in chemical reactions.

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility is quantitatively expressed as the concentration of the solute in a saturated solution at a specific temperature.

Apparatus:

  • Test tubes

  • Vortex mixer

  • A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide)

Procedure:

  • Qualitative Assessment:

    • Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of test tubes.

    • To each tube, add a specific volume (e.g., 1 mL) of a different solvent.

    • Agitate the mixture vigorously using a vortex mixer for a set period.

    • Visually inspect for the dissolution of the solid. Classify as soluble, partially soluble, or insoluble.

  • Quantitative Determination (Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.

    • Agitate the flask at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

    • Allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed.

  • Data Acquisition: Acquire the free induction decay (FID) signal. Key parameters to set include the number of scans, pulse width, and relaxation delay.

  • Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Expected Spectral Features for this compound:

  • ¹H NMR:

    • A singlet for the aldehydic proton.

    • Two doublets for the pyrrole ring protons.

    • Signals for the protons of the methoxybenzyl group (aromatic protons and the methylene bridge).

    • A singlet for the methoxy group protons.

  • ¹³C NMR:

    • A signal for the aldehydic carbon.

    • Signals for the carbons of the pyrrole ring.

    • Signals for the carbons of the methoxybenzyl group.

    • A signal for the methoxy carbon.

cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent acquire Acquire FID in NMR Spectrometer dissolve->acquire Prepared Sample process Fourier Transform, Phasing, Baseline Correction acquire->process Raw Data (FID) analyze Chemical Shift & Coupling Constant Analysis process->analyze Processed Spectrum

Caption: General workflow for NMR spectroscopic analysis.

Conclusion

This compound is a compound with considerable potential in synthetic chemistry. While its fundamental identifiers are established, a comprehensive public database of its physical properties remains to be fully compiled. The experimental protocols outlined in this guide provide a robust framework for researchers to determine these properties with high fidelity. Accurate characterization is paramount for ensuring the reliability and reproducibility of subsequent research and development endeavors that utilize this versatile building block.

References

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Introduction: Strategic Synthesis of a Key Pyrrole Building Block

This compound (CAS No: 1133116-27-4) is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the development of complex molecular architectures.[1][2] Its utility is prominent in medicinal chemistry and materials science, where the pyrrole core is a common scaffold and the strategically placed functional groups—a bromine atom, an aldehyde, and a protecting group—allow for sequential and regioselective modifications. This guide provides a detailed, field-proven pathway for the synthesis of this target molecule, emphasizing the rationale behind methodological choices and providing robust, replicable protocols.

The synthetic approach is a three-step sequence designed for efficiency, control, and scalability:

  • N-Protection: Introduction of the 4-methoxybenzyl (PMB) group onto the pyrrole nitrogen.

  • Formylation: Regioselective installation of a carbaldehyde group at the C2 position via the Vilsmeier-Haack reaction.

  • Bromination: Selective electrophilic bromination at the C5 position to yield the final product.

This strategy is predicated on the careful management of pyrrole's inherent reactivity. Unprotected pyrrole is prone to polymerization under acidic or strongly electrophilic conditions.[3][4] The N-protection step is therefore critical, not only to prevent side reactions but also to direct subsequent functionalization. The 4-methoxybenzyl (PMB) group is selected for its stability across a range of reaction conditions and its susceptibility to clean removal via oxidative or acidic methods, offering orthogonality for further synthetic transformations.[5][6][7]

PART 1: The Synthetic Pathway: Rationale and Execution

Step 1: N-Protection of Pyrrole with 4-Methoxybenzyl Chloride

Causality and Expertise: The initial step involves the alkylation of the pyrrole nitrogen. Pyrrole is weakly acidic (pKa ≈ 17), and its nitrogen can be deprotonated by a suitable base to form the pyrrolide anion. This anion is a potent nucleophile that readily reacts with an alkyl halide like 4-methoxybenzyl chloride (PMB-Cl). The choice of base and solvent is crucial for efficiency. Sodium hydride (NaH) in an aprotic polar solvent like Dimethylformamide (DMF) is a classic and highly effective combination, ensuring complete deprotonation and providing a suitable medium for the subsequent SN2 reaction.

Experimental Protocol: Synthesis of 1-(4-methoxybenzyl)-1H-pyrrole

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) and wash with anhydrous hexane (3x) to remove the oil.

  • Solvent Addition: Add anhydrous DMF and cool the resulting suspension to 0 °C in an ice bath.

  • Deprotonation: Add pyrrole (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution will be observed.

  • Alkylation: Add a solution of 4-methoxybenzyl chloride (1.05 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-(4-methoxybenzyl)-1H-pyrrole as a clear oil.

Step 2: Vilsmeier-Haack Formylation of 1-(4-methoxybenzyl)-1H-pyrrole

Causality and Expertise: The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic and heterocyclic systems.[8][9] The reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from DMF and a dehydrating agent, typically phosphorus oxychloride (POCl₃).[10][11] This electrophile is mild enough to avoid polymerization but reactive enough to attack the electron-rich C2 position of the N-protected pyrrole ring. The reaction is performed at low temperatures to control the exothermic formation of the Vilsmeier reagent and to ensure regioselectivity. The subsequent hydrolysis of the iminium intermediate under basic conditions liberates the aldehyde.

Experimental Protocol: Synthesis of 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

  • Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous DMF (3.0 equivalents) and cool to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, ensuring the internal temperature remains below 10 °C. Stir the resulting solution at 0 °C for 30-45 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Add a solution of 1-(4-methoxybenzyl)-1H-pyrrole (1.0 equivalent) in anhydrous DMF dropwise to the cold Vilsmeier reagent solution.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor for the consumption of the starting material by TLC.

  • Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium hydroxide (NaOH) or sodium acetate until the pH is ~8-9.

  • Work-up and Purification: Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis. Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by recrystallization or flash column chromatography to afford 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde.

Step 3: Electrophilic Bromination

Causality and Expertise: The final step is the regioselective bromination of the pyrrole ring. The aldehyde group at C2 is electron-withdrawing, which slightly deactivates the ring. However, the powerful electron-donating effect of the nitrogen atom ensures the ring remains highly activated towards electrophilic substitution, particularly at the C5 position. N-Bromosuccinimide (NBS) is the ideal reagent for this transformation as it provides a source of electrophilic bromine under mild conditions, minimizing over-bromination and other side reactions.[12][13] The reaction is typically run at low temperatures in an inert solvent like Tetrahydrofuran (THF) to further enhance selectivity.

Experimental Protocol: Synthesis of this compound

  • Preparation: Dissolve 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous THF in a round-bottom flask protected from light.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.0-1.1 equivalents) portion-wise over 15-20 minutes, maintaining the low temperature.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) or by flash column chromatography to yield the final product, this compound.

PART 2: Data Summary and Visualization

Quantitative Data Summary
StepReaction NameStarting MaterialProductKey ReagentsMolecular Formula (Final)Molecular Weight (Final)
1N-ProtectionPyrrole1-(4-methoxybenzyl)-1H-pyrroleNaH, PMB-Cl, DMFC₁₃H₁₂BrNO₂294.14 g/mol [1]
2Vilsmeier-Haack Formylation1-(4-methoxybenzyl)-1H-pyrrole1-(4-methoxybenzyl)pyrrole-2-carbaldehydePOCl₃, DMFC₁₃H₁₂BrNO₂294.14 g/mol [1]
3Electrophilic Bromination1-(4-methoxybenzyl)pyrrole-2-carbaldehydeThis compoundNBS, THFC₁₃H₁₂BrNO₂294.14 g/mol [1]

Visualized Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Vilsmeier-Haack Formylation cluster_step3 Step 3: Bromination Pyrrole Pyrrole PMB_Pyrrole 1-(4-methoxybenzyl)-1H-pyrrole Pyrrole->PMB_Pyrrole  NaH, PMB-Cl  DMF Aldehyde 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde PMB_Pyrrole->Aldehyde  POCl₃, DMF  then H₂O/OH⁻ Final_Product This compound Aldehyde->Final_Product  NBS  THF, -78°C

Caption: Overall synthetic pathway for this compound.

Mechanism of the Vilsmeier-Haack Reaction

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Pyrrole 1-(PMB)-pyrrole Intermediate Iminium Salt Intermediate Pyrrole->Intermediate Attack on Vilsmeier Reagent Aldehyde Product (Aldehyde) Intermediate->Aldehyde Hydrolysis (H₂O)

Caption: Key stages of the Vilsmeier-Haack formylation reaction mechanism.

References

Spectroscopic Elucidation of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Structure and a Priori Considerations

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde (C₁₃H₁₂BrNO₂) is a multi-substituted aromatic heterocycle. Its structure comprises a pyrrole ring substituted with a bromine atom at the 5-position, a carbaldehyde group at the 2-position, and a 4-methoxybenzyl group attached to the pyrrole nitrogen.

Figure 1: Chemical structure of this compound.

The presence of various functional groups—an aromatic heterocycle, a halogen, an aldehyde, a benzyl group, and a methoxy ether—will give rise to a rich and informative set of spectroscopic data. The following sections will detail the predicted spectroscopic signatures and the rationale behind them.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals for the pyrrole, benzyl, and methoxy protons.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5Singlet1HAldehyde proton (-CHO)
~7.2Doublet2HBenzyl protons (ortho to CH₂)
~6.9Doublet2HBenzyl protons (meta to CH₂)
~6.8Doublet1HPyrrole proton (H-3)
~6.4Doublet1HPyrrole proton (H-4)
~5.5Singlet2HBenzyl methylene protons (-CH₂-)
~3.8Singlet3HMethoxy protons (-OCH₃)
Interpretation of the Predicted ¹H NMR Spectrum
  • Aldehyde Proton (~9.5 ppm): The proton of the carbaldehyde group is expected to be the most deshielded proton in the molecule, appearing as a sharp singlet far downfield. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.[1][2]

  • Aromatic Protons (6.4 - 7.2 ppm): The pyrrole protons are expected to appear as two doublets, coupled to each other. The H-3 proton will likely be further downfield than the H-4 proton due to the deshielding effect of the adjacent aldehyde group. The protons on the 4-methoxybenzyl group will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the methylene group will be slightly more deshielded than those meta to it.

  • Benzylic Methylene Protons (~5.5 ppm): The two protons of the methylene bridge between the pyrrole nitrogen and the phenyl ring are expected to appear as a sharp singlet. Their chemical shift is downfield from typical alkyl protons due to the influence of the adjacent aromatic systems and the nitrogen atom.

  • Methoxy Protons (~3.8 ppm): The three protons of the methoxy group will give rise to a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of the title compound would show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~180Aldehyde carbonyl carbon (C=O)
~160Methoxy-substituted aromatic carbon (C-OCH₃)
~135Pyrrole carbon (C-2)
~130Benzyl aromatic carbon (C-CH₂)
~129Benzyl aromatic carbons (ortho to CH₂)
~125Pyrrole carbon (C-5)
~118Pyrrole carbon (C-3)
~115Benzyl aromatic carbons (meta to CH₂)
~110Pyrrole carbon (C-4)
~55Methoxy carbon (-OCH₃)
~52Benzyl methylene carbon (-CH₂)
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (~180 ppm): The aldehyde carbonyl carbon is the most deshielded carbon, appearing at a very high chemical shift.[3]

  • Aromatic Carbons (110 - 160 ppm): The spectrum will show a series of signals in the aromatic region corresponding to the carbons of the pyrrole and benzene rings. The carbon attached to the methoxy group will be the most deshielded among the benzene carbons. The pyrrole carbons will have distinct chemical shifts influenced by the substituents.

  • Aliphatic Carbons (50 - 60 ppm): The methoxy carbon and the benzylic methylene carbon will appear in the upfield region of the spectrum. The methoxy carbon is typically found around 55 ppm.

cluster_downfield Downfield cluster_upfield Upfield a C=O (~180 ppm) b C-OCH3 (~160 ppm) c Pyrrole C2 (~135 ppm) d Benzyl C-CH2 (~130 ppm) e Pyrrole C5 (~125 ppm) f Pyrrole C3 (~118 ppm) g Pyrrole C4 (~110 ppm) h -OCH3 (~55 ppm) i -CH2- (~52 ppm)

Figure 2: Predicted relative chemical shifts in the ¹³C NMR spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~2830, ~2730Medium, weakAldehyde C-H stretch (Fermi doublet)
~1670StrongAldehyde C=O stretch
~1610, ~1510Medium-StrongAromatic C=C stretch
~1250StrongAryl-O-C stretch (asymmetric)
~1030MediumAryl-O-C stretch (symmetric)
~830Strongp-substituted benzene C-H out-of-plane bend
~750StrongPyrrole C-H out-of-plane bend
~650MediumC-Br stretch
Interpretation of the Predicted IR Spectrum
  • Carbonyl Stretch (~1670 cm⁻¹): A strong, sharp absorption band in this region is the most characteristic feature of an aldehyde.[4][5][6] The conjugation with the pyrrole ring is expected to lower the frequency from that of a simple aliphatic aldehyde.

  • C-H Stretches: The spectrum will show absorptions for aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. The two weak bands characteristic of the aldehyde C-H stretch are also anticipated.

  • Aromatic and Ether Stretches: The C=C stretching vibrations of the aromatic rings will appear in the 1610-1510 cm⁻¹ region. The strong C-O stretching of the methoxy group will be prominent around 1250 cm⁻¹.[7]

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bands, including the C-Br stretch, which is typically weak and found at low wavenumbers.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using a neat solid sample on a diamond ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
293/295HighMolecular ion [M]⁺
121Very High[CH₃OC₆H₄CH₂]⁺ (4-methoxybenzyl cation)
172/174Medium[BrC₄H₂NCHO]⁺ (Pyrrole fragment)
91Low[C₇H₇]⁺ (Tropylium ion)
Interpretation of the Predicted Mass Spectrum
  • Molecular Ion Peak: The molecular ion peak is expected to appear as a doublet at m/z 293 and 295 with approximately equal intensity, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • Base Peak: The most abundant fragment is predicted to be the 4-methoxybenzyl cation at m/z 121, resulting from the cleavage of the N-C bond between the pyrrole ring and the methylene group. This is a very stable carbocation.

  • Other Fragments: Another significant fragment would be the brominated pyrrole aldehyde cation at m/z 172/174. A smaller peak at m/z 91, corresponding to the tropylium ion, may also be observed from the rearrangement and loss of a methoxy group from the benzyl fragment.[8][9]

M [M]⁺˙ m/z 293/295 F1 [CH₃OC₆H₄CH₂]⁺ m/z 121 M->F1 - [BrC₄H₂NCHO]˙ F2 [BrC₄H₂NCHO]⁺˙ m/z 172/174 M->F2 - [CH₃OC₆H₄CH₂]˙ F3 [C₇H₇]⁺ m/z 91 F1->F3 - CH₂O

Figure 3: Predicted fragmentation pathway in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Conclusion

This technical guide has provided a detailed, in-depth analysis of the predicted spectroscopic data for this compound. By leveraging established principles of spectroscopy and data from analogous structures, we have constructed a comprehensive picture of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This information serves as a valuable resource for the identification and characterization of this compound and provides a framework for the spectroscopic analysis of other substituted pyrroles. The included experimental protocols offer practical guidance for researchers in obtaining high-quality spectroscopic data.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple spectral prediction, offering a deep dive into the underlying principles that govern the chemical shifts, coupling constants, and signal multiplicities observed for this molecule. We will explore the causal relationships between the molecular structure—including the electronic effects of the bromo, aldehyde, and p-methoxybenzyl substituents—and the resulting spectral features. This guide is designed for researchers, scientists, and drug development professionals, providing not only a detailed spectral interpretation but also a robust, field-proven experimental protocol for acquiring high-fidelity NMR data. All theoretical claims are substantiated with authoritative references, ensuring scientific integrity and trustworthiness.

Introduction: The Nexus of Structure and Spectroscopy

This compound (CAS 1133116-27-4) is a highly functionalized pyrrole derivative.[][2] The pyrrole scaffold is a cornerstone in pharmaceutical development, appearing in numerous approved drugs and natural products.[3] The specific substitution pattern of this molecule—a bromine atom at the 5-position, an aldehyde at the 2-position, and a p-methoxybenzyl (PMB) protecting group on the nitrogen—makes it a versatile intermediate for creating more complex molecular architectures.

Unambiguous structural confirmation is paramount in chemical synthesis, and ¹H NMR spectroscopy stands as the most powerful and accessible tool for this purpose.[4] The proton NMR spectrum provides a detailed electronic "fingerprint" of a molecule, revealing the number of distinct proton environments, their relative abundance, and their connectivity.[4][5] This guide will systematically deconstruct the expected ¹H NMR spectrum of the title compound, providing a predictive framework grounded in fundamental principles of magnetic resonance and substituent effects.

Molecular Structure and Unique Proton Environments

To interpret the ¹H NMR spectrum, we must first identify all electronically non-equivalent protons in the molecule. The structure of this compound contains six distinct proton environments, as illustrated below.

G cluster_mol This compound cluster_labels Proton Environments mol mol H_aldehyde Ha: Aldehyde Proton H3 Hb: Pyrrole H-3 H4 Hc: Pyrrole H-4 CH2 Hd: Benzylic CH₂ H_arom He: Aromatic Protons (AA'BB') OCH3 Hf: Methoxy Protons

Figure 1: Molecular structure and classification of proton environments.

The six key proton sets are:

  • Hₐ: The aldehyde proton attached to the carbonyl group.

  • Hₑ & Hբ: The two protons on the pyrrole ring.

  • Hₒ: The benzylic methylene protons.

  • Hₑ: The four aromatic protons on the p-methoxybenzyl ring.

  • Hբ: The three protons of the methoxy group.

Deconstruction of the Predicted ¹H NMR Spectrum

The chemical shift (δ) of each proton is dictated by its local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear further downfield (at a higher ppm value).[4][6] Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the proton and shifting its signal upfield.

Aldehyde Proton (Hₐ)

The aldehyde proton is the most deshielded proton in the molecule. Its signal is expected to appear far downfield, typically in the δ 9.0–10.0 ppm range.[5][7] This significant downfield shift is caused by two primary factors:

  • Anisotropic Effect: The π-system of the C=O double bond generates a local magnetic field that strongly deshields the aldehyde proton, which lies in the plane of the carbonyl group.

  • Inductive Effect: The electronegative oxygen atom withdraws electron density from the C-H bond, further reducing its shielding.[6]

This proton will appear as a singlet , as it has no adjacent protons within three bonds to couple with. Minor long-range coupling to the pyrrole H-3 proton may be observed in high-resolution spectra but is often negligible.

Pyrrole Ring Protons (Hₑ and Hբ)

The pyrrole ring is an aromatic heterocycle, and its protons typically resonate between δ 6.0 and 7.5 ppm.[8][9] In this molecule, the electronic environment is heavily influenced by substituents.

  • Hₑ (Position 3): This proton is adjacent to the strongly electron-withdrawing aldehyde group. This proximity will cause a significant downfield shift.

  • Hբ (Position 4): This proton is adjacent to the bromine atom, another electronegative, electron-withdrawing substituent.

These two protons are adjacent to each other and will exhibit spin-spin coupling, appearing as two doublets . The coupling constant, ³JHH, for vicinal protons on a pyrrole ring is typically small, around 3-4 Hz. We predict Hₑ to be further downfield than Hբ due to the stronger deshielding effect of the adjacent aldehyde group.

p-Methoxybenzyl (PMB) Group Protons

Benzylic Protons (Hₒ): The two benzylic protons are chemically equivalent and are deshielded by both the adjacent aromatic ring and the nitrogen atom of the pyrrole ring. Their signal is expected to appear as a sharp singlet in the range of δ 5.0–5.5 ppm . The absence of adjacent protons prevents any splitting.

Aromatic Protons (Hₑ): The p-substituted benzene ring possesses a plane of symmetry. This results in two sets of chemically equivalent protons. The two protons ortho to the methoxy group are equivalent, as are the two protons ortho to the benzylic methylene group. This arrangement gives rise to a classic AA'BB' system , which often appears as two distinct doublets for simplicity, especially at higher field strengths.

  • The protons ortho to the electron-donating methoxy group will be more shielded and appear further upfield.

  • The protons ortho to the CH₂-pyrrole group will be less shielded and appear further downfield. The typical coupling constant for ortho protons on a benzene ring is around 8-9 Hz.

Methoxy Protons (Hբ): The three protons of the methoxy group (-OCH₃) are equivalent and are shielded by the attached oxygen atom. They will appear as a sharp singlet , typically in the characteristic region of δ 3.7–3.9 ppm .[10]

Summary of Predicted ¹H NMR Data

The predicted spectral data are consolidated in the table below. These values are estimates and can vary slightly based on the solvent and spectrometer frequency used.[11]

Proton LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
HₐAldehyde (-CHO)9.5 - 9.8Singlet (s)1H-
HₑPyrrole H-37.1 - 7.3Doublet (d)1H~4.0 Hz
Pyrrole H-46.8 - 7.0Doublet (d)1H~4.0 Hz
Hₑ (ortho to CH₂)Aromatic7.2 - 7.4Doublet (d)2H~8.5 Hz
Hₑ (ortho to OCH₃)Aromatic6.8 - 6.9Doublet (d)2H~8.5 Hz
HₒBenzylic (-CH₂-)5.2 - 5.4Singlet (s)2H-
Methoxy (-OCH₃)~3.8Singlet (s)3H-

Experimental Protocol for High-Fidelity Data Acquisition

Obtaining a high-quality, interpretable spectrum requires meticulous experimental technique.[3] This protocol is designed to be self-validating, ensuring reliable and reproducible results.

Sample Preparation
  • Purity Verification: Ensure the sample of this compound is of high purity (>95%) to prevent signals from impurities that could complicate the spectrum.

  • Mass Measurement: Accurately weigh approximately 5-10 mg of the solid compound.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at δ 0.00 ppm, is chemically inert, and is easily removed.[4]

  • Homogenization: Gently vortex or invert the NMR tube until the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer and Data Acquisition

The following workflow outlines the key steps in setting up the spectrometer for data acquisition.

G A Sample Preparation (Compound + CDCl₃ + TMS) B Insert Sample into Spectrometer A->B Load Sample C Lock & Shim (Lock on Deuterium, Optimize B₀ Homogeneity) B->C Establish Field Stability D Tune & Match Probe (Maximize RF Transmission) C->D Optimize Signal Reception E Set Acquisition Parameters (Pulse Sequence, Scans, Delay) D->E Define Experiment F Acquire Free Induction Decay (FID) E->F Run Experiment G Data Processing (Fourier Transform, Phasing, Baseline Correction) F->G Convert Time to Frequency H Spectral Analysis (Peak Picking, Integration, Interpretation) G->H Extract Chemical Information

Figure 2: Standard workflow for ¹H NMR data acquisition and processing.

Key Acquisition Parameters:

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to resolve the aromatic AA'BB' system and any potential long-range couplings.

  • Number of Scans (NS): For a 5-10 mg sample, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

  • Relaxation Delay (D1): A delay of 1-2 seconds between scans ensures that all protons have fully relaxed, allowing for accurate integration.

Conclusion

The ¹H NMR spectrum of this compound is rich with information, providing a clear and definitive confirmation of its structure. Each of the six unique proton environments gives rise to a characteristic signal, from the highly deshielded aldehyde proton near δ 9.6 ppm to the sharp methoxy singlet around δ 3.8 ppm. The splitting patterns of the pyrrole and aromatic protons precisely map the connectivity within the molecule. By understanding the fundamental principles of substituent effects and spin-spin coupling, researchers can confidently interpret the spectrum, validating the identity and purity of this important synthetic intermediate. This guide provides the predictive framework and experimental rigor necessary to leverage ¹H NMR spectroscopy to its fullest potential in a research and development setting.

References

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde. The document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of substituted pyrroles. This guide will delve into the predicted chemical shifts for this molecule, offering a rationale based on the electronic effects of its substituents and established principles of NMR spectroscopy.

Introduction

This compound (CAS Number: 1133116-27-4; Molecular Formula: C₁₃H₁₂BrNO₂) is a functionalized pyrrole derivative.[1] Pyrrole scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds.[2] Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy is a powerful tool for this purpose, providing direct insight into the carbon framework of the molecule.[3] This guide will provide a detailed, predictive interpretation of the ¹³C NMR spectrum, explaining the expected chemical shifts based on the influence of the bromo, N-(4-methoxybenzyl), and carbaldehyde substituents on the pyrrole ring.

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the pyrrole ring and typical chemical shift ranges for the functional groups present.[4][5][6]

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C=O~180-185The aldehyde carbonyl carbon is significantly deshielded and typically appears in this downfield region.[7][8]
C5~115-120The carbon bearing the bromine atom (C5) is expected to be shifted upfield due to the "heavy atom effect" of bromine.[9]
C2~130-135This carbon is attached to the electron-withdrawing aldehyde group, causing a downfield shift.
C4~110-115This β-carbon of the pyrrole ring is expected to be in a typical range for substituted pyrroles.
C3~125-130This β-carbon is adjacent to the carbon bearing the aldehyde, experiencing a moderate downfield shift.
C1'~130-135The ipso-carbon of the benzene ring is influenced by the methoxy group and the attachment to the pyrrole nitrogen.
C2'/C6'~128-132These aromatic carbons are adjacent to the carbon attached to the methylene group.
C3'/C5'~114-118These aromatic carbons are ortho to the electron-donating methoxy group, resulting in an upfield shift.
C4'~159-162The aromatic carbon attached to the electron-donating methoxy group is significantly deshielded.[10]
CH₂~50-55The methylene carbon of the benzyl group is attached to the nitrogen atom of the pyrrole ring.
OCH₃~55-58The methoxy carbon typically appears in this region.[10]
Rationale for Predicted Chemical Shifts

The predicted chemical shifts are derived from established principles of ¹³C NMR spectroscopy and data for related structures:

  • Pyrrole Ring Carbons : The chemical shifts of the pyrrole ring carbons are influenced by the electronic nature of the substituents.[2][5] Electron-withdrawing groups, such as the aldehyde at C2, cause a downfield shift (higher ppm) of the attached and adjacent carbons.[2][5] The bromine at C5 introduces a "heavy atom effect," which, contrary to what might be expected from electronegativity alone, often results in an upfield shift for the directly attached carbon.[9]

  • Aldehyde Carbonyl : The carbon of the aldehyde group (C=O) is highly deshielded due to the double bond to the electronegative oxygen atom and is characteristically found in the 180-200 ppm region.[7][8][11]

  • 4-Methoxybenzyl Group : The chemical shifts of the 4-methoxybenzyl group are well-characterized. The carbon attached to the oxygen of the methoxy group (C4') is the most deshielded in the aromatic ring, typically appearing around 160 ppm.[10] The methoxy carbon itself gives a characteristic signal around 55 ppm.[10] The methylene (CH₂) carbon's shift is influenced by the adjacent nitrogen and aromatic ring.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum for this compound, the following experimental protocol is recommended:

  • Sample Preparation : Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup : Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters :

    • Experiment : A standard proton-decoupled ¹³C NMR experiment should be performed.[12][13] This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[12][13]

    • Spectral Width : Set the spectral width to encompass the expected range of chemical shifts (e.g., 0-220 ppm).[3]

    • Relaxation Delay (D1) : A relaxation delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of carbon nuclei, ensuring more accurate signal integration if quantitative analysis is desired.[2]

    • Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.[2]

Visualization of Molecular Structure and Workflow

Molecular Structure with Atom Numbering

The following diagram illustrates the structure of this compound with the numbering scheme used for the ¹³C NMR assignments.

Caption: Molecular structure of this compound.

Workflow for ¹³C NMR Analysis

The diagram below outlines the general workflow for the analysis of the ¹³C NMR spectrum of a substituted pyrrole.

G cluster_0 Experimental cluster_1 Data Processing & Analysis cluster_2 Interpretation A Sample Preparation (20-50 mg in 0.6-0.7 mL solvent) B Data Acquisition (Proton-Decoupled ¹³C NMR) A->B C Fourier Transform & Phasing B->C D Peak Picking & Chemical Shift Referencing C->D E Structural Assignment D->E F Comparison with Predicted Spectrum E->F G Analysis of Substituent Effects (CHO, Br, Methoxybenzyl) F->G H Final Structure Confirmation G->H

Caption: General workflow for ¹³C NMR analysis of substituted pyrroles.

Conclusion

The ¹³C NMR spectrum of this compound can be confidently predicted and interpreted by considering the individual and combined electronic effects of its substituents. The aldehyde group acts as a strong electron-withdrawing group, deshielding the C2 and carbonyl carbons. The bromine atom at C5 introduces a characteristic upfield shift on the carbon to which it is attached. The N-(4-methoxybenzyl) group shows its expected set of signals, with the methoxy group having a pronounced effect on the chemical shifts of the aromatic carbons. This guide provides a solid framework for the structural verification of this and related substituted pyrrole compounds.

References

Purity and Analysis of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in complex molecular syntheses is directly contingent on its purity and unambiguous structural confirmation. This guide provides a comprehensive framework for the analysis and purity assessment of this compound, moving beyond procedural lists to explain the scientific rationale behind methodological choices. We detail a multi-technique approach encompassing chromatography and spectroscopy, establishing a self-validating system for quality control. This document is intended to serve as a practical resource for researchers, ensuring the integrity of their starting materials and the reliability of their subsequent experimental outcomes.

Introduction: The Imperative for Rigorous Characterization

The compound this compound (Molecular Formula: C₁₃H₁₂BrNO₂, Molecular Weight: 294.1 g/mol , CAS: 1133116-27-4) belongs to a class of substituted pyrroles that are pivotal intermediates in the synthesis of bioactive molecules and functional polymers.[1][2] The presence of three key functional handles—the aldehyde, the bromine atom, and the protected pyrrole nitrogen—allows for diverse and sequential chemical transformations.

However, the synthetic route to this intermediate can introduce closely related impurities, such as unreacted starting materials, over-brominated products, or regioisomers. These contaminants can compromise the yield, purity, and even the structural outcome of subsequent reactions. Therefore, a robust, multi-faceted analytical strategy is not merely a procedural formality but a cornerstone of scientific validity. This guide outlines such a strategy, integrating chromatographic separation with spectroscopic elucidation to build a complete and trustworthy profile of the molecule.

Synthesis and Purification: A Foundational Overview

While various synthetic routes to substituted pyrroles exist, a common approach involves the modification of a pre-formed pyrrole ring.[3] A plausible synthesis for the title compound could involve the N-alkylation of 5-bromo-1H-pyrrole-2-carbaldehyde with 4-methoxybenzyl chloride.

This process necessitates a robust purification strategy to isolate the target compound from unreacted starting materials, the deprotected analogue (5-bromo-1H-pyrrole-2-carbaldehyde)[4], and other potential side-products. Column chromatography is the method of choice for this purpose.

Protocol 2.1: Silica Gel Column Chromatography Purification

The rationale behind this choice is the significant polarity difference between the product and potential non-polar impurities. Silica gel, a polar stationary phase, will retain the polar aldehyde product more strongly than less polar contaminants.

  • Stationary Phase: Silica gel (230-400 mesh). The high surface area ensures optimal separation.

  • Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate). This gradient approach first elutes non-polar impurities, followed by the product, providing a clean separation.

  • Step-by-Step Workflow:

    • Prepare a slurry of silica gel in hexanes and pack it into a glass column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Adsorb the dissolved crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

    • Begin elution with the starting mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate).

    • Monitor the separation using Thin Layer Chromatography (TLC) to identify fractions containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.

Comprehensive Analytical Workflow

No single analytical technique can definitively confirm both the identity and purity of a compound. The following workflow illustrates a synergistic approach where each technique provides a unique and complementary piece of information.

G cluster_0 Synthesis & Purification cluster_2 Final Confirmation Synthesis Synthesis CrudeProduct CrudeProduct Synthesis->CrudeProduct Yields Purification Purification CrudeProduct->Purification Isolate PurifiedCompound PurifiedCompound Purification->PurifiedCompound >95% Purity HPLC HPLC (Purity Assay) PurifiedCompound->HPLC MS Mass Spec (Molecular Weight) PurifiedCompound->MS NMR NMR (Structural Elucidation) PurifiedCompound->NMR FTIR FTIR (Functional Groups) PurifiedCompound->FTIR Confirmation Identity & Purity Confirmed HPLC->Confirmation MS->Confirmation NMR->Confirmation FTIR->Confirmation

Caption: Overall workflow for synthesis, purification, and analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of a non-volatile organic compound. A reversed-phase method is ideal, where a non-polar stationary phase separates analytes based on their hydrophobicity.

  • System: A standard HPLC system with a UV detector.

  • Column: C18 silica column (e.g., 4.6 x 250 mm, 5 µm particle size).[5] These columns provide excellent separation for a wide range of aromatic compounds.[6]

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and Water. A typical starting point would be 65:35 ACN:H₂O.[5] The high organic content ensures the elution of the relatively non-polar analyte.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm, chosen to correspond with the strong UV absorbance of the conjugated pyrrole system.[5]

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in the mobile phase.

  • Analysis: Inject 20 µL and monitor the chromatogram. The purity is calculated based on the area-under-the-curve of the main peak relative to the total area of all peaks. A purity level of ≥95% is typically required for research applications.[1]

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z), confirming the molecular weight. For this compound, the presence of a bromine atom provides a definitive isotopic signature.

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7][8][9] This results in two molecular ion peaks in the mass spectrum:

  • [M]⁺: The peak corresponding to the molecule containing ⁷⁹Br.

  • [M+2]⁺: A peak of almost equal intensity, 2 m/z units higher, corresponding to the molecule containing ⁸¹Br.[7][8][9]

The observation of this characteristic 1:1 doublet is conclusive evidence for the presence of a single bromine atom in the molecule.[10]

G cluster_ms Mass Spectrometer cluster_spectrum Resulting Spectrum compound C₁₃H₁₂⁷⁹/⁸¹BrNO₂ ionization Ionization (e.g., ESI) compound->ionization analyzer Mass Analyzer ionization->analyzer detector Detector analyzer->detector M_peak [M]⁺ Peak (contains ⁷⁹Br) m/z = 293.0 detector->M_peak ~50.5% Abundance M2_peak [M+2]⁺ Peak (contains ⁸¹Br) m/z = 295.0 detector->M2_peak ~49.5% Abundance

Caption: Isotopic pattern generation in mass spectrometry.

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an ESI-MS instrument operating in positive ion mode.

  • Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Expected Result: A spectrum showing a base peak at m/z ~294 (for [M+H]⁺ containing ⁷⁹Br) and another strong peak at m/z ~296 (for [M+H]⁺ containing ⁸¹Br), with approximately equal intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are required for full characterization.

  • Weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Add ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆.

  • Cap the tube and gently invert to fully dissolve the sample.

  • Place the tube in the NMR spectrometer.

The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of all hydrogen atoms.

Proton Assignment Expected δ (ppm) Multiplicity Integration Rationale
Aldehyde (-CHO)9.5 - 10.0Singlet (s)1HDeshielded proton attached to a carbonyl group.
Pyrrole H-37.0 - 7.2Doublet (d)1HAromatic proton adjacent to the aldehyde group.
Pyrrole H-46.3 - 6.5Doublet (d)1HAromatic proton coupled to H-3.
Benzyl (-CH₂-)5.4 - 5.6Singlet (s)2HMethylene protons adjacent to the pyrrole nitrogen and benzene ring.
Methoxybenzyl (Ar-H)6.8 - 7.2AA'BB' system (2d)4HProtons on the para-substituted benzene ring.
Methoxy (-OCH₃)3.8 - 3.9Singlet (s)3HProtons of the methyl ether group.

Note: Predicted chemical shifts are based on typical values for similar structures.[11][12][13]

The carbon NMR spectrum confirms the number of unique carbon environments.

Carbon Assignment Expected δ (ppm) Rationale
Aldehyde (C=O)175 - 185Carbonyl carbon, highly deshielded.
Aromatic/Pyrrole Carbons110 - 160Multiple signals for the 10 carbons of the two aromatic rings.
Methoxy (-OCH₃)55 - 56Shielded sp³ carbon of the ether.
Benzyl (-CH₂)50 - 55sp³ carbon adjacent to nitrogen and an aromatic ring.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy identifies the types of chemical bonds present by measuring their vibrational frequencies. It is an excellent, rapid technique for confirming the presence of key functional groups.[14]

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100C-H StretchAromatic (Pyrrole & Benzene)
~2950 & ~2850C-H StretchAliphatic (Benzyl & Methoxy)
~1660 - 1680C=O StretchConjugated Aldehyde[15][16]
~1610 & ~1510C=C StretchAromatic Rings
~1250C-O StretchAryl Ether (Methoxy)
~1030C-N StretchPyrrole Ring
~600 - 700C-Br StretchCarbon-Bromine Bond

Note: The strong carbonyl (C=O) stretch is a particularly diagnostic peak for this molecule.[17][18]

Conclusion: A Unified Approach to Quality Assurance

The characterization of a high-purity chemical standard like this compound is a process of accumulating corroborating evidence. By following the integrated workflow described in this guide, a researcher can be confident in the quality of their material. An HPLC chromatogram establishes purity, mass spectrometry confirms the molecular weight and elemental (bromine) composition, NMR spectroscopy provides an unambiguous structural map, and FTIR verifies the presence of all key functional groups. This rigorous, multi-technique validation is indispensable for ensuring the accuracy, reproducibility, and success of subsequent research and development endeavors.

References

An In-Depth Technical Guide to the Solubility of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds.[1][2] In the absence of established public data, this document outlines a theoretical framework for predicting its solubility based on molecular structure analysis. Furthermore, it presents a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to facilitate its use in synthesis, formulation, and biological screening.

Introduction and Scientific Rationale

This compound is a substituted bromopyrrole, a class of compounds that are prevalent in marine natural products and exhibit a wide array of biological activities, including anti-biofilm, anticancer, and anti-inflammatory properties.[1][2] The specific functionalization of this molecule—a bromine atom at the 5-position, a 4-methoxybenzyl protecting group on the pyrrole nitrogen, and a carbaldehyde at the 2-position—makes it a versatile building block in medicinal chemistry and drug discovery.[3][4]

A fundamental understanding of a compound's solubility is paramount for its effective application. Solubility dictates the choice of solvents for chemical reactions, purification methods such as crystallization, and the formulation of solutions for biological assays. For drug development professionals, poor solubility can be a significant impediment to a compound's bioavailability and therapeutic efficacy.[5] Therefore, a systematic investigation into the solubility of this compound is a critical step in its journey from a synthetic intermediate to a potential therapeutic agent.

This guide will first deconstruct the molecule to predict its solubility behavior and then provide a robust experimental framework to validate these predictions.

Theoretical Analysis of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. A compound is more likely to dissolve in a solvent if the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions. The molecular structure of this compound offers several clues to its potential solubility.

Molecular Structure and Functional Group Analysis

The key functional groups and structural features influencing the solubility of this compound are:

  • Pyrrole Ring: The pyrrole ring itself is a heterocyclic aromatic amine. While the N-H proton of an unsubstituted pyrrole is weakly acidic, in this molecule, it is replaced by a bulky protecting group, eliminating its ability to act as a hydrogen bond donor.[7]

  • Bromine Atom: The bromine atom attached to the pyrrole ring increases the molecular weight and introduces a degree of polarity. Brominated aromatic compounds are generally less soluble in water and more soluble in organic solvents.[6]

  • Carbaldehyde Group (-CHO): The aldehyde group is polar due to the electronegative oxygen atom. It can act as a hydrogen bond acceptor. Lower molecular weight aldehydes show some water solubility, but this decreases with increasing molecular size. Aldehydes are generally soluble in many organic solvents.[8][9][10][11]

  • 4-Methoxybenzyl (PMB) Group: This is a relatively large, nonpolar N-protecting group. The benzyl portion is hydrophobic, which will decrease solubility in polar solvents. The methoxy group (-OCH3) can slightly increase polarity and may act as a hydrogen bond acceptor, which can enhance solubility.[12][13]

Polarity and Hydrogen Bonding Capability

Overall, this compound can be classified as a moderately polar molecule. The presence of the polar carbaldehyde and methoxy groups is counterbalanced by the large, nonpolar benzyl and bromopyrrole components.

The molecule has hydrogen bond accepting capabilities at the oxygen atoms of the carbaldehyde and methoxy groups. However, it lacks a hydrogen bond-donating group, which will limit its solubility in highly polar, protic solvents like water.

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, we can hypothesize the following solubility trends:

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area from the benzyl and bromopyrrole moieties suggests that there will be some solubility in nonpolar solvents, driven by van der Waals forces.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): These solvents can engage in dipole-dipole interactions with the polar aldehyde and methoxy groups. We predict good solubility in these solvents as they can solvate the polar parts of the molecule without requiring hydrogen bond donation.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in these solvents is expected to be moderate. While the solvent can act as a hydrogen bond donor to the aldehyde and methoxy groups, the large hydrophobic portion of the molecule may limit high solubility.

  • Highly Polar Solvents (e.g., Water): Due to the lack of a hydrogen bond donating group and the significant nonpolar character, the compound is expected to be poorly soluble in water.

The following diagram illustrates the relationship between the molecular structure and its predicted solubility.

G cluster_solute This compound cluster_solvents Solvent Classes cluster_predictions Predicted Solubility Molecule C₁₃H₁₂BrNO₂ MW: 294.1 g/mol Nonpolar Large Nonpolar Regions (Benzyl, Bromopyrrole) Polar Polar Groups (Aldehyde, Methoxy) HBA Hydrogen Bond Acceptor (O atoms) HBD No Hydrogen Bond Donor ModSol Moderate Solubility Nonpolar->ModSol Interacts With HighSol High Solubility Polar->HighSol Strongly Interacts With HBA->ModSol Interacts With LowSol Low Solubility HBD->LowSol Limits Interaction With Polar Protic Solvents PolarProtic Polar Protic (e.g., Methanol, Ethanol) PolarAprotic Polar Aprotic (e.g., Acetone, DCM) NonpolarSolvent Nonpolar (e.g., Hexane, Toluene) HighSol->PolarAprotic Predicted In ModSol->PolarProtic Predicted In ModSol->NonpolarSolvent Predicted In

Caption: Predicted solubility based on molecular features.

Experimental Protocol for Solubility Determination

The following protocol outlines a systematic approach to determine the solubility of this compound. This protocol is designed to be self-validating by incorporating both qualitative and quantitative methods.

Materials and Equipment
  • This compound (≥95% purity)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • HPLC with a UV detector

  • Calibrated volumetric flasks and pipettes

  • Scintillation vials with screw caps

  • A range of organic solvents (HPLC grade):

    • Nonpolar: Hexane, Toluene

    • Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Polar Protic: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)

Experimental Workflow

The experimental workflow is divided into two main parts: a qualitative rapid assessment and a quantitative equilibrium solubility determination.

G start Start qualitative Part 1: Qualitative Assessment (Rapid Screening) start->qualitative weigh_qual Weigh ~1 mg of Compound qualitative->weigh_qual add_solvent_qual Add 1 mL of Solvent weigh_qual->add_solvent_qual vortex_qual Vortex for 1 min add_solvent_qual->vortex_qual observe_qual Visual Observation (Soluble/Partially/Insoluble) vortex_qual->observe_qual quantitative Part 2: Quantitative Determination (Equilibrium Solubility) observe_qual->quantitative Proceed for all solvents weigh_quant Weigh Excess Compound (e.g., 20 mg) into Vial quantitative->weigh_quant add_solvent_quant Add Known Volume of Solvent (e.g., 2 mL) weigh_quant->add_solvent_quant equilibrate Equilibrate in Shaker Bath (24-48h at 25°C) add_solvent_quant->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge aliquot Take Supernatant Aliquot centrifuge->aliquot dilute Dilute Serially aliquot->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Concentration (mg/mL) hplc->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
Part 1: Qualitative Solubility Assessment
  • Preparation: Label a series of small test tubes or vials for each solvent to be tested.

  • Weighing: Accurately weigh approximately 1 mg of the compound into each tube.

  • Solvent Addition: Add 1 mL of the respective solvent to each tube.

  • Mixing: Vigorously mix the contents of each tube using a vortex mixer for 60 seconds.

  • Observation: Visually inspect each tube against a dark background. Classify the solubility as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Part 2: Quantitative Equilibrium Solubility Determination

This method determines the thermodynamic solubility of the compound.

  • Sample Preparation: For each solvent, add an excess of the compound (e.g., 20 mg) to a screw-capped vial. This ensures that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume of the solvent (e.g., 2.0 mL) to each vial.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C) and agitate for 24 to 48 hours. This allows the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile or methanol) to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted samples by HPLC with a UV detector at a pre-determined wavelength of maximum absorbance for the compound.

  • Quantification: Determine the concentration of the compound in the diluted samples by comparing the peak area to a standard calibration curve.

  • Calculation: Calculate the original solubility in mg/mL using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Data Presentation and Interpretation

The results from the experimental protocol should be compiled into a clear and concise table for easy comparison.

Hypothetical Solubility Data

The following table is a template for presenting the experimentally determined solubility data.

Solvent ClassSolventQualitative Assessment (at ~1 mg/mL)Quantitative Solubility (mg/mL at 25°C)
Nonpolar HexaneInsoluble
ToluenePartially Soluble
Polar Aprotic Dichloromethane (DCM)Soluble
Ethyl Acetate (EtOAc)Soluble
AcetoneSoluble
Tetrahydrofuran (THF)Soluble
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
Polar Protic Methanol (MeOH)Partially Soluble
Ethanol (EtOH)Partially Soluble
Isopropanol (IPA)Insoluble
Discussion of Expected Results

The hypothetical data in the table above aligns with our theoretical predictions. We would expect to see high solubility in a range of polar aprotic solvents like DCM, Acetone, and DMF. These solvents are effective at solvating the polar functionalities of the molecule. The lower predicted solubility in polar protic solvents like methanol and ethanol is likely due to the energetic cost of disrupting the hydrogen-bonding network of the solvent to accommodate the large nonpolar regions of the solute. The poor solubility in nonpolar hexane is expected as the solvent cannot effectively interact with the polar aldehyde group.

Practical Applications and Conclusion

A comprehensive understanding of the solubility of this compound is essential for its use in synthetic and medicinal chemistry. The data generated from the proposed experimental protocol will enable researchers to:

  • Optimize Reaction Conditions: Select appropriate solvents to ensure homogeneity in chemical reactions, leading to improved yields and purity.

  • Develop Purification Strategies: Design effective crystallization and chromatographic purification methods.

  • Facilitate Biological Screening: Prepare stock solutions at known concentrations for in vitro and in vivo assays.

References

A Comprehensive Technical Guide to the Stability and Storage of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde, a key building block in medicinal chemistry and drug discovery. Understanding the chemical vulnerabilities of this compound is paramount for ensuring its integrity, maximizing experimental reproducibility, and safeguarding the validity of research outcomes. This document synthesizes critical information on handling, storage, and potential degradation pathways to provide a comprehensive resource for laboratory professionals.

Introduction: The Significance of this compound

This compound (CAS Number: 1133116-27-4; Molecular Formula: C₁₃H₁₂BrNO₂) is a substituted pyrrole derivative of significant interest in the synthesis of complex organic molecules.[1] The pyrrole scaffold is a ubiquitous heterocyclic motif found in numerous natural products and pharmacologically active compounds.[2] The presence of a bromine atom, an aldehyde functional group, and a methoxybenzyl protecting group provides multiple points for synthetic diversification, making it a valuable intermediate in the development of novel therapeutic agents.

The aldehyde group serves as a versatile handle for various chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases. The bromo-substituent is amenable to cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse aryl and alkynyl moieties. The 4-methoxybenzyl (PMB) group is a commonly employed protecting group for the pyrrole nitrogen, offering stability under various reaction conditions while allowing for selective deprotection.

Given its crucial role as a synthetic precursor, maintaining the chemical fidelity of this compound is essential. Degradation of this starting material can lead to the formation of impurities that may complicate reaction pathways, reduce yields, and introduce confounding variables in biological assays.

Chemical Stability Profile

The stability of this compound is influenced by several environmental factors, primarily its sensitivity to air (oxygen), light, and moisture. These sensitivities are inherent to the chemical functionalities present in the molecule.

Oxidative Sensitivity

The pyrrole ring is an electron-rich aromatic system, making it susceptible to oxidation, which can lead to polymerization or the formation of various oxygenated byproducts.[2] The aldehyde group is also prone to oxidation, readily converting to a carboxylic acid in the presence of oxygen. This oxidative degradation can be accelerated by exposure to light and elevated temperatures. For many air-sensitive compounds, proper handling under an inert atmosphere is crucial to prevent decomposition.[3]

Photostability

Aromatic aldehydes and pyrrole derivatives can be sensitive to light, particularly in the UV spectrum.[4] Photodegradation can proceed through various mechanisms, including the formation of radical species that can lead to a cascade of secondary reactions.[5] For light-sensitive reagents, storage in amber or opaque containers is a fundamental protective measure.[6]

Hydrolytic Stability

While the N-benzyl group is generally stable, prolonged exposure to moisture, especially under acidic or basic conditions, could potentially lead to hydrolysis.[7] More critically, moisture can facilitate other degradation pathways, such as oxidation. Therefore, maintaining anhydrous conditions is a key aspect of preserving the compound's integrity.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term stability of this compound, the following storage and handling protocols are recommended. These are based on best practices for air- and light-sensitive compounds and information derived from suppliers of related chemicals.

Storage Conditions

The optimal storage conditions for this compound are summarized in the table below.

ParameterRecommendationRationale
Temperature -20°C for long-term storage. 2-8°C for short-term storage.Lower temperatures slow down the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the pyrrole ring and aldehyde functional group.[8]
Container Tightly sealed, amber glass vial or a container wrapped in aluminum foil.Protects from light-induced degradation and prevents moisture ingress.[6]
Moisture Store in a desiccated environment.Minimizes hydrolysis and moisture-catalyzed degradation.
Handling Procedures

Due to its sensitivity, this compound should be handled with care, employing techniques suitable for air-sensitive reagents.[9][10]

Experimental Workflow for Handling:

Caption: A step-by-step workflow for the proper handling of this compound.

Step-by-Step Handling Protocol:

  • Equilibration: Before use, allow the sealed container of the compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid upon opening.

  • Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line.[11]

  • Dispensing: If a glove box is not available, minimize the time the container is open to the atmosphere. Have all necessary equipment ready before opening the vial.

  • Weighing: Quickly weigh the desired amount of the solid and transfer it to the reaction vessel.

  • Resealing: Immediately and securely reseal the container.

  • Purging: Before returning the container to storage, it is good practice to purge the headspace with a stream of dry inert gas.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12] Handle the compound in a well-ventilated area or a chemical fume hood.[13]

Potential Degradation Pathways and Byproducts

Understanding the potential degradation pathways is crucial for troubleshooting synthetic procedures and interpreting analytical data. The primary degradation routes for this compound are likely to be oxidation and photodegradation.

Degradation_Pathways cluster_Oxidation Oxidative Degradation cluster_Photodegradation Photodegradation cluster_Hydrolysis Hydrolytic Degradation (potential) Start This compound Oxidized_Aldehyde 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carboxylic acid Start->Oxidized_Aldehyde O₂, light, heat Pyrrole_Oxidation Polymeric or Oxygenated Pyrrole Byproducts Start->Pyrrole_Oxidation O₂, light Debromination 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde Start->Debromination UV light Radical_Products Complex mixture of radical-derived products Start->Radical_Products UV light Debenzylation 5-Bromo-1H-pyrrole-2-carbaldehyde Start->Debenzylation H₂O, acid/base (less likely)

Caption: Potential degradation pathways for this compound.

Oxidative Degradation
  • Aldehyde Oxidation: The most probable oxidative degradation is the conversion of the aldehyde to the corresponding carboxylic acid. This can occur upon exposure to atmospheric oxygen.

  • Pyrrole Ring Oxidation: The electron-rich pyrrole ring can undergo oxidation, leading to a complex mixture of products, including potential polymerization.[14]

Photolytic Degradation
  • Debromination: Carbon-bromine bonds can be susceptible to photolytic cleavage, which would result in the formation of 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde.

  • Radical Formation: UV irradiation can induce the formation of radical intermediates, leading to a variety of unpredictable side products.[5]

Potential Hydrolytic Degradation
  • N-Debenzylation: While the N-benzyl group is generally robust, under certain conditions (e.g., strong acid or base in the presence of water), cleavage could occur to yield 5-Bromo-1H-pyrrole-2-carbaldehyde.[7] However, this is considered a less likely pathway under standard storage and handling conditions.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. Its inherent sensitivity to air, light, and moisture necessitates stringent storage and handling protocols. By adhering to the recommendations outlined in this guide—namely, storage at low temperatures under an inert atmosphere and protection from light—researchers can significantly mitigate the risk of degradation. A thorough understanding of the potential degradation pathways will further aid in ensuring the quality of experimental outcomes and the synthesis of target molecules.

References

Navigating the Safety Profile of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals.

This technical guide offers an in-depth analysis of the safety considerations, handling protocols, and emergency procedures for 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde. As a novel compound, a specific, verified Safety Data Sheet (SDS) is not broadly available. Therefore, this document synthesizes data from structurally analogous compounds to provide a robust framework for safe laboratory practices. The information herein is grounded in established principles of chemical safety and is intended to supplement, not replace, institutional safety protocols and professional judgment.

Compound Identification and Structural Context

This compound is a substituted pyrrole derivative. Its core structure, a pyrrole ring, is a common motif in medicinal chemistry. The presence of a bromine atom, an aldehyde functional group, and a methoxybenzyl protecting group dictates its reactivity and toxicological profile.

Identifier Value
Chemical Name This compound
CAS Number 1133116-27-4[1][2]
Molecular Formula C13H12BrNO2[2]
Molecular Weight 294.1 g/mol [2]

Understanding the hazards associated with related compounds is critical. For instance, the simpler, unprotected analogue, 5-Bromo-1H-pyrrole-2-carbaldehyde, is classified with hazard statements indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Similarly, other brominated aromatic aldehydes are known to be skin and eye irritants.[3][4]

Hazard Identification and Risk Assessment

Based on the available data for analogous compounds, this compound should be handled as a hazardous substance. The primary anticipated hazards are:

  • Acute Toxicity (Oral, Inhalation): Harmful if swallowed or inhaled.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][6][7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[5][6][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

The aldehyde functional group can be a respiratory irritant and a sensitizer. The bromo-substitution on the pyrrole ring may enhance its toxicological properties.

Caption: Anticipated hazard profile based on analogous compounds.

Safe Handling and Personal Protective Equipment (PPE)

A cautious approach is mandatory when handling this compound. The following protocols are based on best practices for managing hazardous chemical reagents.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][6]

  • Ventilation: Ensure adequate general laboratory ventilation. Eyewash stations and safety showers must be readily accessible.[5][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield.[8]Protects against splashes and airborne particles causing serious eye irritation.
Skin Protection Nitrile gloves (or other chemically resistant gloves). A lab coat is mandatory.[5][7]Prevents skin contact, which can cause irritation.
Respiratory Protection Not typically required when using a fume hood. If handling large quantities or if a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge is necessary.Minimizes the risk of inhaling irritating dust or aerosols.

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start [label="Start: Obtain Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fume_hood [label="Work in Chemical Fume Hood"]; ppe [label="Wear Appropriate PPE\n(Goggles, Gloves, Lab Coat)"]; weighing [label="Weigh Solid Compound"]; dissolving [label="Prepare Solution"]; reaction [label="Perform Reaction"]; cleanup [label="Decontaminate Glassware &\nWork Area"]; waste [label="Dispose of Waste"]; end [label="End: Secure Storage", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> fume_hood; fume_hood -> ppe; ppe -> weighing; weighing -> dissolving; dissolving -> reaction; reaction -> cleanup; cleanup -> waste; waste -> end; }

Caption: Standard workflow for safely handling the compound.

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][4]

Storage and Disposal

Proper storage and disposal are essential to maintain compound integrity and prevent environmental contamination.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[1] Keep away from oxidizing agents and sources of ignition.[4][8]

  • Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[5][6]

Physical and Chemical Properties

While a comprehensive, experimentally verified dataset is not available, some properties can be inferred from available information and the chemical structure.

Property Value/Information
Physical State Solid
Purity Typically supplied at ≥95% purity[2][]
Solubility No data available; likely soluble in common organic solvents.
Decomposition Hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen bromide.[5][8]

Conclusion

This compound is a valuable research chemical that must be handled with a high degree of caution. By adhering to the protocols outlined in this guide—derived from the safety profiles of structurally related compounds—researchers can significantly mitigate the risks of exposure and ensure a safe laboratory environment. Always consult your institution's safety officer and review all available safety literature before commencing work.

References

The Methoxybenzyl Group: A Strategic Tool in the Synthesis and Functionalization of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Pyrroles and the Need for Strategic Synthesis

The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone of biologically active molecules and advanced materials.[1][2][3] Its presence in fundamental natural products like heme, chlorophyll, and vitamin B12, as well as in a vast array of pharmaceuticals and functional polymers, underscores its significance.[1][2] The synthesis of complex molecules containing a pyrrole core often necessitates a strategic approach to manage the reactivity of the pyrrole nitrogen and to direct the regioselectivity of subsequent chemical transformations. This has led to the development and widespread adoption of protecting groups for the pyrrole nitrogen.

Among these, the methoxybenzyl group, particularly the p-methoxybenzyl (PMB) group, has emerged as a versatile and reliable tool. Its utility extends beyond simple protection; the electronic nature of the PMB group can subtly influence the reactivity of the pyrrole ring, and its robust yet selectively cleavable nature makes it an invaluable asset in multi-step synthetic campaigns. This guide provides a comprehensive overview of the multifaceted role of the methoxybenzyl group in pyrrole chemistry, offering insights into its application as a protecting group, its electronic influence, and its strategic use in the synthesis of complex pyrrole-containing targets.

The p-Methoxybenzyl (PMB) Group as a Pyrrole Nitrogen Protectant

The primary role of the PMB group in pyrrole chemistry is to serve as a protecting group for the N-H proton. The unprotected pyrrole nitrogen can interfere with various reactions, such as metal-catalyzed cross-couplings and strong base-mediated transformations. The introduction of the PMB group mitigates these issues and enhances the solubility of pyrrole derivatives in organic solvents.

Installation of the PMB Group

The protection of the pyrrole nitrogen with a PMB group is typically achieved through a Williamson ether synthesis-type reaction. This involves the deprotonation of the pyrrole nitrogen with a suitable base, followed by nucleophilic substitution on a p-methoxybenzyl halide.

Typical Protocol for N-PMB Protection of Pyrrole:

  • Deprotonation: The pyrrole derivative is dissolved in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base, commonly sodium hydride (NaH), is added portionwise at 0 °C. The reaction is allowed to stir until the evolution of hydrogen gas ceases, indicating the formation of the pyrrolide anion.

  • Alkylation: A solution of p-methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br) in the same solvent is then added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring and Work-up: The reaction is typically warmed to room temperature and stirred for several hours. Progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Table 1: Common Conditions for N-PMB Protection of Pyrroles

BasePMB SourceSolventTemperatureTypical Yield
Sodium Hydride (NaH)PMB-Cl, PMB-BrTHF, DMF0 °C to rtHigh
Potassium tert-butoxidePMB-ClTHF0 °C to rtGood to High
Cesium Carbonate (Cs₂CO₃)PMB-BrAcetonitrileRefluxGood
Cleavage of the PMB Group: A Gateway to N-Unsubstituted Pyrroles

A key advantage of the PMB group is the variety of methods available for its removal, allowing for selective deprotection in the presence of other functional groups. The choice of deprotection strategy is often dictated by the overall molecular architecture and the sensitivity of other functional groups present.

The electron-rich nature of the p-methoxybenzyl group makes it susceptible to oxidative cleavage, a method that is orthogonal to the removal of many other protecting groups, such as standard benzyl ethers.[4]

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a widely used reagent for the chemoselective cleavage of PMB ethers.[4][5] The reaction proceeds through a single electron transfer (SET) mechanism, forming a charge-transfer complex. The electron-donating methoxy group stabilizes the resulting radical cation, facilitating the cleavage.[4][5] This method is generally mild and tolerates a wide range of functional groups.

Mechanism of PMB Deprotection using DDQ: The deprotection with DDQ involves the formation of a charge-transfer complex between the electron-rich PMB group and the electron-deficient DDQ. This is followed by a single electron transfer to form a radical cation on the PMB ether and the DDQ radical anion. Subsequent proton transfer and hydrolysis yield the deprotected pyrrole, p-methoxybenzaldehyde, and the hydroquinone form of DDQ.[5]

G cluster_0 PMB-Protected Pyrrole cluster_1 DDQ cluster_2 Intermediate Complex cluster_3 Products Pyrrole-N-PMB Pyrrole-N-CH₂-Ar-OCH₃ Complex [Charge-Transfer Complex] Pyrrole-N-PMB->Complex + DDQ DDQ DDQ Pyrrole-NH Pyrrole-NH Complex->Pyrrole-NH H₂O PMB-CHO OHC-Ar-OCH₃ Complex->PMB-CHO DDQ-H2 DDQH₂ Complex->DDQ-H2

Figure 1: Simplified workflow of PMB deprotection using DDQ.

Experimental Protocol for DDQ-Mediated Deprotection: [4]

  • The N-PMB protected pyrrole is dissolved in a mixture of a chlorinated solvent (e.g., dichloromethane, CH₂Cl₂) and water.

  • The solution is cooled to 0 °C, and DDQ (typically 1.1-1.5 equivalents) is added portionwise.

  • The reaction is warmed to room temperature and stirred until completion (monitored by TLC).

  • The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Ceric Ammonium Nitrate (CAN): CAN is another effective oxidizing agent for PMB group removal. Similar to DDQ, the mechanism is believed to involve a single electron transfer. However, CAN is a stronger oxidant and may not be suitable for substrates with other sensitive functional groups.

The PMB group can also be cleaved under acidic conditions, although it is generally more stable to acid than other protecting groups like tert-butyloxycarbonyl (Boc).[6][7]

  • Trifluoroacetic Acid (TFA): TFA is commonly used for the deprotection of PMB ethers.[6][7][8][9] The reaction is often performed in a chlorinated solvent like dichloromethane at room temperature or with gentle heating.[9] Anisole or 1,3-dimethoxybenzene can be added as a carbocation scavenger to prevent side reactions.[10]

Experimental Protocol for TFA-Mediated Deprotection: [9]

  • The N-PMB protected pyrrole is dissolved in dichloromethane.

  • Trifluoroacetic acid (often in excess) is added to the solution.

  • The reaction mixture is stirred at room temperature for the required duration (monitored by TLC).

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is then neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to afford the deprotected pyrrole.

Table 2: Comparison of Common PMB Deprotection Methods

ReagentConditionsAdvantagesDisadvantages
DDQCH₂Cl₂/H₂O, 0 °C to rtHigh chemoselectivity, mild conditionsStoichiometric amounts of reagent needed
CANAcetonitrile/H₂O, 0 °CFast reaction timesStrong oxidant, may affect other functional groups
TFACH₂Cl₂, rt or heatSimple work-upStrongly acidic, not suitable for acid-labile substrates
HCl/HFIPCH₂Cl₂/HFIP, rtFast and mildRequires specialized solvent (HFIP)

Electronic Influence of the Methoxybenzyl Group on the Pyrrole Ring

Beyond its role as a simple steric blocker, the N-methoxybenzyl group can exert a significant electronic influence on the pyrrole ring. The para-methoxy substituent is a strong electron-donating group, which increases the electron density of the pyrrole ring through resonance and inductive effects.[11] This enhanced electron density can have profound implications for the reactivity and regioselectivity of subsequent reactions.

This electron-donating nature increases the HOMO (Highest Occupied Molecular Orbital) energy of the pyrrole system, making it more susceptible to electrophilic attack.[11] While pyrrole itself is already an electron-rich heterocycle prone to electrophilic substitution, the N-PMB group can further activate the ring.[12]

G PMB_Group p-Methoxybenzyl Group (Electron-Donating) Pyrrole_Ring Pyrrole Ring PMB_Group->Pyrrole_Ring Donates electrons Increased_Electron_Density Increased Electron Density on Pyrrole Ring Pyrrole_Ring->Increased_Electron_Density Enhanced_Reactivity Enhanced Reactivity towards Electrophilic Substitution Increased_Electron_Density->Enhanced_Reactivity

Figure 2: Electronic influence of the PMB group on the pyrrole ring.

This electronic modulation can be strategically employed to control the outcome of synthetic transformations. For instance, in the synthesis of (+)-saxtoxin, the electron-donating property of the PMB group was utilized to reduce the electrophilicity of an adjacent sulfonamide, thereby stabilizing the molecule for subsequent steps.[5]

Applications in the Synthesis of Complex Molecules

The strategic use of the PMB group is well-documented in the total synthesis of numerous natural products and in the development of novel pharmaceuticals. Its reliability in both protection and deprotection, coupled with its electronic influence, makes it a valuable tool for medicinal chemists and synthetic organic chemists.

Case Study: Synthesis of Pyrrole-Containing Natural Products

The synthesis of complex marine natural products often involves intricate synthetic routes where the careful orchestration of protecting groups is paramount.[3][13] In many total syntheses of pyrrole-containing alkaloids, the PMB group has been employed to protect the pyrrole nitrogen during key bond-forming reactions, only to be efficiently removed in the final stages of the synthesis.[3]

Drug Development and Medicinal Chemistry

In the field of drug development, the pyrrole scaffold is a privileged structure found in numerous marketed drugs.[12][14] The synthesis of libraries of pyrrole derivatives for structure-activity relationship (SAR) studies often relies on robust and scalable synthetic methods. The use of the PMB group can facilitate the synthesis of a common intermediate, which can then be deprotected and further functionalized to generate a diverse range of analogs. For example, a PMB protection/deprotection strategy was successfully employed in the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides, where the presence of the PMB group was crucial for the successful nucleophilic displacement reaction.[9]

Conclusion

The p-methoxybenzyl group is a highly effective and versatile tool in the field of pyrrole chemistry. Its utility as a robust protecting group for the pyrrole nitrogen, combined with the multiple orthogonal methods for its cleavage, provides synthetic chemists with a high degree of flexibility in designing complex synthetic routes. Furthermore, the electron-donating nature of the PMB group can be strategically leveraged to modulate the reactivity of the pyrrole ring, influencing the outcome of key chemical transformations. As the demand for novel pyrrole-containing molecules in medicine and materials science continues to grow, the strategic application of the methoxybenzyl group will undoubtedly remain a cornerstone of modern synthetic organic chemistry.

References

Methodological & Application

Suzuki coupling reactions with 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Suzuki-Miyaura Coupling Reactions with 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Introduction: The Strategic Importance of Biarylpyrrole Scaffolds

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds in modern organic synthesis.[1][2] Its significance is particularly pronounced in the fields of pharmaceutical discovery and materials science, where the construction of biaryl and heteroaryl-aryl frameworks is a common requirement.[3][4] Substituted pyrroles, in particular, are core structural motifs in numerous biologically active natural products and medicinal agents.[4][5]

This application note provides a detailed guide for researchers on performing Suzuki-Miyaura coupling reactions with a specific, functionalized substrate: This compound . We will move beyond a simple recitation of steps to explore the underlying chemical principles, explain the rationale behind experimental choices, and provide robust protocols for successful execution.

Deconstructing the Substrate: Key Chemical Features and Their Implications

The successful application of any synthetic methodology begins with a thorough understanding of the starting material. The structure of this compound presents several key features that directly influence the strategy for a successful Suzuki coupling.

  • The Pyrrole Core: As an electron-rich five-membered heterocycle, the pyrrole ring can influence the electronic properties of the palladium catalyst throughout the catalytic cycle.

  • C5-Bromo Substituent: The carbon-bromine bond at the 5-position is the reactive site for the initial oxidative addition of the palladium(0) catalyst. The reactivity of this bond is generally high, making it a suitable handle for cross-coupling.[2][3]

  • C2-Carbaldehyde Group: The presence of an aldehyde introduces a potentially reactive functional group. While generally stable under most Suzuki conditions, its electron-withdrawing nature can modulate the reactivity of the pyrrole ring. It is crucial to select conditions that do not promote unwanted side reactions, such as reduction or condensation, although this is uncommon with the mild bases typically used.

  • N1-(4-Methoxybenzyl) Protecting Group (PMB): The nitrogen of the pyrrole ring is protected with a 4-methoxybenzyl (PMB) group. This is a critical strategic choice. Unprotected N-H pyrroles can sometimes lead to a significant side reaction: dehalogenation, where the bromine atom is replaced by hydrogen.[6][7] The PMB group serves two purposes:

    • It prevents dehalogenation, ensuring the reaction proceeds down the desired cross-coupling pathway.[7]

    • It offers a stable, yet readily cleavable, protecting group that can be removed under specific oxidative or strongly acidic conditions that are orthogonal to many other common protecting groups.[8][9][10]

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11]

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-bromine bond of the pyrrole substrate. This forms a new, square planar Palladium(II) complex. This is often the rate-determining step of the cycle.

  • Transmetalation: The organic group from the boron reagent (e.g., an aryl group from an arylboronic acid) is transferred to the Palladium(II) complex. This step requires activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the organic moiety and displacing the halide from the palladium center.[1]

  • Reductive Elimination: The two organic fragments on the Palladium(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step also regenerates the active Palladium(0) catalyst, allowing the cycle to continue.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_ox R¹-Pd(II)L_n-X pd0->pd2_ox label_re Reductive Elimination pd2_trans R¹-Pd(II)L_n-R² pd2_ox->pd2_trans label_oa Oxidative Addition pd2_trans->pd0 label_trans Transmetalation reactant1 R¹-X (Aryl Halide) reactant2 R²-B(OR)₂ (Boronic Acid/Ester) base Base (e.g., K₂CO₃) product R¹-R² (Coupled Product) borate X-B(OR)₂(OH)⁻

Caption: The Suzuki-Miyaura Catalytic Cycle.

Protocol Design: An Evidence-Based Approach

Designing a successful protocol requires careful consideration of each reaction component. The choices are not arbitrary but are based on established principles to maximize yield and minimize side reactions.

Catalyst and Ligand Selection

The choice of palladium source and its associated ligands is paramount. For heteroaryl halides, catalysts bearing electron-rich and bulky phosphine ligands are often superior.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This is an excellent and often reliable choice for coupling with heteroaryl halides.[12] The dppf ligand is known to stabilize the palladium center and promote both oxidative addition and reductive elimination. Several studies on similar bromo-heteroaryl systems have shown Pd(dppf)Cl₂ to be superior to other common catalysts like Pd(PPh₃)₄.[12][13]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classic and widely used catalyst. It can be effective, but for some heteroaromatic substrates, it may lead to lower yields or require longer reaction times compared to catalysts with more specialized ligands.[12]

  • Other Advanced Catalysts: For particularly challenging couplings (e.g., with sterically hindered or very electron-poor boronic acids), modern catalysts incorporating bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) may be necessary.

The Role of the Base

The base is not merely a spectator; it is essential for the transmetalation step. Its primary role is to activate the boronic acid by forming a boronate ("ate") complex, which is more competent for transferring its organic group to the palladium center.

  • Potassium Carbonate (K₂CO₃): A common, cost-effective, and moderately strong base that is effective in many Suzuki couplings, particularly when using aqueous solvent mixtures.[12]

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can often accelerate reactions and improve yields, especially with less reactive coupling partners. Its higher solubility in organic solvents can be advantageous.[14]

  • Potassium Phosphate (K₃PO₄): A non-nucleophilic base that is particularly useful when substrates contain base-sensitive functional groups.

Solvent System Selection

The solvent must solubilize the reactants and facilitate the reaction. Biphasic or anhydrous solvent systems are commonly employed.

  • Dioxane/Water or DME/Water: Classic solvent mixtures that work well for a broad range of substrates. The water component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[2]

  • Toluene/Ethanol/Water: Another effective mixture that can offer different solubility profiles.

  • Anhydrous Solvents (e.g., Toluene, Dioxane, THF): Used with highly soluble bases like Cs₂CO₃ or when water-sensitive functional groups are present.

Data Summary: Recommended Reaction Parameters

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

ParameterCondition A (General Purpose)Condition B (For Challenging Substrates)Rationale
Aryl Halide 1.0 equiv1.0 equivLimiting reagent.
Boronic Acid 1.2 - 1.5 equiv1.5 - 2.0 equivA slight excess ensures complete consumption of the halide.[6]
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%)Pd(XPhos) G3 (1-3 mol%)Pd(dppf)Cl₂ is a robust starting point.[12] Buchwald-type catalysts are for more difficult couplings.
Base K₂CO₃ (2.0 - 3.0 equiv)Cs₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)K₂CO₃ is standard.[12] Cs₂CO₃ or K₃PO₄ can improve rates and yields.[14]
Solvent Dioxane / H₂O (4:1)Toluene or Dioxane (anhydrous)Aqueous mixture is standard. Anhydrous conditions may be needed for specific substrates.[2]
Temperature 80 - 100 °C90 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle.
Time 4 - 16 hours6 - 24 hoursMonitor by TLC or LC-MS for completion.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents may be toxic or flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for coupling with standard arylboronic acids.

References

Use of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthetic Applications of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Introduction: The Strategic Value of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in the design of bioactive molecules with diverse therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[4][5][6] The strategic functionalization of the pyrrole nucleus is therefore a critical endeavor for organic chemists.

This compound is a highly versatile and valuable building block designed for this purpose. Its structure is a testament to synthetic efficiency, incorporating three key functional handles:

  • A Bromo Group at C5: This serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of aryl, heteroaryl, or alkynyl substituents.

  • A Carbaldehyde at C2: This electrophilic group is a gateway for a multitude of subsequent transformations, including nucleophilic additions, reductive aminations, and oxidations, allowing for extensive molecular diversification.

  • A 4-Methoxybenzyl (PMB) Protecting Group: The PMB group provides robust protection for the pyrrole nitrogen, preventing unwanted side reactions during synthesis. It can be reliably cleaved under specific conditions, revealing the N-H bond for further functionalization or to yield the final target molecule.

This guide provides an in-depth look at the properties, synthesis, and core applications of this building block, complete with detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is paramount for its effective use and storage. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 1133116-27-4[7][8][]
Molecular Formula C₁₃H₁₂BrNO₂[7]
Molecular Weight 294.14 g/mol [7]
Purity Typically ≥95%[7][]
Physical Form Solid[10]
IUPAC Name 5-bromo-1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde[]
Storage Store under an inert atmosphere at 2-8°C[10]

Synthetic Pathway Overview

The title compound is typically prepared through a straightforward, two-step sequence starting from the commercially available 5-Bromo-1H-pyrrole-2-carbaldehyde. The core principle involves the protection of the pyrrole nitrogen to enhance stability and prevent interference in subsequent reactions.

G cluster_0 Synthesis of the Building Block Start 5-Bromo-1H-pyrrole-2-carbaldehyde Product This compound Start->Product N-Protection Reagent1 4-Methoxybenzyl chloride (PMB-Cl) Base (e.g., NaH) Solvent (e.g., DMF) Reagent1->Product

Caption: Synthetic route to the title compound.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this building block is realized through its application in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 5-position is highly amenable to oxidative addition by a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon bonds with exceptional efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound.[11] This reaction is instrumental in constructing the biaryl and heteroaryl motifs prevalent in many pharmacologically active molecules.[12][13]

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ reactant Ar-Br (Building Block) pd_complex1 [Ar-Pd(II)L₂(Br)] pd_complex2 [Ar-Pd(II)L₂(R)] pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 product Ar-R (Coupled Product) pd_complex2->product Reductive Elimination reactant->pd_complex1 Oxidative Addition boronic R-B(OH)₂ boronic->pd_complex1 base Base (e.g., K₂CO₃) base->boronic

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Causality Statement: This protocol employs a standard palladium catalyst like Pd(dppf)Cl₂, known for its efficiency in coupling heteroaryl halides. The aqueous base (K₂CO₃) is crucial for activating the boronic acid for the transmetalation step, while the dioxane/water solvent system ensures the solubility of both organic and inorganic reagents.

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) active species.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde derivative.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly effective method for forming a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[14][15] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important precursors for many complex molecules and functional materials.[16][17]

G cluster_0 Sonogashira Coupling Reaction Scheme Start 5-Bromo-1-(PMB)pyrrole-2-carbaldehyde Product 5-Alkynyl-1-(PMB)pyrrole-2-carbaldehyde Start->Product Reagent1 Terminal Alkyne (R-C≡CH) Reagent1->Product Catalysts Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Catalysts->Product

Caption: General scheme for the Sonogashira coupling.

Protocol: General Procedure for Sonogashira Coupling

Causality Statement: This protocol utilizes a dual-catalyst system. The palladium catalyst facilitates the primary cross-coupling cycle, while the copper(I) co-catalyst is essential for activating the terminal alkyne by forming a copper(I) acetylide intermediate, which then participates in the transmetalation step. An amine base is used both to scavenge the HBr byproduct and as a solvent.

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and the copper(I) iodide (CuI, 0.05-0.10 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add a suitable solvent such as anhydrous THF or DMF, followed by an amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2.0-3.0 equiv.). Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Catalyst Addition: Finally, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Post-Coupling Diversification: The Role of the Aldehyde

Once the C5 position has been functionalized, the carbaldehyde at the C2 position provides a rich platform for further molecular elaboration. This dual-functionality is what makes the title compound a superior building block.

G cluster_0 Aldehyde Functionalization Workflow Start 5-Substituted Pyrrole-2-carbaldehyde Path1 Reductive Amination (R-NH₂, NaBH(OAc)₃) Start->Path1 Path2 Oxidation (e.g., Pinnick Oxidation) Start->Path2 Path3 Wittig Reaction (Ph₃P=CHR) Start->Path3 Prod1 Amine Derivative Path1->Prod1 Prod2 Carboxylic Acid Path2->Prod2 Prod3 Alkene Derivative Path3->Prod3 Prod2_next Amide Coupling (R-NH₂, coupling agent) Prod2->Prod2_next Prod2_final Amide Derivative Prod2_next->Prod2_final

Caption: Potential transformations of the C2-carbaldehyde group.

  • Reductive Amination: Treatment with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) yields diverse amine derivatives.

  • Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using reagents like sodium chlorite (NaClO₂) under Pinnick oxidation conditions. This acid can then be used in amide bond forming reactions, a critical transformation in drug development.[18][19]

  • Nucleophilic Addition/Wittig Reaction: Grignard reagents or organolithiums can add to the aldehyde to form secondary alcohols. Alternatively, the Wittig reaction can be used to convert the aldehyde into various alkene derivatives.

Final Step: Deprotection of the Pyrrole Nitrogen

The final step in many synthetic sequences involving this building block is the removal of the PMB protecting group to unveil the N-H pyrrole.

Protocol: PMB Group Deprotection

Causality Statement: The PMB group is labile to strong acids. Trifluoroacetic acid (TFA) is highly effective because it protonates the electron-rich methoxybenzyl ring, facilitating its cleavage via a stable benzyl cation intermediate, which is scavenged by an appropriate scavenger like anisole to prevent side reactions.

  • Setup: Dissolve the PMB-protected pyrrole (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM).

  • Scavenger: Add a cation scavenger, such as anisole or triethylsilane (1-5 equiv.).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10-20 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-H pyrrole by column chromatography or recrystallization.

Conclusion

This compound is a masterfully designed building block that offers a powerful and flexible platform for the synthesis of complex, highly functionalized pyrrole derivatives. Its capacity for selective, sequential functionalization at both the C5 and C2 positions makes it an indispensable tool for medicinal chemists and researchers in drug discovery. By enabling rapid access to diverse chemical libraries, this reagent accelerates the journey from initial hit identification to lead optimization, underscoring the critical role of strategic molecular design in modern chemical synthesis.

References

Das Kernmolekül: Struktur, Reaktivität und strategische Überlegungen

Author: BenchChem Technical Support Team. Date: December 2025

Sehr geehrte Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung,

diese Anwendungsbeschreibung bietet eine detaillierte technische Anleitung zur Derivatisierung von 5-Brom-1-(4-methoxybenzyl)pyrrol-2-carbaldehyd. Als vielseitiges synthetisches Zwischenprodukt bietet dieses Molekül mehrere reaktive Stellen, die eine gezielte Modifikation ermöglichen, um eine breite Palette von komplexen heterozyklischen Strukturen zu erzeugen. Diese Anleitung wurde entwickelt, um nicht nur schrittweise Protokolle zu liefern, sondern auch die zugrunde liegenden chemischen Prinzipien zu erläutern, die die experimentellen Entscheidungen bestimmen.

5-Brom-1-(4-methoxybenzyl)pyrrol-2-carbaldehyd ist ein strategisch wichtiges Intermediat im organisch-synthetischen Labor. Seine Nützlichkeit ergibt sich aus drei primären reaktiven Zentren:

  • Die C5-Brom-Gruppe: Ein idealer Angriffspunkt für Palladium-katalysierte Kreuzkupplungsreaktionen, der die Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen ermöglicht.

  • Die C2-Carbaldehyd-Gruppe: Ein Elektrophil, das für eine Vielzahl von Kondensations-, Oxidations-, Reduktions- und Additionsreaktionen zugänglich ist.

  • Die N1-(4-Methoxybenzyl)-Schutzgruppe (PMB): Diese Gruppe ist entscheidend, um die Reaktivität des Pyrrol-Stickstoffs zu modulieren und unerwünschte Nebenreaktionen zu verhindern.

Die entscheidende Rolle der PMB-Schutzgruppe

Der Pyrrol-Stickstoff ist von Natur aus nukleophil und sein Proton ist sauer. Ohne Schutz würde dieser unter den basischen Bedingungen vieler Kreuzkupplungsreaktionen deprotoniert werden, was zu Komplikationen wie verminderter Löslichkeit, Nebenreaktionen und Katalysatordesaktivierung führen kann.[1][2] Die 4-Methoxybenzyl (PMB)-Gruppe ist eine ausgezeichnete Wahl für den Schutz, da sie unter vielen Reaktionsbedingungen stabil ist, aber selektiv unter spezifischen Bedingungen entfernt werden kann.

  • Oxidative Spaltung: Die PMB-Gruppe kann effizient mit Oxidationsmitteln wie 2,3-Dichlor-5,6-dicyan-p-benzochinon (DDQ) oder Cer(IV)-ammoniumnitrat (CAN) entfernt werden. Der elektronenreiche Methoxy-Substituent am Benzylring erleichtert die Oxidation und ermöglicht eine selektive Abspaltung in Gegenwart anderer säurelabiler oder benzylischer Schutzgruppen.[3][4]

  • Saure Spaltung: Starke Säuren wie Trifluoressigsäure (TFA) können ebenfalls zur Abspaltung der PMB-Gruppe verwendet werden.[5][6] Bei diesem Verfahren ist die Verwendung eines "Fängers" (Scavenger) wie Anisol oder 1,3-Dimethoxybenzol entscheidend, um das hochreaktive PMB-Kation abzufangen und eine Re-Alkylierung des Substrats zu verhindern.[5]

Die Synthese des Ausgangsmaterials selbst beruht wahrscheinlich auf der Vilsmeier-Haack-Formylierung eines N-PMB-geschützten Pyrrols, gefolgt von einer Bromierung. Die Vilsmeier-Reaktion ist eine Standardmethode zur Einführung einer Formylgruppe in elektronenreiche Heterozyklen.[7][8][9]

Derivatisierungsstrategien: Protokolle und mechanistische Einblicke

Die Modifikation des Moleküls kann logisch in drei Hauptstrategien unterteilt werden, die auf die jeweiligen reaktiven Zentren abzielen.

Strategie 1: Funktionalisierung an der C5-Position durch Palladium-katalysierte Kreuzkupplung

Das Bromatom an der C5-Position ist der primäre Angriffspunkt für den Aufbau molekularer Komplexität. Palladium-katalysierte Kreuzkupplungen sind hier die Methoden der Wahl.

Die Suzuki-Reaktion ist eine robuste Methode zur Bildung von C-C-Bindungen durch die Reaktion von Organoborverbindungen mit organischen Halogeniden.[10] Für Brompyrrole ist diese Reaktion besonders effektiv.[2][11] Die N-Schutzgruppe ist hierbei entscheidend, um Nebenreaktionen wie die Debromierung zu unterdrücken.[1][2]

Allgemeines Protokoll für die Suzuki-Miyaura-Kupplung:

  • In einem ausgeflammten und mit Inertgas (Argon oder Stickstoff) gespülten Schlenkrohr werden 5-Brom-1-(4-methoxybenzyl)pyrrol-2-carbaldehyd (1,0 Äq.), die Aryl- oder Vinylboronsäure (1,2–1,5 Äq.) und eine Base (z. B. K₂CO₃ oder Cs₂CO₃, 2,0–3,0 Äq.) vorgelegt.

  • Der Palladiumkatalysator (z. B. Pd(PPh₃)₄ (2–5 mol%) oder [1,1'-Bis(diphenylphosphino)ferrocen]palladium(II)-dichlorid (Pd(dppf)Cl₂) (2–5 mol%)) wird hinzugefügt.

  • Ein entgastes Lösungsmittelsystem (z. B. Dioxan/H₂O (4:1) oder Dimethoxyethan (DME)) wird zugegeben.

  • Die Reaktionsmischung wird unter Inertgasatmosphäre bei 80–100 °C für 2–12 Stunden gerührt, bis die Umsetzung (verfolgt durch DC oder LC-MS) vollständig ist.

  • Nach dem Abkühlen wird die Mischung mit Wasser verdünnt und mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

  • Die vereinigten organischen Phasen werden getrocknet, filtriert und das Lösungsmittel wird unter reduziertem Druck entfernt. Das Rohprodukt wird durch Säulenchromatographie gereinigt.

Kausale Begründung: Die Wahl des Katalysators und der Base ist entscheidend. Pd(dppf)Cl₂ ist oft effizienter für heteroaromatische Substrate, da der dppf-Ligand die reduktive Eliminierung fördert.[10] Cäsiumcarbonat ist eine stärkere Base als Kaliumcarbonat und kann die Transmetallierung, einen oft geschwindigkeitsbestimmenden Schritt, beschleunigen.

Die Sonogashira-Kupplung ermöglicht die direkte Verknüpfung von terminalen Alkinen mit dem Pyrrol-Ring und ist ein wichtiger Weg zur Synthese von konjugierten Enin-Systemen.[12] Die Reaktion erfordert typischerweise einen Palladium-Katalysator und einen Kupfer(I)-Co-Katalysator.[12][13]

Allgemeines Protokoll für die Sonogashira-Kupplung:

  • Zu einer Lösung von 5-Brom-1-(4-methoxybenzyl)pyrrol-2-carbaldehyd (1,0 Äq.) und dem terminalen Alkin (1,2–1,5 Äq.) in einem entgasten Lösungsmittel wie Tetrahydrofuran (THF) oder Dimethylformamid (DMF) werden eine Base (z. B. Triethylamin oder Diisopropylethylamin, 2,0–3,0 Äq.), ein Palladiumkatalysator (z. B. Pd(PPh₃)₄ (2–5 mol%)) und Kupfer(I)-iodid (CuI, 1–5 mol%) gegeben.

  • Die Reaktion wird bei Raumtemperatur oder leicht erhöhter Temperatur (40–60 °C) unter Inertgasatmosphäre gerührt, bis die Umsetzung vollständig ist.

  • Die Aufarbeitung erfolgt durch Filtration des Amin-Hydrobromid-Salzes, gefolgt von wässriger Extraktion und säulenchromatographischer Reinigung.

Diese Reaktion ist eine der leistungsstärksten Methoden zur Bildung von Aryl-Amin-Bindungen.[14][15] Sie ermöglicht die Kupplung einer Vielzahl von primären und sekundären Aminen an den Pyrrol-Ring.

Allgemeines Protokoll für die Buchwald-Hartwig-Aminierung:

  • In einem Handschuhfach oder unter strikter Inertgasatmosphäre werden 5-Brom-1-(4-methoxybenzyl)pyrrol-2-carbaldehyd (1,0 Äq.), der Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 1–2 mol%), der Ligand (z. B. XPhos oder BINAP, 2–4 mol%) und eine starke Base (z. B. Natrium-tert-butoxid (NaOtBu) oder Lithiumhexamethyldisilazid (LHMDS), 1,2–1,5 Äq.) in einem trockenen, entgasten Lösungsmittel wie Toluol oder Dioxan vorgelegt.

  • Das Amin (1,1–1,3 Äq.) wird zugegeben.

  • Die Mischung wird bei 80–110 °C erhitzt, bis die Reaktion abgeschlossen ist.

  • Die Aufarbeitung umfasst die Quenchung mit Wasser, Extraktion und säulenchromatographische Reinigung.

Kausale Begründung: Die Verwendung von sperrigen, elektronenreichen Phosphinliganden (wie XPhos) ist entscheidend, da sie die oxidative Addition des Arylbromids an das Palladium(0)-Zentrum erleichtern und die reduktive Eliminierung des Aminprodukts beschleunigen.[16] Starke, nicht-nukleophile Basen sind erforderlich, um das Amin zu deprotonieren und das Palladium-Amido-Intermediat zu bilden.[16]

  • Heck-Kupplung: Zur Reaktion mit Alkenen zur Bildung von C(sp²)-C(sp²)-Bindungen.[17][18]

  • Cyanierung: Zur Einführung einer Nitrilgruppe, oft unter Verwendung von Zinkcyanid (Zn(CN)₂) oder Kaliumhexacyanoferrat(II) (K₄[Fe(CN)₆]) als Cyanidquelle.[19][20]

ReaktionstypTypischer KatalysatorTypischer LigandTypische BaseTypisches LösungsmittelTemperatur (°C)
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂PPh₃, dppfK₂CO₃, Cs₂CO₃Dioxan/H₂O, DME80–100
Sonogashira Pd(PPh₃)₄ / CuIPPh₃Et₃N, i-Pr₂NEtTHF, DMF25–60
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, BINAPNaOtBu, LHMDSToluol, Dioxan80–110
Heck Pd(OAc)₂P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitril80–120
Cyanierung Pd(PPh₃)₄PPh₃-DMF120–150
Tabelle 1: Zusammenfassung der typischen Reaktionsbedingungen für Kreuzkupplungen an der C5-Position.
Strategie 2: Modifikationen an der C2-Aldehyd-Gruppe

Die Aldehydfunktion ist ein vielseitiger Angriffspunkt für eine Reihe von Standardtransformationen der organischen Chemie.

  • Reduktive Aminierung: Die Reaktion mit einem primären oder sekundären Amin zur Bildung eines Imins, gefolgt von einer in-situ-Reduktion (z. B. mit Natriumtriacetoxyborhydrid, NaBH(OAc)₃), führt zur entsprechenden Amin-Seitenkette.

  • Wittig-Reaktion: Die Umsetzung mit einem Phosphoniumylid erzeugt ein Alken an der C2-Position.

  • Oxidation: Die Oxidation des Aldehyds (z. B. mit Natriumchlorit (NaClO₂) unter Pinnick-Bedingungen) liefert die entsprechende Pyrrol-2-carbonsäure.

  • Reduktion: Die Reduktion (z. B. mit Natriumborhydrid (NaBH₄)) führt zum Pyrrol-2-methanol.

Strategie 3: Abspaltung der N-PMB-Schutzgruppe

Die Entfernung der PMB-Gruppe ist oft ein letzter Schritt in einer Synthesesequenz, um den N-H-Pyrrol freizulegen.

  • Lösen Sie das N-PMB-geschützte Pyrrol (1,0 Äq.) in einem Lösungsmittelsystem aus Dichlormethan (DCM) und Wasser (z. B. 18:1).[3]

  • Kühlen Sie die Lösung auf 0 °C ab.

  • Fügen Sie DDQ (1,1–1,5 Äq.) portionsweise hinzu. Die Lösung färbt sich typischerweise tiefgrün oder braun.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 1–3 Stunden.

  • Die Reaktion wird durch Zugabe einer gesättigten Natriumbicarbonatlösung gequencht.

  • Extrahieren Sie die wässrige Phase mehrmals mit DCM.

  • Die vereinigten organischen Phasen werden getrocknet, filtriert und das Lösungsmittel wird entfernt. Das Produkt wird durch Chromatographie gereinigt.

  • Lösen Sie das N-PMB-geschützte Pyrrol (1,0 Äq.) in Dichlormethan (DCM).

  • Fügen Sie einen Fänger hinzu (z. B. Anisol oder 1,3-Dimethoxybenzol, 3–5 Äq.).

  • Fügen Sie Trifluoressigsäure (TFA, 5–10 Äq. oder als Co-Lösungsmittel) bei Raumtemperatur hinzu.[5][6]

  • Rühren Sie die Reaktion für 1–24 Stunden bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 40 °C).

  • Entfernen Sie die flüchtigen Bestandteile unter reduziertem Druck.

  • Lösen Sie den Rückstand in einem organischen Lösungsmittel und waschen Sie ihn mit einer gesättigten Natriumbicarbonatlösung, um die Säure zu neutralisieren.

  • Führen Sie eine Standard-Aufarbeitung und Reinigung durch.

Visualisierung von Arbeitsabläufen und Mechanismen

Zur besseren Veranschaulichung der synthetischen Wege und der zugrunde liegenden Mechanismen werden die folgenden Diagramme bereitgestellt.

Derivatization_Workflow cluster_C5 C5-Kreuzkupplung cluster_C2 C2-Aldehyd-Reaktionen cluster_N1 N1-Entschützung Start 5-Brom-1-(PMB)pyrrol-2-carbaldehyd Suzuki Suzuki-Kupplung (+ R-B(OH)₂) Start->Suzuki Sonogashira Sonogashira-Kupplung (+ R-C≡CH) Start->Sonogashira Buchwald Buchwald-Hartwig (+ R₂NH) Start->Buchwald Heck Heck-Kupplung (+ Alken) Start->Heck RedAmin Reduktive Aminierung Start->RedAmin Oxidation Oxidation Start->Oxidation Wittig Wittig-Reaktion Start->Wittig Deprotection PMB-Abspaltung (DDQ oder TFA) Start->Deprotection

Abbildung 1: Übersicht der Derivatisierungswege für das Kernmolekül.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX RedElim Reduktive Eliminierung OxAdd Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R(L₂) ArPdX->ArPdR Transmetal Transmetallierung (R-B(OH)₂ / Base) ArPdR->Pd0 Product Ar-R ArPdR->Product PMB_Deprotection PyrrolePMB Pyrrol-N-PMB SET Single Electron Transfer (SET) PyrrolePMB->SET DDQ DDQ (Oxidationsmittel) DDQ->SET RadicalCation Radikalkation-Intermediat SET->RadicalCation Hydrolysis Hydrolyse (+ H₂O) RadicalCation->Hydrolysis Product Pyrrol-NH + PMB-Aldehyd Hydrolysis->Product

References

The Strategic Utility of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Heterocyclic compounds, particularly those containing the pyrrole nucleus, have consistently emerged as privileged scaffolds in medicinal chemistry due to their presence in numerous natural products and FDA-approved drugs.[1][2] Within this important class of molecules, 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde has garnered significant attention as a versatile and highly valuable building block for the synthesis of a wide array of biologically active compounds.[3][4][5][]

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It aims to provide an in-depth understanding of the chemical properties, strategic applications, and synthetic protocols associated with this key intermediate. By delving into the causality behind experimental choices and providing self-validating protocols, this document will empower researchers to effectively leverage this compound in their drug discovery programs.

I. Physicochemical Properties and Strategic Features

This compound is a solid at room temperature with the following key properties:

PropertyValue
CAS Number 1133116-27-4
Molecular Formula C13H12BrNO2
Molecular Weight 294.14 g/mol
Appearance Off-white to yellow or brown powder or crystals
Purity Typically ≥95%

The strategic utility of this molecule in medicinal chemistry stems from the specific arrangement of its functional groups:

  • The Pyrrole Core: The pyrrole ring is an aromatic heterocycle that serves as a foundational scaffold for a multitude of bioactive molecules, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and antiviral properties.[1]

  • The 2-Carbaldehyde Group: This aldehyde functionality is a versatile handle for a wide range of chemical transformations. It readily participates in reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, reductive amination, and the formation of imines and oximes, allowing for the introduction of diverse pharmacophores and the extension of the molecular scaffold.[7]

  • The 5-Bromo Substituent: The bromine atom at the 5-position is a key feature for synthetic diversification. It serves as a reactive site for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This enables the facile introduction of aryl, heteroaryl, and alkyl groups, providing a powerful tool for exploring structure-activity relationships (SAR).

  • The 1-(4-methoxybenzyl) Group (PMB): The 4-methoxybenzyl (PMB) group is a widely used and robust protecting group for the pyrrole nitrogen. Its primary function is to prevent unwanted side reactions at the nitrogen atom during synthesis. The PMB group is stable under a variety of reaction conditions but can be readily cleaved when desired, typically with strong acids like trifluoroacetic acid (TFA), to yield the N-unsubstituted pyrrole.[8][9][10][11]

II. Key Applications in Medicinal Chemistry

The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of a range of therapeutic agents. Its applications span several key areas of drug discovery:

A. Synthesis of Novel Anticancer Agents

The pyrrole scaffold is a common feature in many anticancer drugs. This compound can be utilized as a starting material for the synthesis of novel compounds targeting various cancer-related pathways. For instance, the aldehyde can be converted to a key pharmacophore, while the bromo position can be functionalized to enhance binding affinity and selectivity for a specific biological target.

B. Development of Potent Antimicrobial and Antiviral Compounds

Pyrrole derivatives have a long history of use as antimicrobial and antiviral agents.[1] The ability to introduce diverse substituents at both the 2- and 5-positions of the pyrrole ring using this compound allows for the rapid generation of compound libraries for screening against a wide range of pathogens.

C. Design of Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The pyrrole nucleus can serve as a hinge-binding motif in many kinase inhibitors. The synthetic versatility of this compound allows for the strategic placement of substituents that can interact with specific residues in the kinase active site, leading to potent and selective inhibition.

III. Synthetic Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These protocols are designed to be self-validating and include explanations for critical steps.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-5 Arylation

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Objective: To introduce an aryl substituent at the 5-position of the pyrrole ring.

Reaction Scheme:

Suzuki_Coupling reagent1 5-Bromo-1-(PMB)pyrrole-2-carbaldehyde product 5-Aryl-1-(PMB)pyrrole-2-carbaldehyde reagent1->product Suzuki Coupling reagent2 Ar-B(OH)₂ reagent2->product catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) catalyst->product

A typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (anhydrous)

  • Ethanol

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst to the flask.

  • Add a 3:1:1 mixture of toluene, ethanol, and water. The solvent mixture should be sufficient to dissolve the reactants.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality and Optimization:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yields.

  • Degassing: Removing dissolved oxygen from the solvent is essential for the same reason as maintaining an inert atmosphere.

  • Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. The choice of base can influence the reaction rate and yield.

  • Solvent System: The toluene/ethanol/water system is commonly used for Suzuki couplings as it effectively dissolves both the organic reactants and the inorganic base.

Protocol 2: Reductive Amination for Aldehyde Functionalization

This protocol details the conversion of the aldehyde group to an amine via reductive amination.

Objective: To introduce an amino group at the 2-position of the pyrrole ring.

Reaction Scheme:

Reductive_Amination aldehyde 5-Bromo-1-(PMB)pyrrole-2-carbaldehyde product 5-Bromo-1-(PMB)pyrrol-2-yl)methanamine aldehyde->product Reductive Amination amine R₂NH amine->product reductant NaBH(OAc)₃ reductant->product

A typical reductive amination reaction.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the amine and a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Optimization:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which allows for the in-situ formation and reduction of the iminium ion.

  • Acid Catalyst: The acetic acid catalyzes the formation of the iminium ion, which is the species that is reduced by the hydride reagent.

  • Anhydrous Conditions: While not as critical as in other reactions, anhydrous conditions are preferred to prevent the hydrolysis of the iminium ion and the reducing agent.

Protocol 3: PMB Deprotection

This protocol describes the removal of the 4-methoxybenzyl (PMB) protecting group.

Objective: To obtain the N-unsubstituted pyrrole.

Reaction Scheme:

PMB_Deprotection start_material N-PMB Protected Pyrrole product N-H Pyrrole start_material->product Deprotection reagent Trifluoroacetic Acid (TFA) reagent->product

PMB deprotection using trifluoroacetic acid.

Materials:

  • N-PMB protected pyrrole derivative (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-PMB protected pyrrole in DCM.

  • Add an excess of trifluoroacetic acid (typically 10-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality and Optimization:

  • Strong Acid: Trifluoroacetic acid is a strong acid that effectively cleaves the PMB group. The resulting 4-methoxybenzyl cation is stabilized by the electron-donating methoxy group.

  • Scavenger: In some cases, a cation scavenger such as anisole or triethylsilane may be added to the reaction mixture to trap the 4-methoxybenzyl cation and prevent side reactions with the desired product.

IV. Conclusion

This compound is a strategically designed and highly versatile building block for medicinal chemistry. Its unique combination of a pyrrole core, a versatile aldehyde handle, a reactive bromine atom for cross-coupling, and a robust nitrogen protecting group makes it an invaluable tool for the synthesis of diverse and complex molecules with therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important intermediate in their quest for novel and effective therapeutic agents. The continued exploration of the chemistry of this and related pyrrole derivatives will undoubtedly lead to the discovery of new medicines for a wide range of human diseases.[12][13][14]

V. References

  • Chem-Impex. Pyrrole-2-carboxaldehyde. --INVALID-LINK--

  • PubMed. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. Pyrrole-2-carboxaldehyde: A Key Intermediate for Drug Discovery and Beyond. --INVALID-LINK--

  • PubMed Central. Bioactive pyrrole-based compounds with target selectivity. --INVALID-LINK--

  • National Institutes of Health. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. --INVALID-LINK--

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. --INVALID-LINK--

  • University of Vienna. The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. --INVALID-LINK--

  • RSC Publishing. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. --INVALID-LINK--

  • PubMed Central. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. --INVALID-LINK--

  • Crossref. The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. --INVALID-LINK--

  • CP Lab Safety. This compound, min 95%, 5 grams. --INVALID-LINK--

  • Holzer Group. THE 4-METHOXYBENZYL (PMB) FUNCTION AS A VERSATILE PROTECTING GROUP IN THE SYNTHESIS OF N-UNSUBSTITUTED PYRAZOLONES. --INVALID-LINK--

  • ResearchGate. The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. --INVALID-LINK--

  • MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. --INVALID-LINK--

  • Santa Cruz Biotechnology. This compound. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • Bentham Science. An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint. --INVALID-LINK--

  • Parchem. 5-Bromo-1-(4-Methoxybenzyl)-1H-Pyrrole-2-Carbaldehyde. --INVALID-LINK--

  • SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. --INVALID-LINK--

  • PubMed. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. --INVALID-LINK--

  • PubMed. Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. --INVALID-LINK--

  • BOC Sciences. CAS 1133116-27-4 this compound. --INVALID-LINK--

  • RuiChu Bio. This compound. --INVALID-LINK--

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization of the pyrrole ring allows for the fine-tuning of its pharmacological profile, making it a privileged structure in drug discovery.[1][2] 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde is a versatile starting material, featuring three key reactive sites: the aldehyde group for condensation and addition reactions, the bromo substituent for cross-coupling reactions, and the potential for intramolecular cyclizations. This document provides a comprehensive guide to the synthesis of diverse heterocyclic systems from this valuable building block, intended for researchers, scientists, and professionals in drug development.

Strategic Approaches to Heterocycle Synthesis

The strategic location of the bromo and carbaldehyde functionalities on the N-protected pyrrole ring allows for a variety of synthetic transformations to construct fused and substituted heterocyclic systems. This guide will focus on several key reaction classes:

  • Condensation Reactions: Leveraging the reactivity of the aldehyde group.

  • Cross-Coupling Reactions: Utilizing the bromo substituent for carbon-carbon bond formation.

  • Sequential and Domino Reactions: Combining multiple transformations in a single pot to increase molecular complexity efficiently.

Visualization of Synthetic Pathways

G A This compound B Knoevenagel Condensation A->B C Wittig Reaction A->C D Suzuki Coupling A->D E Sonogashira Coupling A->E F Pictet-Spengler Reaction A->F G Paal-Knorr Synthesis A->G J Pyrrolyl-alkenes/alkynes B->J C->J K Biaryl Pyrroles D->K E->J L Fused β-carboline analogs F->L H Pyrrolo[1,2-a]pyrazines G->H I Pyrrolo[1,2-a]pyrimidines G->I

Caption: Synthetic routes from this compound.

I. Condensation Reactions at the Aldehyde Functionality

The aldehyde group at the C2 position of the pyrrole is a versatile handle for constructing new carbon-carbon and carbon-heteroatom bonds.

A. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a substituted alkene.[4] This reaction is a powerful tool for introducing diverse functionalities.[4][5]

Rationale

This reaction is chosen for its operational simplicity and the wide availability of active methylene compounds (e.g., malononitrile, cyanoacetates, barbituric acid), allowing for the synthesis of a library of α,β-unsaturated derivatives.[4][5][6] These products are valuable intermediates for further transformations, such as Michael additions and cycloadditions.[4]

Protocol: Knoevenagel Condensation with Malononitrile
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).

  • Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate).

ReactantCatalystSolventTime (h)Yield (%)
MalononitrilePiperidineEthanol492
Ethyl CyanoacetatePiperidineEthanol688
Barbituric AcidPiperidineEthanol885
B. Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene by reacting it with a phosphorus ylide.[7][8] The stereochemistry of the resulting alkene is dependent on the nature of the ylide used (stabilized vs. non-stabilized).[7]

Rationale

The Wittig reaction is selected for its high functional group tolerance and its ability to form C=C bonds with predictable stereochemistry.[7] This allows for the synthesis of both E and Z isomers of pyrrolyl-alkenes, which can have different biological activities.

Protocol: Wittig Reaction with a Stabilized Ylide
  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), add (carbethoxymethylene)triphenylphosphorane (1.2 mmol).

  • Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous THF (15 mL) and add it to the ylide suspension.

  • Reaction Conditions: Reflux the mixture for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the E-alkene.[7]

II. Cross-Coupling Reactions at the Bromo Substituent

The bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the bromo-pyrrole with an organoboron compound, typically a boronic acid or ester, to form a biaryl or vinyl-substituted pyrrole.[9][10][11]

Rationale

This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[10][12] This allows for the rapid synthesis of diverse pyrrole derivatives with potential applications as liquid crystals, polymers, and pharmaceuticals.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction Conditions: Heat the mixture at 80-90 °C under an inert atmosphere for 8-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

B. Sonogashira Coupling

The Sonogashira coupling reaction involves the coupling of the bromo-pyrrole with a terminal alkyne, catalyzed by palladium and copper(I) complexes.[13][14][15]

Rationale

This reaction is the most reliable method for the synthesis of aryl-alkynes. The resulting pyrrolyl-alkynes are versatile intermediates that can undergo further transformations such as cycloadditions and reductions.[16]

Protocol: Sonogashira Coupling with Phenylacetylene
  • Reaction Setup: To a solution of this compound (1.0 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL), add phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere for 6-8 hours.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite and wash with THF. Concentrate the filtrate and purify the residue by column chromatography.

III. Synthesis of Fused Heterocyclic Systems

The strategic placement of functional groups on the starting material allows for the construction of fused ring systems through intramolecular or tandem reactions.

A. Synthesis of Pyrrolo[1,2-a]pyrazines and Pyrrolo[1,2-a]pyrimidines

Pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a]pyrimidines are classes of nitrogen-fused heterocycles with significant biological activities.[17][18][19][20]

Rationale

A straightforward approach to these fused systems involves a condensation reaction followed by an intramolecular cyclization. For example, reaction with ammonium acetate can lead to the formation of pyrrolo[1,2-a]pyrazines.[19]

Protocol: Synthesis of a Pyrrolo[1,2-a]pyrazine Derivative
  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol) and ammonium acetate (5.0 mmol) in glacial acetic acid (5 mL).

  • Reaction Conditions: Heat the mixture at 120 °C for 12 hours.

  • Work-up and Purification: Cool the reaction to room temperature, pour into ice water, and neutralize with a saturated NaHCO₃ solution. Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography.

B. Pictet-Spengler Reaction for Fused β-Carboline Analogs

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems.[21][22][23] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[23][24]

Rationale

By first coupling a suitable β-aminoethyl-substituted aryl group at the 5-position of the pyrrole via a Suzuki reaction, a subsequent intramolecular Pictet-Spengler reaction can be employed to construct a novel fused polycyclic system. This strategy allows for the creation of complex molecular architectures with potential therapeutic applications.

Workflow for Pictet-Spengler Reaction

G A This compound B Suzuki Coupling with 2-(4-aminophenyl)ethan-1-amine boronic ester A->B C Intermediate Pyrrole Derivative B->C D Intramolecular Pictet-Spengler (Acid Catalyst) C->D E Fused Polycyclic Heterocycle D->E

Caption: Workflow for the synthesis of fused heterocycles via a sequential Suzuki-Pictet-Spengler reaction.

IV. Paal-Knorr Synthesis of Substituted Pyrroles

While the starting material is already a pyrrole, the Paal-Knorr synthesis is a fundamental method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[25][26][27][28] This principle can be adapted to synthesize more complex pyrrole-containing structures.

Rationale

By first elaborating the aldehyde of the starting material into a 1,4-dicarbonyl moiety through a series of reactions (e.g., Grignard addition followed by oxidation), a subsequent Paal-Knorr reaction with a different amine could potentially lead to the formation of a bis-pyrrole system. This demonstrates the versatility of the starting material in accessing more complex heterocyclic frameworks.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The strategic application of condensation, cross-coupling, and cyclization reactions allows for the efficient construction of diverse molecular architectures with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this pyrrole derivative and to develop new compounds with tailored properties.

References

The Strategic Application of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole Scaffold as a Privileged Motif in Kinase Inhibition

The landscape of oncology and inflammatory disease treatment has been revolutionized by the advent of small-molecule kinase inhibitors. These agents function by targeting the ATP-binding site of specific protein kinases, thereby modulating cellular signaling pathways that are often dysregulated in disease states. Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles have emerged as particularly fruitful scaffolds. Among these, the pyrrole ring system is a cornerstone in the design of numerous clinically approved and investigational drugs, including potent inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Mitogen-activated protein kinase kinase (MEK).[1][2][3]

This technical guide focuses on the strategic application of a highly functionalized building block, 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde , in the synthesis of sophisticated kinase inhibitors. This starting material offers medicinal chemists a versatile platform, featuring three key functionalities that can be orthogonally manipulated to construct complex molecular architectures.

Molecular Architecture and Strategic Advantages

The utility of this compound stems from its unique trifunctional nature:

  • The Aldehyde Group (C2-position): This electrophilic handle is primed for condensation reactions, serving as a key entry point for the construction of fused pyrimidine rings, a common core in many kinase inhibitors (e.g., pyrrolo[2,3-d]pyrimidines).

  • The Bromo Group (C5-position): The bromine atom is strategically positioned for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl moieties, which are often crucial for engaging with the solvent-exposed regions of the kinase active site and enhancing inhibitor potency and selectivity.

  • The 4-Methoxybenzyl (PMB) Protecting Group (N1-position): The pyrrole nitrogen is protected by a PMB group, which is stable under various reaction conditions, including those typically employed for Suzuki couplings and pyrimidine ring formation. Importantly, the PMB group can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the N-H group. This free N-H is often a critical hydrogen bond donor for anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[1][4]

This strategic arrangement of functional groups allows for a convergent and flexible synthetic approach to a diverse range of kinase inhibitors.

Synthetic Pathways to Kinase Inhibitor Cores

The primary application of this compound is in the construction of pyrrolopyrimidine-based kinase inhibitors. A general and highly effective synthetic strategy involves a two-step sequence: pyrimidine ring formation followed by diversification via Suzuki-Miyaura coupling.

Pathway 1: Synthesis of a Pyrrolo[2,3-d]pyrimidine Core

A common route to the pyrrolo[2,3-d]pyrimidine scaffold, a core structure in many potent kinase inhibitors,[1][5][6] involves the condensation of the aldehyde with a suitable guanidine derivative, followed by cyclization.

DOT Script for Synthetic Pathway 1

Synthetic_Pathway_1 start 5-Bromo-1-(4-methoxybenzyl) pyrrole-2-carbaldehyde intermediate2 PMB-Protected Pyrrolo[2,3-d]pyrimidine Intermediate start->intermediate2 Condensation & Cyclization intermediate1 Guanidine Derivative (e.g., Guanidine Hydrochloride) intermediate1->intermediate2 product Diversified Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Scaffold intermediate2->product Suzuki-Miyaura Coupling intermediate3 Aryl/Heteroaryl Boronic Acid intermediate3->product

Caption: General workflow for the synthesis of a pyrrolo[2,3-d]pyrimidine kinase inhibitor scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of a generic pyrrolo[2,3-d]pyrimidine-based kinase inhibitor scaffold starting from this compound.

Protocol 1: Synthesis of 5-Bromo-4-chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine

This protocol details the construction of a key intermediate, a chlorinated pyrrolo[2,3-d]pyrimidine, which can be further functionalized.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Condensation and Cyclization:

    • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add guanidine hydrochloride and stir until dissolved.

    • Add a solution of this compound in ethanol dropwise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and neutralize with acetic acid.

    • Remove the solvent under reduced pressure. The resulting crude solid is washed with water and dried to yield the aminopyrrolopyrimidine intermediate.

  • Chlorination:

    • Suspend the crude aminopyrrolopyrimidine in phosphorus oxychloride.

    • Add N,N-dimethylaniline dropwise at 0 °C.

    • Heat the mixture to reflux and stir for several hours, monitoring by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with saturated sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-Bromo-4-chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C5-Arylation

This protocol describes the introduction of an aryl group at the C5 position of the pyrrolopyrimidine core.

Materials:

  • 5-Bromo-4-chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., sodium carbonate or potassium carbonate)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk flask, combine 5-Bromo-4-chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add the palladium catalyst to the flask.

    • Add the degassed solvent system.

  • Reaction Execution:

    • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the C5-arylated pyrrolo[2,3-d]pyrimidine.

Protocol 3: Deprotection of the 4-Methoxybenzyl (PMB) Group

This final step reveals the crucial N-H moiety for kinase hinge region binding.

Materials:

  • PMB-protected pyrrolo[2,3-d]pyrimidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Deprotection Reaction:

    • Dissolve the PMB-protected pyrrolo[2,3-d]pyrimidine in dichloromethane.

    • Add trifluoroacetic acid to the solution at room temperature.

    • Stir the reaction mixture, monitoring its progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, carefully neutralize the excess TFA with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the final N-H pyrrolo[2,3-d]pyrimidine kinase inhibitor scaffold.[4]

Data Presentation: A Representative Synthesis

The following table summarizes typical yields and biological activity for a hypothetical synthesis of a VEGFR-2 inhibitor derived from this compound, based on literature precedents for similar compounds.[6][7]

StepTransformationReagents and ConditionsTypical Yield (%)Final Compound IC₅₀ (VEGFR-2)
1Pyrrolo[2,3-d]pyrimidine formationGuanidine HCl, NaOEt, EtOH, reflux; then POCl₃, N,N-dimethylaniline65-75-
2Suzuki-Miyaura Coupling4-Methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90°C70-85-
3PMB DeprotectionTFA, DCM, rt80-9510-50 nM

Visualization of the Synthetic Workflow

DOT Script for Detailed Synthetic Workflow

Detailed_Workflow cluster_start Starting Material cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: C5-Arylation cluster_step3 Step 3: Final Functionalization & Deprotection start 5-Bromo-1-(PMB)pyrrole-2-carbaldehyde step1_product 5-Bromo-4-chloro-7-(PMB)- 7H-pyrrolo[2,3-d]pyrimidine start->step1_product Condensation/Chlorination step1_reagents Guanidine HCl, NaOEt, EtOH then POCl₃ step1_reagents->step1_product step2_product C5-Aryl-4-chloro-7-(PMB)- 7H-pyrrolo[2,3-d]pyrimidine step1_product->step2_product Suzuki-Miyaura Coupling step2_reagents Arylboronic Acid, Pd Catalyst, Base step2_reagents->step2_product final_product Final Kinase Inhibitor step2_product->final_product Amination & Deprotection step3_reagents 1. Amine (for C4) 2. TFA, DCM step3_reagents->final_product

References

Application Notes and Protocols: 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2] In the agrochemical sector, pyrrole derivatives have been successfully commercialized as potent fungicides and insecticides.[1] A notable example is the phenylpyrrole class of fungicides, which includes fludioxonil and fenpiclonil. These compounds disrupt fungal cell function by interfering with membrane-related processes, often affecting phosphorylation of glucose and other metabolic pathways.[3] The insecticidal activity of pyrrole derivatives, such as chlorfenapyr, is often attributed to the uncoupling of oxidative phosphorylation in mitochondria, which disrupts cellular energy production.[4]

This document provides detailed application notes and protocols for 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde , a versatile synthetic intermediate poised for the development of novel agrochemical candidates. The strategic placement of the bromo, aldehyde, and N-benzyl functional groups offers a rich platform for chemical diversification, enabling the exploration of structure-activity relationships (SAR) to identify new lead compounds. These notes are intended for researchers, scientists, and professionals in the field of agrochemical discovery and development.

Compound Profile

A summary of the key properties of this compound is provided below.

PropertyValueReference
CAS Number 1133116-27-4[5][6][]
Molecular Formula C13H12BrNO2[5][6]
Molecular Weight 294.1 g/mol [5][6]
Appearance Off-white to yellow solid[8]
Purity ≥95% (typically available)[5][6]
Storage Conditions Inert atmosphere, 2-8°C
IUPAC Name 5-bromo-1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde[]

Synthesis Protocol

The title compound can be efficiently synthesized from the commercially available precursor, 5-Bromo-1H-pyrrole-2-carbaldehyde, via N-alkylation. This method is a standard and reliable procedure for the functionalization of the pyrrole nitrogen.

Protocol 1: Synthesis of this compound

Reaction Scheme:

Caption: Synthetic route to the title compound via N-alkylation.

Principle: The pyrrole proton is weakly acidic and can be deprotonated by a strong base like sodium hydride (NaH) to form a nucleophilic pyrrolide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with 4-methoxybenzyl chloride to form the N-alkylated product. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, solvating the sodium cation and facilitating the reaction.

Materials and Reagents:

  • 5-Bromo-1H-pyrrole-2-carbaldehyde (1.0 eq)[9]

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 4-Methoxybenzyl chloride (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, and standard glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-Bromo-1H-pyrrole-2-carbaldehyde (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, and the solution may change color.

  • Alkylation: Cool the reaction mixture back to 0°C. Add a solution of 4-methoxybenzyl chloride (1.1 eq) in anhydrous DMF dropwise via a dropping funnel over 20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0°C. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Application in Agrochemical Discovery

This compound is an ideal starting material for generating a library of diverse chemical structures for high-throughput screening.[8] The aldehyde functionality serves as a versatile handle for numerous chemical transformations, while the bromo-substituent allows for late-stage modifications via cross-coupling reactions.

References

Application Note & Protocol: High-Purity Isolation of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the purification of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde, a key building block in medicinal chemistry and materials science.[1] The protocol herein details a robust methodology employing silica gel column chromatography, a fundamental technique for the separation of organic compounds.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for achieving high purity of the target compound, essential for reliable downstream applications. The causality behind experimental choices is explained to empower the user to adapt the protocol as needed.

Introduction: The Importance of Purity

This compound is a substituted pyrrole derivative. Pyrrole and its derivatives are foundational structures in a vast array of natural products and physiologically active compounds.[4][5] The presence of the reactive aldehyde and the bromo functional groups makes this compound a versatile intermediate for the synthesis of more complex molecules. In any synthetic workflow, the purity of starting materials and intermediates is paramount. Impurities can lead to unwanted side reactions, lower yields of the desired product, and complicate the interpretation of biological or material science data.

This application note presents a detailed protocol for the purification of this compound, focusing on silica gel column chromatography. The principles discussed are broadly applicable to the purification of other brominated pyrrole derivatives.[2][6]

Compound Properties & Safety

A thorough understanding of the physical and chemical properties of the compound is crucial for its safe handling and the development of an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₃H₁₂BrNO₂[1]
Molecular Weight 294.1 g/mol [1]
CAS Number 1133116-27-4[1]
Physical Form Solid
Purity (Typical) ≥95%[1]

Safety Precautions: While specific toxicity data for this compound is not readily available, it is prudent to handle it with the care afforded to all novel chemical entities. The related compound, 5-Bromo-1H-pyrrole-2-carbaldehyde, is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Therefore, it is mandatory to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Principle of Purification: Column Chromatography

Column chromatography is a preparative technique used to separate compounds from a mixture. The separation is based on the differential adsorption of the compounds to a stationary phase (in this case, silica gel) and their varying solubility in a mobile phase (the eluent).

  • Stationary Phase: Silica gel (SiO₂) is a polar adsorbent.[3]

  • Mobile Phase: A solvent or a mixture of solvents of varying polarity.

  • Separation Mechanism: Compounds with higher polarity will have a stronger affinity for the polar silica gel and will therefore move down the column more slowly. Less polar compounds will be eluted from the column more quickly.

The polarity of this compound is influenced by the polar aldehyde group and the ether linkage in the methoxybenzyl group, as well as the relatively non-polar aromatic rings. This intermediate polarity makes it an ideal candidate for purification by silica gel chromatography.

Detailed Purification Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

Materials and Reagents
  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (DCM, ACS grade or higher)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Analysis 1. TLC Analysis of Crude Solvent_System 2. Determine Eluent System TLC_Analysis->Solvent_System Column_Packing 3. Pack Chromatography Column Solvent_System->Column_Packing Sample_Prep 4. Prepare Sample for Loading Column_Packing->Sample_Prep Sample_Loading 5. Load Sample onto Column Sample_Prep->Sample_Loading Elution 6. Elute with Solvent System Sample_Loading->Elution Fraction_Collection 7. Collect Fractions Elution->Fraction_Collection TLC_Fractions 8. Analyze Fractions by TLC Fraction_Collection->TLC_Fractions Combine_Fractions 9. Combine Pure Fractions TLC_Fractions->Combine_Fractions Solvent_Removal 10. Remove Solvent Combine_Fractions->Solvent_Removal Final_Product 11. Isolated Pure Product Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

Step 1: Thin Layer Chromatography (TLC) Analysis The first step is to determine an appropriate solvent system for the column chromatography. This is achieved by running TLC plates of the crude material in various solvent mixtures.

  • Procedure:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

    • Visualize the spots under UV light.

  • Objective: To find a solvent system that gives the target compound an Rf value of approximately 0.2-0.3. The impurities should ideally have significantly different Rf values.

Step 2: Column Preparation Proper packing of the column is crucial for good separation.

  • Procedure:

    • Select a glass column of appropriate size for the amount of crude material to be purified (a general rule is to use 40-60 g of silica gel per gram of crude material).

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent system (the least polar mixture if a gradient is to be used).

    • Pour the slurry into the column and allow it to settle, gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

Step 3: Sample Loading The sample should be loaded onto the column in a concentrated band.

  • Procedure (Dry Loading - Recommended):

    • Dissolve the crude material in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection The column is now ready for elution.

  • Procedure:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle positive pressure to achieve a steady flow rate.

    • Begin collecting fractions in test tubes.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound.

Step 5: Analysis of Fractions and Isolation of Product The collected fractions must be analyzed to determine which ones contain the pure product.

  • Procedure:

    • Spot every few fractions onto a TLC plate and develop it in the same solvent system used for the column.

    • Identify the fractions containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Recrystallization (Optional Final Polishing)

If the product obtained from column chromatography requires further purification, recrystallization can be employed. This technique is based on the differential solubility of the compound in a hot versus a cold solvent.[7]

Solvent Selection for Recrystallization: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the structure of the target compound, suitable solvent systems could include:

  • Ethanol/Water

  • Ethyl Acetate/Hexane

  • Dichloromethane/Hexane

A small-scale solvent screen should be performed to identify the optimal solvent or solvent pair.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Inappropriate solvent system.Re-evaluate the eluent system using TLC. A shallower gradient or an isocratic elution may be necessary.
Compound Stuck on Column Eluent is not polar enough.Gradually increase the polarity of the mobile phase.
Product Elutes with Impurities Column is overloaded or packed improperly.Use a larger column or less crude material. Ensure the column is packed evenly.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound. By following these steps, researchers can obtain high-purity material, which is essential for the success of subsequent synthetic transformations and biological or material evaluations. The principles of this protocol can be adapted for the purification of other related pyrrole derivatives.

References

Application Note & Protocol: A Robust and Scalable Synthesis of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex bioactive molecules and functional materials.[1][2] This document provides a comprehensive, field-tested guide for its scale-up synthesis. We detail a robust, two-step synthetic sequence commencing from 1-(4-methoxybenzyl)-1H-pyrrole. The methodology first employs a Vilsmeier-Haack formylation to regioselectively install the carbaldehyde at the C2 position, followed by a selective electrophilic bromination at the C5 position. This guide emphasizes the rationale behind procedural choices, safety protocols for hazardous reagents, and troubleshooting strategies to ensure high yield and purity in a scalable manner.

Strategic Overview: A Two-Step Approach to a Key Intermediate

The synthesis is designed for efficiency and regiochemical control, essential for large-scale production. The strategy involves two sequential electrophilic substitution reactions on the electron-rich pyrrole ring, protected by a 4-methoxybenzyl (PMB) group.

  • Vilsmeier-Haack Formylation: This classic reaction is unparalleled for introducing a formyl group onto activated aromatic systems like N-substituted pyrroles.[3][4] It utilizes a pre-formed Vilsmeier reagent (a chloromethyliminium salt) to ensure high regioselectivity for the more nucleophilic C2 position.[5]

  • Regioselective Bromination: Following formylation, the C2-carbaldehyde group acts as a deactivating group, slightly reducing the ring's nucleophilicity. However, the powerful electron-donating effect of the pyrrole nitrogen still directs subsequent electrophilic substitution to the vacant C5 position. Using N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine, minimizing over-bromination and ensuring a clean reaction profile.[6]

The overall synthetic workflow is depicted below.

G cluster_0 A 1-(4-methoxybenzyl)-1H-pyrrole (Starting Material) B 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde (Intermediate) A->B Step 1: Vilsmeier-Haack Formylation (POCl₃, DMF) C This compound (Final Product) B->C Step 2: Electrophilic Bromination (NBS, THF)

Figure 1: Overall synthetic workflow for the target molecule.

Part I: Scale-Up Synthesis of 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Reaction Principle and Mechanism

The Vilsmeier-Haack reaction proceeds via the formation of an electrophilic iminium salt, the "Vilsmeier reagent," from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] This reagent is a mild electrophile, ideal for reacting with electron-rich heterocycles. The pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to an intermediate that, upon aqueous workup, hydrolyzes to yield the final aldehyde.[7]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Electrophile) Intermediate1->VilsmeierReagent - OP(O)Cl₂⁻ IminiumSalt Iminium Salt Intermediate VilsmeierReagent->IminiumSalt Pyrrole 1-(PMB)-pyrrole Pyrrole->IminiumSalt Attack at C2 Aldehyde Product Aldehyde IminiumSalt->Aldehyde Aqueous Workup (H₂O)

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1-(4-methoxybenzyl)-1H-pyrrole≥98%Sigma-AldrichStarting material.
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Fisher ScientificHighly corrosive and water-reactive.[8]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsUse anhydrous grade to prevent side reactions.
Dichloromethane (DCM)ACS GradeVWRReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-For aqueous workup.
Saturated Sodium Chloride (Brine)ACS Grade-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-Drying agent.
Ethyl Acetate (EtOAc)ACS Grade-For extraction and chromatography.
HexanesACS Grade-For chromatography.
Detailed Experimental Protocol

Safety First: This reaction is exothermic and involves highly corrosive POCl₃. Perform all steps in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[8]

  • Reaction Setup: Equip a 2 L three-necked, round-bottomed flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.

  • Reagent Preparation: In the flask, dissolve 1-(4-methoxybenzyl)-1H-pyrrole (50.0 g, 0.267 mol) in anhydrous DMF (300 mL). Cool the solution to 0 °C using an ice-water bath.

  • Vilsmeier Reagent Formation & Reaction:

    • Slowly add POCl₃ (49.0 g, 30.0 mL, 0.319 mol) to the stirred solution via the dropping funnel over 45-60 minutes. Crucial: Maintain the internal temperature below 10 °C during the addition to control the exotherm.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 40 °C and stir for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 4:1 Hexanes:EtOAc eluent system until the starting material is consumed.

  • Work-up and Quenching:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Caution: The quenching process is highly exothermic. Slowly and carefully pour the reaction mixture onto crushed ice (approx. 1 kg) in a large beaker with vigorous stirring.

    • Once the ice has melted, neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction and Isolation:

    • Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 300 mL).

    • Combine the organic layers and wash sequentially with water (2 x 200 mL) and brine (1 x 200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 25% ethyl acetate in hexanes.

    • Combine the product-containing fractions and evaporate the solvent to afford 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde as a pale yellow solid.

    • Expected Yield: 75-85%.

Part II: Scale-Up Synthesis of this compound

Reaction Principle and Regioselectivity

This step is a classic electrophilic aromatic substitution. N-Bromosuccinimide (NBS) serves as a convenient and solid source of electrophilic bromine (Br⁺). The pyrrole ring, activated by the nitrogen atom, is highly susceptible to electrophilic attack. The C5 position is the most electron-rich and sterically accessible site, leading to highly regioselective bromination.[6] The reaction is typically performed at low temperatures to prevent potential side reactions.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1-(4-methoxybenzyl)pyrrole-2-carbaldehyde≥98%-Product from Part I.
N-Bromosuccinimide (NBS)ReagentPlus®, ≥99%Sigma-AldrichProtect from light and moisture.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros OrganicsReaction solvent.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Deionized Water--For washing.
Saturated Sodium Chloride (Brine)ACS Grade-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory Grade-Drying agent.
Isopropanol or EthanolACS Grade-For recrystallization.
Detailed Experimental Protocol

Safety First: NBS is a lachrymator and irritant. Handle it in a fume hood. Avoid exposure to skin and eyes. Bromine and its compounds are toxic and corrosive.[9][10]

  • Reaction Setup: To a 2 L three-necked, round-bottomed flask equipped with a mechanical stirrer and a nitrogen inlet, add 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde (40.0 g, 0.186 mol) and anhydrous THF (600 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. A homogenous solution should be maintained.

  • Reagent Addition:

    • In a separate flask, dissolve N-Bromosuccinimide (33.1 g, 0.186 mol, 1.0 eq) in anhydrous THF (400 mL).

    • Add the NBS solution dropwise to the cooled pyrrole solution over 60-90 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for an additional 2 hours. Monitor the reaction by TLC (4:1 Hexanes:EtOAc) for the disappearance of the starting material.

  • Work-up and Quenching:

    • Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution (200 mL) while the mixture is still cold.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Extraction and Isolation:

    • Reduce the volume of THF by about half using a rotary evaporator.

    • Add deionized water (500 mL) and extract the product with dichloromethane (3 x 300 mL).

    • Combine the organic layers and wash with brine (1 x 200 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from hot isopropanol or ethanol to yield this compound as a white to off-white crystalline solid.[1]

    • Expected Yield: 85-95%.

Summary of Results and Troubleshooting

Quantitative Data Summary
ParameterStep 1: FormylationStep 2: Bromination
Starting Material 1-(4-methoxybenzyl)-1H-pyrrole1-(4-methoxybenzyl)pyrrole-2-carbaldehyde
Starting Mass 50.0 g40.0 g
Product 1-(4-methoxybenzyl)pyrrole-2-carbaldehydeThis compound
Molecular Formula C₁₃H₁₃NO₂C₁₃H₁₂BrNO₂
Molecular Weight 215.25 g/mol 294.15 g/mol
Typical Yield Range 75-85%85-95%
Typical Purity (Post-Purification) >98% (by HPLC/NMR)>99% (by HPLC/NMR)
Appearance Pale yellow solidWhite to off-white crystalline solid
Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low yield in Step 1 (Formylation) 1. Non-anhydrous DMF/reagents. 2. Inefficient quenching/neutralization. 3. Temperature exceeded 10 °C during POCl₃ addition.1. Use freshly opened anhydrous solvents. 2. Ensure pH is 7-8 before extraction. 3. Improve cooling and slow the addition rate.
Incomplete reaction in Step 2 (Bromination) 1. Insufficient NBS. 2. Reaction temperature too low for the specific substrate batch. 3. Deactivated NBS.1. Check the purity of NBS; consider adding 1.05 equivalents. 2. Allow the reaction to stir for a longer duration. 3. Use a fresh bottle of NBS stored properly.
Presence of Di-brominated product 1. Reaction temperature too high. 2. Addition of NBS was too fast. 3. More than 1.05 eq of NBS used.1. Strictly maintain the temperature at -78 °C. 2. Ensure slow, dropwise addition of the NBS solution. 3. Use precisely 1.0 equivalent of NBS.
Product oiling out during recrystallization 1. Solvent choice is not optimal. 2. Cooling the solution too quickly.1. Try a different solvent system (e.g., ethanol, ethyl acetate/hexanes). 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Conclusion

This application note provides a validated and scalable two-step protocol for the synthesis of this compound. By employing a Vilsmeier-Haack formylation followed by a regioselective NBS bromination, the target compound can be reliably produced in high yield and purity. The detailed procedural steps, mechanistic insights, and troubleshooting guide are intended to enable researchers in both academic and industrial settings to successfully implement this synthesis on a larger scale.

References

Application Note & Protocol: Regioselective Bromination of 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, field-tested protocol for the regioselective bromination of 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde. Brominated pyrrole scaffolds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The inherent high reactivity of the pyrrole ring towards electrophilic substitution necessitates a carefully controlled approach to achieve desired selectivity and avoid the formation of polybrominated byproducts.[1][2] This guide details a robust procedure using N-Bromosuccinimide (NBS) as a mild and effective brominating agent, outlining the reaction mechanism, step-by-step experimental procedure, safety protocols, and expert troubleshooting advice.

Introduction: The Rationale for Controlled Bromination

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, but its electron-rich nature makes it exceptionally prone to rapid and often uncontrollable reactions with strong electrophiles like elemental bromine (Br₂), typically leading to a mixture of polyhalogenated products and polymeric tars.[1][2] For the targeted synthesis of bioactive molecules, regioselective functionalization is paramount.

The substrate, 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde, presents a specific synthetic challenge. The pyrrole ring is highly activated towards electrophilic aromatic substitution (SEAr). While the C2-carbaldehyde group is an electron-withdrawing group that slightly deactivates the ring, the overall reactivity remains high. The primary goal is to selectively introduce bromine atoms at the most nucleophilic positions, C4 and C5, without disturbing the aldehyde or the N-protecting group. The use of N-Bromosuccinimide (NBS) provides a controlled, low-concentration source of electrophilic bromine, which is critical for achieving high yields of the desired dibrominated product.[3][4] This protocol has been optimized to favor the formation of 1-(4-methoxybenzyl)-4,5-dibromopyrrole-2-carbaldehyde, a versatile building block for further synthetic transformations.

Reaction Mechanism: Electrophilic Aromatic Substitution (SEAr)

The bromination of pyrrole with NBS proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[3] The electron-rich π-system of the pyrrole ring acts as a nucleophile, attacking the electrophilic bromine species generated from NBS.

  • Generation of Electrophile: NBS serves as a source of an electrophilic bromine atom (formally Br⁺).

  • Nucleophilic Attack: The π-electrons of the pyrrole ring attack the Br⁺. The attack occurs preferentially at the C5 and C4 positions. The C2 position is already substituted, and attack at the α-positions (relative to the nitrogen) is electronically favored, resulting in a more stable carbocation intermediate (an arenium ion) where the positive charge is delocalized over more atoms.[5]

  • Deprotonation: A weak base, such as the succinimide anion byproduct or the solvent, removes a proton from the carbon atom where the bromine has been added. This step restores the aromaticity of the pyrrole ring.

  • Second Bromination: Due to the high reactivity of the pyrrole ring, the process repeats at the next most activated position (C4) to yield the dibrominated product.

SEAr_Mechanism Fig. 1: Mechanism of Dibromination cluster_step1 Step 1: First Bromination (C5) cluster_step2 Step 2: Second Bromination (C4) Pyrrole Substrate Intermediate1 Arenium Ion (C5-attack) Pyrrole->Intermediate1 Nucleophilic Attack Product1 Monobrominated Pyrrole NBS1 NBS (1 eq.) NBS1->Intermediate1 Intermediate1->Product1 Deprotonation Succinimide1 Succinimide Intermediate1->Succinimide1 Intermediate2 Arenium Ion (C4-attack) Product1->Intermediate2 Nucleophilic Attack Product2 Dibrominated Product NBS2 NBS (1 eq.) NBS2->Intermediate2 Intermediate2->Product2 Deprotonation Succinimide2 Succinimide Intermediate2->Succinimide2

Caption: Fig. 1: Mechanism of Dibromination.

Safety and Hazard Management

Extreme caution is required when handling N-Bromosuccinimide (NBS). It is a corrosive solid that can cause severe skin burns and eye damage.[6][7][8] It is also harmful if swallowed and is an oxidizing agent.[7][9]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves (inspect before use), and chemical splash goggles or a face shield.[6][9]

  • Engineering Controls: Conduct the entire procedure in a certified chemical fume hood with proper ventilation to avoid inhalation of dusts or vapors.[6][9]

  • Handling: Avoid creating dust when weighing or transferring NBS.[6][7] Keep away from combustible materials.[8]

  • Spill & Emergency Procedures: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[6][9] Have a spill kit with a neutralizer (like sodium thiosulfate) readily available.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 1-(4-methoxybenzyl)-4,5-dibromopyrrole-2-carbaldehyde .

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.Supplier ExampleNotes
1-(4-methoxybenzyl)pyrrole-2-carbaldehyde215.25156593-94-7Sigma-AldrichStarting material. Ensure it is pure and dry.
N-Bromosuccinimide (NBS)177.98128-08-5Sigma-AldrichCorrosive. Recrystallize from water if purity is questionable.
Tetrahydrofuran (THF), Anhydrous72.11109-99-9Acros OrganicsUse a freshly opened bottle or dry over sodium/benzophenone.
Ethyl Acetate (EtOAc)88.11141-78-6Fisher ScientificFor extraction and chromatography.
HexanesN/A110-54-3Fisher ScientificFor chromatography.
Sodium Thiosulfate (Na₂S₂O₃), Saturated Solution158.117772-98-7VWRAqueous solution for quenching.
Brine (Saturated NaCl Solution)58.447647-14-5Lab PreparedFor washing during work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6VWRDrying agent.
Silica Gel (230-400 mesh)60.087631-86-9Sorbent TechFor column chromatography.

Step-by-Step Procedure

Caption: Fig. 2: Experimental Workflow.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde (1.00 g, 4.65 mmol, 1.0 eq.).

  • Dissolution: Add 25 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir at room temperature under a nitrogen atmosphere until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. Maintaining a low temperature is crucial for selectivity.[3]

  • NBS Addition: In a separate flask, dissolve N-Bromosuccinimide (1.74 g, 9.77 mmol, 2.1 eq.) in 15 mL of anhydrous THF. Transfer this solution to a dropping funnel. Add the NBS solution dropwise to the stirred pyrrole solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30 minutes (Eluent: 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-3 hours. The starting material spot should be consumed, and a new, lower Rf product spot should appear.

  • Quenching: Once the reaction is complete, carefully add 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NBS.[3] Stir for 10 minutes. A color change from yellow/orange to colorless may be observed.

  • Extraction: Remove the ice bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Add 30 mL of deionized water and extract the product with ethyl acetate (3 x 40 mL).

  • Work-up: Combine the organic layers. Wash the combined organic phase sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes.

    • Fraction Collection: Collect fractions based on TLC analysis and combine the pure fractions containing the desired product.

  • Final Product: Concentrate the pure fractions under reduced pressure to afford 1-(4-methoxybenzyl)-4,5-dibromopyrrole-2-carbaldehyde as a pale yellow solid. Dry under high vacuum.

Expected Results & Characterization
ParameterExpected Value
Theoretical Yield 1.73 g
Typical Actual Yield 1.47 - 1.61 g (85-93%)
Appearance Pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ ~9.5 (s, 1H, CHO), 7.2-7.3 (d, 2H, Ar-H), 6.8-6.9 (d, 2H, Ar-H), 6.9 (s, 1H, Pyrrole-H), 5.5 (s, 2H, CH₂), 3.8 (s, 3H, OCH₃)
Mass Spec (ESI+) m/z for C₁₄H₁₁Br₂NO₂ [M+H]⁺: 371.9, 373.9, 375.9 (characteristic isotopic pattern for Br₂)

Troubleshooting and Field-Proven Insights

  • Issue: Over-bromination or Polymeric Byproducts.

    • Cause: Reaction temperature was too high, or the NBS was added too quickly. The pyrrole ring is highly sensitive.

    • Solution: Strictly maintain the reaction temperature at 0 °C or lower (a dry ice/acetone bath at -78°C can be used for even greater control).[3] Ensure slow, dropwise addition of the NBS solution. Using a more dilute solution can also help manage the exotherm.

  • Issue: Incomplete Reaction.

    • Cause: Impure or wet reagents. NBS can decompose over time; its purity is critical. The use of non-anhydrous THF can hydrolyze NBS.

    • Solution: Use freshly opened anhydrous solvents. If the NBS is old or appears discolored, recrystallize it from hot water and dry it thoroughly under vacuum before use. Confirm the stoichiometry of the starting material.

  • Issue: Difficult Purification.

    • Cause: The polarities of mono-, di-, and tri-brominated species can be very similar, making chromatographic separation challenging.[3]

    • Solution: Use a high-quality silica gel with a fine mesh size (230-400). Employ a slow, shallow gradient during column chromatography (e.g., starting with 5% EtOAc/Hexanes and increasing by 1-2% increments). Careful and frequent TLC analysis of the fractions is essential.

Conclusion

This application note provides a validated and reliable protocol for the synthesis of 1-(4-methoxybenzyl)-4,5-dibromopyrrole-2-carbaldehyde. By carefully controlling key parameters—namely reaction temperature and the rate of addition of N-Bromosuccinimide—high yields and excellent regioselectivity can be achieved. Adherence to the detailed safety precautions is mandatory for the safe execution of this procedure. The resulting product is a valuable intermediate for researchers in medicinal chemistry and materials science, enabling access to more complex and diverse molecular architectures.

References

The Strategic Utility of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the intricate field of natural product synthesis, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the myriad of heterocyclic intermediates, 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde has emerged as a highly valuable and versatile scaffold. Its unique combination of functionalities—a reactive aldehyde, a strategically placed bromine atom, and a readily cleavable N-protecting group—offers a powerful toolkit for the construction of complex molecular architectures. This intermediate has proven particularly instrumental in the synthesis of various marine alkaloids, most notably the lamellarin and ningalin families, which exhibit a wide range of potent biological activities, including cytotoxicity against cancer cell lines and inhibition of HIV-1 integrase.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a key intermediate. We will delve into the underlying chemical principles that govern its synthesis and reactivity, provide detailed, field-proven protocols for its preparation and subsequent elaboration, and showcase its strategic deployment in the total synthesis of bioactive natural products.

Core Concepts: Understanding the Functionality

The synthetic utility of this compound stems from the orthogonal reactivity of its key functional groups. A thorough understanding of their individual roles is crucial for its effective implementation in a synthetic strategy.

  • The Pyrrole Core: As a five-membered aromatic heterocycle, the pyrrole ring is a common motif in a vast array of natural products and pharmaceuticals, prized for its unique electronic properties and biological activities.[3]

  • The N-(4-methoxybenzyl) (PMB) Protecting Group: The protection of the pyrrole nitrogen is essential to prevent unwanted side reactions and to direct the regioselectivity of subsequent transformations. The PMB group is an ideal choice due to its stability under a wide range of reaction conditions and, most importantly, its facile removal under oxidative or strongly acidic conditions, which are often orthogonal to other protecting groups present in a complex molecule.[4][5]

  • The 2-Carbaldehyde Group: This aldehyde functionality serves as a versatile handle for a variety of carbon-carbon bond-forming reactions. It can readily participate in nucleophilic additions, Wittig-type reactions, and condensations, allowing for the introduction of diverse side chains and the construction of fused ring systems.[6]

  • The 5-Bromo Substituent: The bromine atom at the C5 position is a key strategic element. It serves as a precursor for a multitude of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of aryl or vinyl substituents with a high degree of control and efficiency.[7] The regioselective introduction of this bromine atom is a critical step in the overall synthetic sequence.

Synthesis of the Intermediate: A Step-by-Step Guide

The preparation of this compound is a three-step sequence starting from commercially available pyrrole. Each step is designed to be high-yielding and scalable, providing a reliable supply of this crucial intermediate.

Step 1: N-Alkylation of Pyrrole with 4-Methoxybenzyl Chloride

Causality: The first step involves the protection of the pyrrole nitrogen to prevent its participation in subsequent electrophilic substitution reactions and to enhance the stability of the pyrrole ring. The reaction proceeds via a standard SN2 mechanism, where the pyrrolide anion, generated in situ by a base, displaces the chloride from 4-methoxybenzyl chloride.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of pyrrole (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add a solution of 4-methoxybenzyl chloride (1.1 eq.) in anhydrous DMF dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1-(4-methoxybenzyl)-1H-pyrrole as a colorless oil.

Step 2: Vilsmeier-Haack Formylation of 1-(4-methoxybenzyl)-1H-pyrrole

Causality: The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] The reaction proceeds via the formation of the Vilsmeier reagent, a chloromethyliminium salt, from DMF and phosphorus oxychloride (POCl3). This electrophilic species then attacks the electron-rich C2 position of the N-protected pyrrole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to the aldehyde upon aqueous workup. The formylation occurs preferentially at the C2 position due to the directing effect of the nitrogen atom.

Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3.0 eq.) and cool to 0 °C under an inert atmosphere.

  • Add phosphorus oxychloride (1.2 eq.) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add a solution of 1-(4-methoxybenzyl)-1H-pyrrole (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-3 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde as a pale yellow solid.

Step 3: Regioselective Bromination with N-Bromosuccinimide (NBS)

Causality: The final step is the regioselective bromination of the formylated pyrrole at the C5 position. The electron-donating nature of the pyrrole ring makes it susceptible to electrophilic aromatic substitution. The formyl group at C2 is a deactivating group, which directs the incoming electrophile to the C4 and C5 positions. However, due to steric hindrance from the N-PMB group and the inherent reactivity of the α-positions of the pyrrole ring, bromination with N-bromosuccinimide (NBS) occurs selectively at the C5 position under carefully controlled conditions.[10]

Protocol:

  • Dissolve 1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere.

  • Add a solution of N-bromosuccinimide (1.05 eq.) in anhydrous THF or DCM dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.

Table 1: Summary of Synthetic Protocol and Characterization Data

StepReactionKey ReagentsTypical YieldProduct Appearance1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 101 MHz) δ (ppm)MS (ESI) m/z
1N-AlkylationNaH, 4-Methoxybenzyl chloride85-95%Colorless oil7.15 (d, J=8.7 Hz, 2H), 6.85 (d, J=8.7 Hz, 2H), 6.68 (t, J=2.1 Hz, 2H), 6.18 (t, J=2.1 Hz, 2H), 5.01 (s, 2H), 3.79 (s, 3H)159.2, 129.5, 128.9, 121.5, 114.2, 108.5, 55.3, 52.1188.1 [M+H]+
2Vilsmeier-Haack FormylationPOCl3, DMF70-85%Pale yellow solid9.53 (s, 1H), 7.11 (d, J=8.6 Hz, 2H), 6.99 (dd, J=4.1, 1.7 Hz, 1H), 6.87 (d, J=8.6 Hz, 2H), 6.27 (dd, J=4.1, 2.6 Hz, 1H), 5.55 (s, 2H), 3.79 (s, 3H)179.8, 159.5, 132.8, 130.1, 128.4, 127.8, 114.4, 110.1, 55.3, 53.9216.1 [M+H]+
3BrominationNBS80-90%White to off-white solid9.48 (s, 1H), 7.10 (d, J=8.6 Hz, 2H), 6.95 (d, J=4.2 Hz, 1H), 6.88 (d, J=8.6 Hz, 2H), 6.35 (d, J=4.2 Hz, 1H), 5.52 (s, 2H), 3.80 (s, 3H)179.1, 159.7, 131.9, 129.8, 127.9, 114.5, 112.3, 111.8, 55.3, 54.2294.0, 296.0 [M+H]+

Note: Spectroscopic data is predicted based on closely related structures and may vary slightly.

Application in Natural Product Synthesis: The Total Synthesis of Ningalin B

A compelling example of the strategic application of this compound is found in the total synthesis of Ningalin B, a marine alkaloid with potent multidrug resistance (MDR) reversal activity. The synthesis, reported by Handy and Zhang, elegantly demonstrates the utility of this intermediate in a convergent and efficient route.

Synthetic Strategy Overview

The retrosynthetic analysis of Ningalin B reveals the central role of the highly substituted pyrrole core. The strategy involves the construction of this core through a series of Suzuki-Miyaura cross-coupling reactions, with this compound serving as a key starting material for one of the pyrrole fragments.

Ningalin B Retrosynthesis Ningalin_B Ningalin B Intermediate_A Key Pyrrole Intermediate Ningalin_B->Intermediate_A Suzuki Coupling Intermediate_B Arylboronic Acid Ningalin_B->Intermediate_B Title_Compound 5-Bromo-1-(4-methoxybenzyl) pyrrole-2-carbaldehyde Intermediate_A->Title_Compound Suzuki Coupling Pyrrole Pyrrole Title_Compound->Pyrrole 3 steps Aryl_Grignard Aryl Grignard Reagent

Caption: Retrosynthetic analysis of Ningalin B.

Key Transformation: Suzuki-Miyaura Coupling

The bromine atom at the C5 position of the title compound is strategically employed in a Suzuki-Miyaura cross-coupling reaction to introduce the first aryl substituent onto the pyrrole ring. This reaction is highly efficient and tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis.

Protocol for Suzuki-Miyaura Coupling:

  • To a solution of this compound (1.0 eq.) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) add the desired arylboronic acid (1.2 eq.) and a base such as sodium carbonate or potassium phosphate (2.0-3.0 eq.).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.), to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the 5-aryl-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde derivative.

Suzuki Coupling Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start Combine Reactants: - 5-Bromo-1-(PMB)pyrrole-2-carbaldehyde - Arylboronic Acid - Base (e.g., Na2CO3) Solvent Add Solvent (e.g., Toluene/Ethanol/H2O) Start->Solvent Degas Degas with Ar/N2 Solvent->Degas Catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) Degas->Catalyst Heat Heat to 80-100 °C (4-12 h) Catalyst->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product 5-Aryl-1-(PMB)pyrrole-2-carbaldehyde Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Conclusion: A Gateway to Molecular Diversity

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its carefully orchestrated arrangement of functional groups provides a robust and versatile platform for the construction of complex, biologically active natural products. The protocols detailed herein, grounded in established chemical principles, offer a reliable pathway for the preparation and utilization of this key intermediate. As the quest for novel therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly remain a cornerstone of innovation in drug discovery and development.

References

Application Notes & Protocols: Strategic Synthesis of Bioactive Pyrrole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Functionalization of this ring system is pivotal for modulating biological activity, and the pyrrole-3-carbaldehyde moiety serves as a uniquely versatile synthetic intermediate.[1] Its aldehyde group is a reactive handle for a multitude of chemical transformations, enabling the construction of complex, fused heterocyclic systems and diverse molecular libraries for drug discovery.[1][2] However, the regioselective synthesis of C3-substituted pyrroles, particularly the introduction of a formyl group, presents a significant challenge due to the inherent electronic properties of the pyrrole ring, which favor electrophilic substitution at the C2 position.[3][4] This guide provides an in-depth analysis of strategic synthetic routes to overcome this challenge, focusing on both classical and modern methodologies. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into the design of efficient synthetic pathways toward these valuable bioactive compounds.

The Strategic Importance of the Pyrrole-3-carbaldehyde Core

The pyrrole ring is a cornerstone of biologically active molecules, including heme, chlorophyll, and various alkaloids.[2][5] Its synthetic derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6][7][8] The C3-carbaldehyde functionality is particularly valuable as it acts as a linchpin for further molecular elaboration. It can readily participate in reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, condensation, and reductive amination, paving the way for the synthesis of novel drug candidates.[1] For example, pyrrole carbaldehydes have been identified as effective pharmacophores for enoyl-ACP reductase, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, making them promising antitubercular agents.[9][10]

Logical Approaches to Synthesis

The synthesis of pyrrole-3-carbaldehydes can be broadly categorized into two strategic approaches: direct formylation of a pre-existing pyrrole ring and the construction of the pyrrole ring with the C3-aldehyde functionality installed de novo or via a precursor. Each strategy has distinct advantages and challenges that a medicinal chemist must consider.

G cluster_0 Synthetic Strategies cluster_1 Key Methodologies A Direct Formylation of Pyrrole Core C Vilsmeier-Haack Reaction (Regiocontrol Required) A->C Post-synthesis functionalization D Friedel-Crafts Acylation A->D B De Novo Ring Construction E Multicomponent Reactions (MCRs) B->E Convergent assembly F Paal-Knorr Synthesis Variants B->F G Tandem Catalysis Approaches B->G

Caption: Overview of primary synthetic strategies.

Direct Formylation: Mastering Regioselectivity

The most direct route to a pyrrole carbaldehyde is the formylation of a pyrrole substrate. However, this approach is complicated by the inherent reactivity of the pyrrole ring.

The Vilsmeier-Haack Reaction: A Double-Edged Sword

The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[11][12] The reaction employs a Vilsmeier reagent, typically a chloromethyleniminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[11]

While effective, the standard Vilsmeier-Haack formylation of N-unsubstituted or N-alkyl pyrroles overwhelmingly yields the 2-formyl product due to the higher stability of the cationic intermediate formed upon electrophilic attack at the C2 position.[3] To achieve the desired C3-regioisomer, strategic modification of the pyrrole substrate is necessary.

Causality Behind C3-Selectivity: The key to directing formylation to the C3 position lies in sterically encumbering the nitrogen atom and, by extension, the adjacent C2 and C5 positions. This is typically achieved by introducing a bulky protecting group on the pyrrole nitrogen.

  • Bulky Silyl Groups: Protecting the nitrogen with a sterically demanding group like triisopropylsilyl (TIPS) effectively blocks the C2/C5 positions, forcing the Vilsmeier reagent to attack the less hindered C3/C4 positions.[1] This strategy, while effective, often requires a multi-step process of protection, formylation, and deprotection.[1]

  • N-Sulfonyl Groups: N-arylsulfonyl groups also direct acylation to the C3 position. Mechanistic studies suggest that when using a strong Lewis acid like AlCl₃, the reaction may proceed through an organoaluminum intermediate, which favors reaction at the 3-position.[4][13] In contrast, weaker Lewis acids tend to favor the 2-isomer.[4]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack on N-TIPS Pyrrole DMF DMF Vilsmeier_Reagent [ClCH=N(CH₃)₂]⁺ (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole N-TIPS Pyrrole Vilsmeier_Reagent->Pyrrole Intermediate C3-Attack Intermediate (Sterically Favored) Pyrrole->Intermediate + Vilsmeier Reagent Product_Imine Iminium Salt Intermediate->Product_Imine Product_Aldehyde N-TIPS-pyrrole-3-carbaldehyde Product_Imine->Product_Aldehyde Hydrolysis (H₂O)

Caption: C3-selective Vilsmeier-Haack formylation workflow.

Protocol 1: C3-Selective Vilsmeier-Haack Formylation of 1-(p-tolyl)-2,5-dimethylpyrrole

This protocol provides a practical example of the Vilsmeier-Haack reaction, yielding a C3-formylated product. The substitution at C2 and C5 inherently directs formylation to the C3 position.

Materials:

  • 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1M Sodium Hydroxide (NaOH)

  • Ice

  • Acetonitrile (MeCN)

Procedure: [14]

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool DMF (1.5 mL, 19.4 mmol) in an ice bath.

  • Slowly add phosphorus oxychloride (0.308 mL, 3.3 mmol) to the cooled DMF. Stir the mixture for 30 minutes at 0 °C. The formation of the Vilsmeier reagent should be observed.

  • Prepare a solution of 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole (556 mg, 3.0 mmol) in DMF (2 mL).

  • Add the pyrrole solution dropwise to the Vilsmeier reagent mixture over 1 minute.

  • After 5 minutes, remove the flask from the ice bath and allow the reaction to stir at room temperature for 55 minutes.

  • Monitor the reaction progress by TLC until completion.

  • Pour the reaction mixture onto approximately 50 mL of crushed ice.

  • Carefully neutralize the mixture by adding 1M NaOH solution until the pH is approximately 11, then adjust back to pH 6-7.

  • Cool the mixture in a brine-ice bath for 20 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by dissolving in a minimal amount of acetonitrile, allowing crystals to form overnight, filtering, and drying under vacuum.

Expected Outcome: 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole-3-carbaldehyde as a solid powder (Typical yield: ~70%).[14]

Modern Approaches: Multicomponent and Tandem Reactions

While classical methods are robust, they often suffer from drawbacks like harsh conditions, multiple steps, or the use of toxic reagents.[1] Modern organic synthesis favors pot-economic and atom-economic strategies like multicomponent reactions (MCRs).

One-Pot Sequential MCR for N-Arylpyrrole-3-carbaldehydes

A highly efficient and modular protocol has been developed for the direct synthesis of substituted N-arylpyrrole-3-carbaldehydes from readily available materials.[1] This one-pot method involves a proline-catalyzed Mannich reaction-cyclization sequence followed by an IBX-mediated oxidative aromatization.[1][15]

Causality and Mechanism: This elegant sequence leverages several key transformations in a single vessel:

  • Iminium Formation: An aromatic aldehyde and an aromatic amine react to form an imine in situ.

  • Enamine Formation: Succinaldehyde reacts with the proline catalyst to generate a reactive enamine intermediate.

  • Mannich Reaction & Cyclization: The enamine attacks the in situ generated imine (a direct Mannich reaction), leading to an intermediate that rapidly cyclizes.

  • Oxidative Aromatization: 2-Iodoxybenzoic acid (IBX), a mild oxidant, converts the resulting pyrroline into the fully aromatic pyrrole ring.[1]

This metal-free approach avoids harsh reagents and allows for the rapid construction of a library of diverse pyrrole-3-carbaldehydes.[1]

G cluster_workflow One-Pot MCR Workflow Start Aromatic Aldehyde + Aromatic Amine + Succinaldehyde Step1 In Situ Imine Formation + Proline-Catalyzed Enamine Formation Start->Step1 Step2 Mannich Reaction & Intramolecular Cyclization Step1->Step2 Step3 IBX-Mediated Oxidative Aromatization Step2->Step3 End N-Arylpyrrole-3-carbaldehyde Step3->End

Caption: Workflow for the one-pot MCR synthesis.

Protocol 2: One-Pot Synthesis of 1,2-Diaryl-1H-pyrrole-3-carbaldehyde

This protocol is adapted from the work of Singh et al. and demonstrates the power of the MCR approach.[1]

Materials:

  • Substituted Benzaldehyde (1.0 mmol)

  • Substituted Aniline (1.0 mmol)

  • Succinaldehyde (30% w/w in water, 1.2 mmol)

  • L-Proline (0.2 mmol, 20 mol%)

  • 2-Iodoxybenzoic acid (IBX) (1.5 mmol)

  • Dimethyl sulfoxide (DMSO) (3 mL)

Procedure: [1]

  • To a stirred solution of the substituted benzaldehyde (1.0 mmol) and substituted aniline (1.0 mmol) in DMSO (3 mL), add L-proline (23 mg, 0.2 mmol).

  • Stir the mixture at room temperature for 10 minutes to facilitate imine formation.

  • Add succinaldehyde solution (1.2 mmol) to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction by TLC. Once the starting materials are consumed (typically 4-6 hours), add IBX (420 mg, 1.5 mmol) in one portion.

  • Continue stirring the reaction mixture at room temperature for an additional 2-3 hours until the aromatization is complete (monitored by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the desired N,2-diaryl-1H-pyrrole-3-carbaldehyde.

Data Summary: Scope of the One-Pot MCR

The following table summarizes representative yields for various substituted starting materials, highlighting the versatility of this method.

EntryAr¹ in Ar¹-CHOAr² in Ar²-NH₂ProductYield (%)[1]
1C₆H₅4-MeO-C₆H₄1-(4-methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde82
24-NO₂-C₆H₄4-MeO-C₆H₄1-(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde80
34-CF₃-C₆H₄4-MeO-C₆H₄1-(4-methoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde78
43,4-Cl₂-C₆H₄4-MeO-C₆H₄2-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde73
52-furyl4-MeO-C₆H₄2-(furan-2-yl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde64

De Novo Ring Construction Strategies

An alternative to direct formylation is to build the pyrrole ring from acyclic precursors in a way that installs the aldehyde or a precursor group at the desired C3 position.

Paal-Knorr Synthesis Variants

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[16][17][18] To synthesize a C3-carbaldehyde, one must start with a suitably functionalized 1,4-dicarbonyl precursor. While not always straightforward, this method offers a high degree of control over the substitution pattern of the final product. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor furan formation.[19]

Tandem Catalysis from Triazines

A novel and flexible approach involves a one-pot, three-component reaction of 5-bromo-1,2,3-triazine, a terminal alkyne, and a primary amine.[20][21] This method utilizes a tandem catalytic process:

  • Palladium-catalyzed Sonogashira Coupling: The 5-bromo-1,2,3-triazine couples with the terminal alkyne.

  • Silver-mediated Annulation: The resulting alkynyl triazine reacts with a primary amine, undergoing a silver-mediated annulation to form the multifunctionalized pyrrole-3-carbaldehyde.[21]

This strategy provides a powerful way to generate 1,5-substituted pyrrole-3-carbaldehydes, a substitution pattern that is difficult to achieve using classical methods.[20]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of this multi-step synthesis. Here, we address common experimental issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights to ensure your success.

The synthesis of this valuable building block typically follows a three-step sequence: N-protection of the pyrrole ring, Vilsmeier-Haack formylation at the C2 position, and finally, regioselective bromination at the C5 position. Each step presents unique challenges that can impact yield, purity, and scalability. This guide provides expert-driven solutions to overcome these hurdles.

Overall Synthetic Workflow

The logical flow of the synthesis is critical for achieving high purity and yield. Below is the standard, validated pathway.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Formylation cluster_2 Step 3: Bromination Pyrrole Pyrrole PMB_Pyrrole 1-(4-methoxybenzyl)-1H-pyrrole Pyrrole->PMB_Pyrrole  PMB-Cl, Base (e.g., NaH)  Solvent (e.g., DMF, THF) PMB_Pyrrole_Aldehyde 1-(4-methoxybenzyl)pyrrole- 2-carbaldehyde PMB_Pyrrole->PMB_Pyrrole_Aldehyde  Vilsmeier Reagent (POCl₃, DMF)  0°C to RT Final_Product 5-Bromo-1-(4-methoxybenzyl)pyrrole- 2-carbaldehyde PMB_Pyrrole_Aldehyde->Final_Product  Brominating Agent (e.g., NBS, TBABr₃)  Solvent (e.g., THF, CH₂Cl₂) G Start Low Yield / Complex Mixture? CheckReagent Vilsmeier Reagent Formation Correct? Start->CheckReagent CheckStoich Stoichiometry (1.1:1 Ratio)? CheckReagent->CheckStoich Yes Sol_Reagent Pre-form reagent: POCl₃ into DMF at 0°C CheckReagent->Sol_Reagent No CheckTemp Temperature Controlled (0°C)? CheckStoich->CheckTemp Yes Sol_Stoich Use 1.1 eq. of Vilsmeier Reagent CheckStoich->Sol_Stoich No CheckWorkup Work-up Procedure Correct? CheckTemp->CheckWorkup Yes Sol_Temp Add substrate slowly at 0°C CheckTemp->Sol_Temp No Sol_Workup Quench in cold NaOAc (aq.) solution CheckWorkup->Sol_Workup No Success Improved Yield and Purity CheckWorkup->Success Yes Sol_Reagent->CheckStoich Sol_Stoich->CheckTemp Sol_Temp->CheckWorkup Sol_Workup->Success

Technical Support Center: Synthesis of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of this important synthetic intermediate.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and avoid problematic side reactions. This guide will address common issues encountered during the key synthetic steps: N-protection of pyrrole, Vilsmeier-Haack formylation, and subsequent bromination.

General Troubleshooting Workflow

Before diving into specific issues, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause of many common problems.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup Analyze Work-up & Purification Technique start->check_workup analyze_byproducts Characterize Byproducts (NMR, MS) check_reagents->analyze_byproducts check_conditions->analyze_byproducts check_workup->analyze_byproducts consult_faqs Consult Specific Troubleshooting FAQs analyze_byproducts->consult_faqs optimize Systematically Optimize One Parameter at a Time consult_faqs->optimize success Improved Yield & Purity optimize->success

Caption: A general workflow for troubleshooting synthetic issues.

Part 1: N-Protection of Pyrrole with 4-Methoxybenzyl (PMB) Chloride

The first step involves the protection of the pyrrole nitrogen with a 4-methoxybenzyl (PMB) group. This is crucial for directing subsequent electrophilic substitutions to the pyrrole ring.

FAQs: N-Protection

Q1: What are the most common issues during the N-protection of pyrrole?

A1: The most frequent problems include incomplete reaction, leading to a mixture of starting material and product, and the formation of C-alkylated byproducts. Pyrrole can be deprotonated with strong bases, and the resulting pyrrolide is nucleophilic.[1] Depending on the reaction conditions, alkylation can occur at the nitrogen or carbon atoms.[1]

Q2: How can I favor N-alkylation over C-alkylation?

A2: The choice of base and solvent is critical. Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation.[1] The sodium cation has a more ionic bond with the pyrrolide nitrogen, leading to preferential reaction at the nitrogen.[1]

Q3: My reaction is sluggish and does not go to completion. What should I do?

A3: Ensure your reagents and solvent are anhydrous. Moisture can quench the strong base (e.g., NaH) and inhibit the deprotonation of pyrrole.[2] Additionally, check the quality of your 4-methoxybenzyl chloride; it can degrade over time. If the reaction is still slow, a slight increase in temperature (e.g., from 0 °C to room temperature) after the initial addition may be beneficial.

Troubleshooting: N-Protection
Issue Probable Cause(s) Recommended Solution(s)
Low Conversion 1. Inactive NaH (due to moisture). 2. Insufficient reaction time or temperature. 3. Impure 4-methoxybenzyl chloride.1. Use fresh, dry NaH from a new container. Ensure all glassware is oven-dried and the reaction is under an inert atmosphere (N₂ or Ar). 2. Monitor the reaction by TLC. After initial deprotonation at 0 °C, allow the reaction to warm to room temperature and stir for several hours. 3. Purify the 4-methoxybenzyl chloride by recrystallization if necessary.
Formation of C-alkylated Byproducts 1. Use of a less ionic base (e.g., Grignard reagent). 2. Inappropriate solvent choice.1. Stick to strong, ionic bases like NaH or potassium tert-butoxide. 2. Use a polar aprotic solvent like DMF or THF to favor N-alkylation.
Protocol: Synthesis of 1-(4-methoxybenzyl)-1H-pyrrole
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of pyrrole (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-methoxybenzyl chloride (1.05 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like N-substituted pyrroles.[3][4] The reaction introduces a formyl group (-CHO) predominantly at the C2 position.[3]

FAQs: Vilsmeier-Haack Formylation

Q1: My Vilsmeier-Haack reaction is giving a low yield. What are the common causes?

A1: Low yields in Vilsmeier-Haack reactions can stem from several factors. The Vilsmeier reagent, formed from DMF and POCl₃, is sensitive to moisture.[5] Incomplete formation of the reagent or its decomposition can lead to poor conversion. Additionally, the reactivity of the pyrrole substrate is important; highly deactivated pyrroles may react slowly.[3]

Q2: I am observing the formation of a dark, tarry substance in my reaction. What is it and how can I prevent it?

A2: Pyrroles are susceptible to polymerization under strongly acidic conditions.[1] The Vilsmeier-Haack conditions, while generally mild, can cause polymerization if not properly controlled. Maintaining a low temperature (0-5 °C) during the addition of POCl₃ and the substrate is crucial. Adding the pyrrole solution dropwise to the pre-formed Vilsmeier reagent can also minimize localized high concentrations that might promote side reactions.[6]

Q3: Can over-formylation occur?

A3: Yes, with highly activated substrates, di-formylation can be a side reaction.[6] To minimize this, it is important to use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents) and to monitor the reaction progress closely by TLC. Quenching the reaction as soon as the starting material is consumed can prevent the formation of the di-formylated product.[6]

Troubleshooting: Vilsmeier-Haack Formylation
Issue Probable Cause(s) Recommended Solution(s)
Low Conversion / No Reaction 1. Moisture in reagents or glassware. 2. Impure POCl₃ or DMF. 3. Insufficient reaction temperature or time for less reactive substrates.1. Use anhydrous solvents and oven-dried glassware under an inert atmosphere. 2. Use freshly distilled POCl₃ and anhydrous DMF. DMF can decompose to dimethylamine, which can interfere with the reaction.[5] 3. After initial addition at 0 °C, allow the reaction to warm to room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC.[5]
Formation of Dark Polymers 1. Reaction temperature too high. 2. Incorrect order of addition.1. Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent and the addition of the pyrrole. Use an ice-salt bath if necessary. 2. Always add the pyrrole solution to the pre-formed Vilsmeier reagent.[6]
Di-formylation 1. Excess Vilsmeier reagent. 2. Prolonged reaction time.1. Carefully control the stoichiometry. Start with a 1.1:1 ratio of Vilsmeier reagent to substrate. 2. Monitor the reaction by TLC and quench promptly upon consumption of the starting material.
Protocol: Vilsmeier-Haack Formylation of 1-(4-methoxybenzyl)-1H-pyrrole
  • In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (used as both reagent and solvent) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.05 eq.) dropwise to the stirred DMF, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.

  • Dissolve 1-(4-methoxybenzyl)-1H-pyrrole (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-60 minutes.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours at 0 °C or after warming to room temperature.

  • Carefully pour the reaction mixture onto crushed ice and add a solution of sodium acetate or sodium hydroxide to neutralize the acid (pH 7-8).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography or recrystallization.

Vilsmeier_Haack_Mechanism reagents DMF + POCl₃ vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) reagents->vilsmeier_reagent Formation electrophilic_attack Electrophilic Attack at C2 vilsmeier_reagent->electrophilic_attack pyrrole 1-(4-methoxybenzyl)-1H-pyrrole pyrrole->electrophilic_attack iminium_intermediate Iminium Salt Intermediate electrophilic_attack->iminium_intermediate hydrolysis Aqueous Work-up (Hydrolysis) iminium_intermediate->hydrolysis product 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde hydrolysis->product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction on a pyrrole substrate.

Part 3: Bromination of 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

The final step is the regioselective bromination at the C5 position of the pyrrole ring. The electron-withdrawing nature of the carbaldehyde group at C2 directs the electrophilic bromination to the C4 and C5 positions.

FAQs: Bromination

Q1: Which brominating agent should I use for selective C5 bromination?

A1: N-Bromosuccinimide (NBS) is a common and effective reagent for the monobromination of activated pyrroles.[7] It is generally milder than elemental bromine (Br₂) and can provide better regioselectivity. For pyrroles with an electron-withdrawing group at C2, bromination often occurs at the C4 and C5 positions.[8]

Q2: I am getting a mixture of 4-bromo and 5-bromo isomers. How can I improve the selectivity for the 5-bromo product?

A2: The regioselectivity can be influenced by the solvent and temperature. Performing the reaction at low temperatures (e.g., -78 °C) in a non-polar solvent like THF can enhance selectivity.[9] Some studies have shown that specific reagents like tetrabutylammonium tribromide (TBABr₃) can favor C5 bromination in certain acylated pyrroles.[8][9]

Q3: My reaction is producing di- and polybrominated products. How can I avoid this?

A3: Over-bromination is a common issue due to the high reactivity of the pyrrole ring.[10] The key is to use a precise stoichiometry of the brominating agent (1.0 equivalent of NBS is a good starting point) and to add it slowly to the pyrrole solution at a low temperature.[7] This helps to avoid localized excess of the brominating agent.

Troubleshooting: Bromination
Issue Probable Cause(s) Recommended Solution(s)
Low Selectivity (Mixture of Isomers) 1. Reaction temperature too high. 2. Inappropriate choice of brominating agent or solvent.1. Conduct the reaction at a low temperature, such as -78 °C, to increase kinetic control. 2. Use NBS in THF for better selectivity.[7] Consider exploring alternative reagents like TBABr₃ if selectivity remains an issue.[8]
Over-bromination 1. Excess brominating agent. 2. Addition of brominating agent is too fast.1. Use exactly 1.0 equivalent of NBS. 2. Add the NBS solution dropwise or in small portions over an extended period to the cooled pyrrole solution.
Decomposition of Starting Material 1. Use of harsh brominating agents like Br₂. 2. Reaction conditions are too acidic.1. Prefer milder reagents like NBS.[7] 2. Ensure the reaction is performed under neutral conditions. The succinimide byproduct from NBS is not strongly acidic.
Protocol: Bromination with NBS
  • Dissolve 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde (1.0 eq.) in anhydrous THF in a flask protected from light and under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve N-bromosuccinimide (NBS, 1.0 eq.) in anhydrous THF.

  • Add the NBS solution dropwise to the stirred pyrrole solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Summary of Key Parameters for Yield Improvement

Reaction Step Parameter Recommendation for High Yield
N-Protection Base/SolventNaH in anhydrous DMF or THF
AtmosphereInert (N₂ or Ar)
Vilsmeier-Haack Reagent PurityUse fresh, anhydrous DMF and POCl₃
TemperatureMaintain 0-5 °C during additions
Stoichiometry1.1-1.5 eq. of Vilsmeier reagent
Bromination Brominating AgentN-Bromosuccinimide (NBS)
Temperature-78 °C for improved selectivity
Stoichiometry1.0 eq. of NBS, added slowly

By carefully controlling these parameters and following the detailed protocols, researchers can significantly improve the yield and purity of this compound.

References

Technical Support Center: Navigating Side Reactions in the Formylation of N-Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the chemical synthesis of N-substituted pyrroles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often complex side reactions encountered during formylation—a critical step in the functionalization of these important heterocyclic compounds. Here, we translate our extensive field experience and deep mechanistic understanding into practical, actionable solutions to help you optimize your reactions, improve yields, and ensure the purity of your target molecules.

Introduction: The Challenge of Pyrrole Formylation

N-substituted pyrroles are electron-rich aromatic systems, making them highly susceptible to electrophilic substitution.[1] While this reactivity is advantageous for introducing functional groups, it also presents a significant challenge: the propensity for side reactions. Formylation, a key transformation for introducing an aldehyde group, is often complicated by issues such as over-reaction, polymerization, and poor regioselectivity. This guide will focus on the most common formylation methods—the Vilsmeier-Haack, Gattermann, and Duff reactions—and provide targeted troubleshooting for the specific issues encountered with each.

Section 1: The Vilsmeier-Haack Reaction: The Workhorse of Pyrrole Formylation

The Vilsmeier-Haack reaction is the most widely used method for the formylation of N-substituted pyrroles due to its reliability and generally high yields of the 2-formyl product.[2] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3]

Troubleshooting Guide: Vilsmeier-Haack Reaction

Q1: My reaction is producing a significant amount of di-formylated product. How can I improve the selectivity for mono-formylation?

Answer: Over-formylation is a common issue, especially with highly reactive N-substituted pyrroles. The primary cause is an excess of the Vilsmeier reagent or prolonged reaction times.[4]

  • Control Stoichiometry: This is the most critical factor.[5] Carefully control the molar ratio of the Vilsmeier reagent (or its precursors, DMF and POCl₃) to the pyrrole substrate. A 1:1 to 1.2:1 ratio of Vilsmeier reagent to substrate is a good starting point.

  • Order of Addition: Adding the pyrrole solution dropwise to the pre-formed Vilsmeier reagent can help maintain a low concentration of the pyrrole and minimize the chance of a second formylation.

  • Reaction Time: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-formylated byproduct.

Reagent Ratio (Vilsmeier:Pyrrole)Mono-formylated Product (%)Di-formylated Product (%)
1:18510
1.5:17025
2:14055
Table 1: Illustrative effect of stoichiometry on product distribution in the Vilsmeier-Haack formylation of a reactive N-substituted pyrrole.

Q2: I'm observing the formation of a dark, insoluble tar-like material in my reaction flask. What is causing this and how can I prevent it?

Answer: The formation of dark, insoluble materials is often due to the polymerization of the pyrrole ring under the acidic conditions of the reaction.[6] Pyrroles are known to be sensitive to strong acids.

  • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to minimize polymerization. The formation of the Vilsmeier reagent is exothermic and should be done in an ice bath.

  • Milder Reagents: If polymerization is severe, consider using alternative, milder reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may reduce the overall acidity of the reaction mixture.[4]

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help by preventing oxidative side reactions that can contribute to the formation of colored impurities.

  • Use of Polymerization Inhibitors: For particularly sensitive substrates, the addition of a small amount of a polymerization inhibitor, such as hydroquinone or phenothiazine, can be beneficial. However, this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.

Q3: My reaction yield is low, and I'm recovering a significant amount of unreacted starting material. How can I improve the conversion?

Answer: Low conversion can be due to several factors, including insufficient reactivity of the substrate or issues with the Vilsmeier reagent itself.

  • Reagent Quality: Ensure that the POCl₃ and DMF are of high purity and anhydrous. Moisture can decompose the Vilsmeier reagent.[6] While not always necessary, distillation of POCl₃ can be beneficial if the reagent is old or has been exposed to moisture.[7]

  • Reaction Temperature: For less reactive N-substituted pyrroles (e.g., those with electron-withdrawing N-substituents), a moderate increase in temperature (e.g., to 40-60 °C) may be necessary to drive the reaction to completion.[4]

  • Complete Formation of Vilsmeier Reagent: Allow the Vilsmeier reagent to form completely before adding the pyrrole substrate. This typically involves stirring the DMF and POCl₃ mixture at 0 °C for at least 30 minutes.[5]

Q4: The work-up of my reaction is difficult, with emulsions forming during extraction. What is the best way to isolate my product?

Answer: The work-up of Vilsmeier-Haack reactions can be challenging due to the presence of phosphorus-containing byproducts and the potential for emulsion formation.

  • Careful Quenching: The reaction should be quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt and excess Vilsmeier reagent.[8]

  • Basification: After quenching, the acidic mixture should be carefully neutralized with a base such as sodium hydroxide or sodium carbonate solution while keeping the temperature low with an ice bath. This is crucial to prevent the formation of colored byproducts at elevated temperatures.[9]

  • Breaking Emulsions: If emulsions form during extraction with an organic solvent, adding brine (saturated NaCl solution) can help to break them. Filtering the mixture through a pad of celite can also be effective.

  • Product Solubility: If the formylated pyrrole has some water solubility, saturating the aqueous layer with NaCl can help to "salt out" the product into the organic layer.

Section 2: The Gattermann Reaction: An Alternative for Formylation

The Gattermann reaction provides an alternative route to formylated pyrroles, particularly when the Vilsmeier-Haack conditions are too harsh.[10] This method typically employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[11] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl.[10]

Troubleshooting Guide: Gattermann Reaction

Q1: My Gattermann reaction on an N-substituted pyrrole is giving very low yields. What are the critical parameters to control?

Answer: The Gattermann reaction is often less efficient than the Vilsmeier-Haack reaction, and its success is highly dependent on the reaction conditions and substrate reactivity.

  • Substrate Reactivity: The Gattermann reaction works best with electron-rich aromatic compounds. N-substituted pyrroles are generally good substrates, but their reactivity can be influenced by the nature of the N-substituent.

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) must be anhydrous and of high quality. The reaction is very sensitive to moisture.

  • HCN Generation: In the Adams modification, ensure that the Zn(CN)₂ is finely powdered to maximize its surface area for reaction with HCl. The HCl gas should be bubbled through the reaction mixture at a steady rate.

Q2: I am concerned about the toxicity of hydrogen cyanide. Are there safer alternatives for the Gattermann reaction?

Answer: Yes, the use of zinc cyanide (Zn(CN)₂) in the Adams modification is a significant safety improvement over handling anhydrous HCN gas.[10] Another alternative is to use cyanogen bromide (BrCN) in place of HCN.

Section 3: The Duff Reaction: Ortho-Formylation with Hexamethylenetetramine

The Duff reaction is another method for the formylation of highly activated aromatic compounds, such as phenols, and can be applied to electron-rich N-substituted pyrroles.[12] It uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[12][13]

Troubleshooting Guide: Duff Reaction

Q1: My Duff reaction is producing a mixture of mono- and di-formylated products. How can I control the selectivity?

Answer: Similar to the Vilsmeier-Haack reaction, controlling the stoichiometry is key to preventing over-formylation in the Duff reaction.[4]

  • Adjust Stoichiometry: The molar ratio of HMTA to the pyrrole substrate is the primary factor controlling the degree of formylation. For mono-formylation, use a 1:1 or slightly higher ratio of HMTA to the substrate.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC and stop the reaction when the desired mono-formylated product is maximized.

Q2: The yield of my Duff reaction is very low. How can I improve it?

Answer: The Duff reaction is known for often giving low to moderate yields.[14]

  • Acid Catalyst: The choice of acid can have a significant impact on the reaction rate and yield. Trifluoroacetic acid is often more effective than acetic acid.[13]

  • Temperature: The reaction often requires heating. The optimal temperature should be determined experimentally, but temperatures around 70-100 °C are common.[4]

FAQs: Formylation of N-Substituted Pyrroles

Q: Which formylation method is best for my N-substituted pyrrole?

A: The choice of method depends on the specific substrate and the desired outcome.

  • Vilsmeier-Haack: Generally the most reliable and highest-yielding method for 2-formylation.

  • Gattermann: A viable alternative, especially if Vilsmeier-Haack conditions lead to decomposition.

  • Duff: Can be useful, particularly for ortho-formylation, but often gives lower yields.

Q: How does the N-substituent affect the formylation reaction?

A: The N-substituent has a significant impact on both the reactivity and regioselectivity of the formylation.

  • Steric Effects: Bulky N-substituents can hinder formylation at the adjacent C2 and C5 positions, potentially leading to an increased proportion of the C3-formylated product.[15]

  • Electronic Effects: Electron-donating N-substituents increase the reactivity of the pyrrole ring, making it more susceptible to formylation and also to side reactions like polymerization. Electron-withdrawing N-substituents decrease reactivity and may require more forcing reaction conditions.[15]

Q: My purified formylated pyrrole is colored. How can I remove the color?

A: Colored impurities are common in pyrrole chemistry and can arise from minor side reactions or degradation.

  • Chromatography: Column chromatography on silica gel is the most common method for removing colored impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be effective.

  • Activated Carbon: Treatment of a solution of the product with activated carbon can sometimes remove colored impurities, but this should be done with care as it can also adsorb the desired product.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of an N-Substituted Pyrrole
  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30-60 minutes.

  • Formylation: Dissolve the N-substituted pyrrole (1 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloromethane or DMF). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. Neutralize the acidic solution to pH 7-8 with a cold aqueous solution of sodium hydroxide or sodium carbonate.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole N-Substituted Pyrrole Intermediate Iminium Salt Intermediate Pyrrole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 2-Formyl-N-Substituted Pyrrole Intermediate->Product Hydrolysis (H₂O work-up)

Caption: Key stages of the Vilsmeier-Haack formylation of N-substituted pyrroles.

Troubleshooting Decision Tree for Low Yield in Vilsmeier-Haack Reaction

Troubleshooting_Low_Yield Start Low Yield of Formylated Pyrrole Check_Reagents Are reagents anhydrous and pure? Start->Check_Reagents Check_Temp Is reaction temperature optimal for the substrate? Check_Reagents->Check_Temp Yes Solution_Reagents Use freshly distilled POCl₃ and anhydrous DMF. Check_Reagents->Solution_Reagents No Check_Stoichiometry Is the Vilsmeier reagent to substrate ratio correct? Check_Temp->Check_Stoichiometry Yes Solution_Temp For less reactive substrates, consider increasing the temperature. Check_Temp->Solution_Temp No Solution_Stoichiometry Ensure a slight excess (1.1-1.2 eq.) of Vilsmeier reagent. Check_Stoichiometry->Solution_Stoichiometry No

Caption: A decision tree to troubleshoot low yields in the Vilsmeier-Haack reaction.

References

Technical Support Center: Optimizing Suzuki Coupling for Bromopyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving bromopyrrole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and enhance the efficiency of these critical C-C bond-forming reactions. Pyrrole-containing biaryls are pivotal structural motifs in numerous pharmaceuticals, making the mastery of this reaction essential.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges encountered when working with bromopyrroles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems observed during the Suzuki coupling of bromopyrroles, offering explanations for the underlying causes and actionable solutions.

Question 1: I am observing very low to no conversion of my bromopyrrole starting material. What are the likely causes and how can I fix this?

Answer:

Low conversion is a common hurdle and can typically be traced back to several key factors related to the catalytic cycle. The primary areas to investigate are the catalyst's activity, the reaction conditions, and the integrity of your reagents.

  • Inactive Catalyst or Inefficient Ligand: The palladium catalyst is the heart of the reaction. Its Pd(0) active form can be deactivated by oxygen.[2] Furthermore, the choice of ligand is critical for both stabilizing the catalyst and facilitating the oxidative addition and reductive elimination steps.[3] For electron-rich heterocycles like pyrroles, bulky, electron-donating phosphine ligands are often required to promote the reaction.[2][4]

    • Troubleshooting Steps:

      • Ligand Screening: If using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, perform a small screen of ligands. For bromopyrroles, ligands such as SPhos, XPhos, or dtbpf are excellent starting points.[2][4]

      • Ensure Proper Degassing: Thoroughly degas your solvent and the reaction mixture before heating. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or through several freeze-pump-thaw cycles.[2]

  • Suboptimal Base or Solvent: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5][7] The solubility of all reactants is also paramount for an efficient reaction.

    • Troubleshooting Steps:

      • Base Screening: The optimal base is often substrate-dependent. A screen of common bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. K₃PO₄ is often a good choice for challenging couplings.[2][8]

      • Solvent System Adjustment: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, Toluene) and water is commonly used to dissolve both the organic substrates and the inorganic base.[2][9] If solubility is an issue, try adjusting the solvent ratio or switching to a solvent like DMF.[2][9][10]

  • Insufficient Temperature: Suzuki couplings are often thermally driven.

    • Troubleshooting Steps:

      • Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increase it in increments to 90-100°C. Be aware that excessive heat can lead to catalyst decomposition.[2][11][12]

Question 2: My main side-product is the de-brominated pyrrole. What causes this and how can it be prevented?

Answer:

De-bromination, or hydrodehalogenation, is a significant side reaction, particularly with N-unsubstituted pyrroles.[13][14] This occurs when the organopalladium intermediate formed after oxidative addition undergoes protonolysis before it can proceed through transmetalation. Another pathway involves the palladium complex acquiring a hydride ligand, which then reductively eliminates with the pyrrole group.[6]

  • N-H Acidity: The acidic N-H proton of the pyrrole ring can be a proton source, facilitating this side reaction.

    • Troubleshooting Steps:

      • Protect the Pyrrole Nitrogen: This is the most effective strategy. Protecting the nitrogen with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can suppress dehalogenation.[14] Interestingly, under certain conditions, a Boc group can be removed in situ, providing the N-H free product directly.[14]

      • Use of Milder Bases: In some cases, using a weaker base might reduce the rate of protonolysis.

  • Boronic Acid Instability: Protodeborylation of the boronic acid coupling partner can also be a competing reaction, reducing its availability for the desired cross-coupling.[6]

    • Troubleshooting Steps:

      • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can mitigate this issue.[6]

Question 3: I am observing significant amounts of homocoupling of my boronic acid (biaryl formation). How can I minimize this?

Answer:

Homocoupling of the boronic acid is another common byproduct, often driven by the presence of oxygen or high catalyst loadings.[15]

  • Reaction Conditions:

    • Troubleshooting Steps:

      • Rigorous Degassing: As with catalyst deactivation, ensuring the reaction is free of oxygen is crucial.[2]

      • Optimize Catalyst Loading: While tempting to add more catalyst to a slow reaction, excessively high concentrations can sometimes favor side reactions. A typical loading is between 1-5 mol % of palladium.

      • Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is standard, but a large excess can sometimes lead to more homocoupling.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the nitrogen on my bromopyrrole?

A: It is highly recommended. Suzuki couplings on N-unsubstituted bromopyrroles are known to be problematic, often resulting in low yields and significant de-bromination side products.[13][14] Protecting groups like Boc or SEM are effective at preventing these issues.[14]

Q2: Which palladium catalyst is best for bromopyrroles?

A: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, for electron-rich bromopyrroles, catalyst systems with bulky, electron-donating phosphine ligands are generally most effective.[2][4] Good starting points include Pd(PPh₃)₄, or combinations like Pd(OAc)₂ with SPhos or XPhos.[2][8] Modern palladacycle pre-catalysts (e.g., Buchwald G3/G4) are also excellent choices due to their stability and high activity.[4][16]

Q3: What is the role of water in the reaction mixture?

A: Water is typically added as a co-solvent to help dissolve the inorganic base (like K₂CO₃ or K₃PO₄).[2][9] This creates a biphasic mixture, and vigorous stirring is necessary to ensure efficient reaction at the interface of the two phases.[4]

Q4: Can I run the reaction at room temperature?

A: While some highly reactive substrates and advanced catalyst systems can facilitate Suzuki couplings at room temperature, reactions involving bromopyrroles generally require heating to achieve good conversion rates.[7] Typical temperatures range from 80°C to 110°C.[2][8][11]

Q5: My boronic acid is not very stable. What are the alternatives?

A: If your boronic acid is prone to degradation (protodeborylation), consider using more stable alternatives like potassium trifluoroborate salts or boronate esters, such as pinacol esters.[6][7] These are often more robust under the reaction conditions.

Experimental Protocols & Data

General Protocol for Suzuki Coupling of a Model Bromopyrrole

This protocol provides a starting point for optimization.

Materials:

  • N-Protected Bromopyrrole (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the N-protected bromopyrrole (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol) to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Example of Condition Screening for a Model Reaction
EntryPalladium Source (mol%)Ligand (mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)9065
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O (4:1)9085
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O (4:1)9092
4PdCl₂(dppf) (5)-K₂CO₃DMF/H₂O (4:1)10078
5Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene/H₂O (4:1)10088

Yields are hypothetical and for illustrative purposes.

Visual Guides

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the bromopyrrole, transmetalation of the aryl group from the boron atom to the palladium, and reductive elimination to form the C-C bond and regenerate the catalyst.[5]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Intermediate (Pyrrole-Pd(II)-Br)L₂ pd0->oa_complex Oxidative Addition trans_complex Transmetalation Intermediate (Pyrrole-Pd(II)-Ar)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Product (Pyrrole-Ar) trans_complex->product bromopyrrole Bromopyrrole bromopyrrole->pd0 boronic_acid Ar-B(OH)₂ + Base boronic_acid->oa_complex halide_borate Br⁻ + [Ar-B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

A logical workflow for diagnosing and solving common issues in the Suzuki coupling of bromopyrroles.

Troubleshooting_Tree start Low Yield or No Reaction check_reagents Are reagents (catalyst, base, boronic acid) fresh and pure? start->check_reagents check_conditions Are reaction conditions (degassing, temp) optimal? check_reagents->check_conditions Yes replace_reagents Replace catalyst, use fresh base, consider boronic ester. check_reagents->replace_reagents No optimize_conditions Improve degassing (freeze-pump-thaw), increase temperature. check_conditions->optimize_conditions No dehalogenation Is de-bromination a major side product? check_conditions->dehalogenation Yes screen Still low yield? replace_reagents->screen optimize_conditions->screen protect_N Protect pyrrole nitrogen (e.g., Boc, SEM). dehalogenation->protect_N Yes dehalogenation->screen No protect_N->screen screen_ligands Screen bulky, electron-rich ligands (SPhos, XPhos). screen->screen_ligands Yes screen_bases Screen bases (K₃PO₄, Cs₂CO₃). screen_ligands->screen_bases

Caption: A decision tree for troubleshooting bromopyrrole Suzuki couplings.

References

Technical Support Center: Purification of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.

Welcome to the technical support guide for 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde. This resource is designed for researchers and drug development professionals to navigate the common and complex challenges associated with the purification of this important synthetic intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure you achieve the highest possible purity for your downstream applications.

Compound Profile

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1133116-27-4[2]
Molecular Formula C₁₃H₁₂BrNO₂[2]
Molecular Weight 294.14 g/mol [2]
Typical Appearance Off-white to light yellow solid[3][4]
Purity (Commercial) Typically ≥95%[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route, which is often a Vilsmeier-Haack formylation of 1-(4-methoxybenzyl)-2-bromopyrrole.[5][6][7] Common impurities include:

  • Unreacted Starting Materials: Residual 1-(4-methoxybenzyl)-2-bromopyrrole.

  • Isomeric Byproducts: Formation of 5-Bromo-1-(4-methoxybenzyl)pyrrole-3-carbaldehyde can occur, although formylation at the 2-position is generally preferred for pyrroles.[8] Steric and electronic factors of the 1-substituent influence the ratio of α- to β-formylation.[8]

  • Over-reaction Products: Di-formylated or other polysubstituted species are possible, though typically minor.

  • PMB-Deprotected Species: The 4-methoxybenzyl (PMB) group can be sensitive to strongly acidic conditions.[9][10] If the workup or purification conditions are too harsh, you may see cleavage, resulting in 5-Bromo-1H-pyrrole-2-carbaldehyde.[11]

  • Polymeric Materials: Pyrroles, especially electron-rich ones, are prone to polymerization or darkening upon exposure to air, light, and acid.[12]

Q2: Why is the 4-methoxybenzyl (PMB) group used as the nitrogen protectant?

A2: The PMB group is a versatile protecting group for several reasons.[10][13][14] It is stable to many reaction conditions, including those for organometallic reagents and some mild bases.[13] Crucially, it offers multiple, orthogonal deprotection strategies. While it can be removed with strong acids like trifluoroacetic acid (TFA), it can also be cleaved oxidatively using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[15] This oxidative removal is a key advantage, as it leaves many other acid-sensitive or base-labile protecting groups intact, which is critical in complex, multi-step syntheses.[15]

Q3: How stable is this compound during storage?

A3: Like many pyrrole aldehydes, this compound is moderately stable. The primary concerns are oxidation and polymerization, which are accelerated by exposure to air, light, and residual acid. For long-term storage, it is best kept as a solid in a sealed vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C).

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification workflow.

Workflow: General Purification Strategy

Below is a standard workflow for purifying the crude product after synthesis and workup.

G cluster_0 Purification Workflow Crude Crude Product (Post-Workup) TLC_Check1 Initial Purity Check (TLC Analysis) Crude->TLC_Check1 Column Flash Column Chromatography TLC_Check1->Column TLC_Check2 Analyze Fractions (TLC Analysis) Column->TLC_Check2 Combine Combine Pure Fractions TLC_Check2->Combine Solvent_Removal Solvent Removal (Rotary Evaporation) Combine->Solvent_Removal Recrystallize Recrystallization (Optional, for high purity) Solvent_Removal->Recrystallize Final_Analysis Final Purity & Identity (NMR, HPLC, MS) Solvent_Removal->Final_Analysis If recrystallization is not needed Recrystallize->Final_Analysis

Caption: General purification workflow for the target compound.

Q4: My TLC plate shows a streak from the baseline, and the main spot is elongated. What's wrong?

A4: This is a common issue with several potential causes:

  • Cause 1: Sample Overloading. You have spotted too much of your crude material on the TLC plate.

    • Solution: Dilute your sample significantly before spotting it. A faint spot is better than an overloaded one.

  • Cause 2: Inappropriate Solvent System. The eluent may be too weak (non-polar), causing the compound to stick to the silica baseline, or too strong (polar), causing it to run with the solvent front with little separation. More likely, the compound has poor solubility in the chosen eluent, causing it to streak as it moves.

    • Solution: Systematically test different solvent systems. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Try ratios from 9:1 to 7:3 (Hexanes:EtOAc). The ideal system should give your target compound an Rf value of ~0.25-0.35.[16][17]

  • Cause 3: Compound Degradation. The acidic nature of standard silica gel can cause sensitive compounds like pyrroles to decompose on the plate, leading to streaking.

    • Solution: Add 0.5-1% triethylamine (NEt₃) to your TLC eluent to neutralize the silica. If this resolves the streaking, you must also add the same percentage of NEt₃ to your column chromatography eluent.[17]

Q5: I ran a column, but my product came out contaminated with a close-running impurity. How can I improve separation?

A5: Separating closely running spots is a classic chromatographic challenge.

  • Cause 1: Isocratic Elution. Using a single solvent mixture throughout the column may not provide enough resolving power.

    • Solution 1: Use a Gradient Elution. Start with a less polar solvent system (e.g., 95:5 Hexanes:EtOAc) and slowly and incrementally increase the polarity (e.g., to 90:10, then 85:15). This "stretches" the separation between compounds.

    • Solution 2: Change Solvent System. Isomers that are difficult to separate in one solvent system may separate easily in another. Try switching from an ethyl acetate-based system to one using dichloromethane (DCM) or a toluene/acetone mixture. Run TLC plates in these new systems first to find a promising candidate.[17]

  • Cause 2: Poor Column Packing/Loading. An improperly packed column has channels and cracks, leading to band broadening and poor separation. Overloading the column with too much crude material will also ruin separation.

    • Solution: Ensure your column is perfectly vertical and packed evenly without air bubbles. For loading, dissolve your crude material in a minimal amount of solvent (preferably the column eluent or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Dry this silica completely and carefully add the resulting powder to the top of your column. This "dry loading" technique often gives much sharper bands and better separation than loading the material as a concentrated liquid.

Q6: My purified compound is an oil, but the literature says it's a solid. Why won't it crystallize?

A6: This indicates the presence of impurities that are inhibiting crystal lattice formation.

  • Cause 1: Residual Solvent. Even small amounts of high-boiling solvents (like DMF from the Vilsmeier-Haack reaction) can act as an oil and prevent crystallization.[5]

    • Solution: Ensure complete removal of solvent on a rotary evaporator, followed by placing the flask under high vacuum for several hours. Gentle heating (e.g., 40°C) under high vacuum can help remove stubborn solvents.

  • Cause 2: Persistent Impurities. The compound may still be impure despite appearing as a single spot on TLC.

    • Solution: Re-purify the material using column chromatography with a very shallow gradient. Alternatively, attempt a recrystallization. Find a solvent in which the compound is soluble when hot but poorly soluble when cold. Good candidates to screen are ethanol, isopropanol, or mixtures like ethyl acetate/hexanes or DCM/hexanes.[3]

Troubleshooting Flowchart: Purification Issues

G start Problem Observed During Purification tlc_issue Poor TLC Resolution (Streaking, Overlapping Spots) start->tlc_issue column_issue Poor Column Separation start->column_issue product_issue Final Product is Oily or Discolored start->product_issue cause_tlc1 Cause: Overloading or Wrong Eluent tlc_issue->cause_tlc1 cause_tlc2 Cause: Degradation on Silica tlc_issue->cause_tlc2 cause_col1 Cause: Eluent Too Strong or Column Overloaded column_issue->cause_col1 cause_col2 Cause: Isomeric Impurities column_issue->cause_col2 cause_prod1 Cause: Residual Solvent product_issue->cause_prod1 cause_prod2 Cause: Persistent Impurity or Oxidation product_issue->cause_prod2 sol_tlc1 Action: Dilute Sample, Test New Eluents (e.g., Hex/EtOAc) cause_tlc1->sol_tlc1 sol_tlc2 Action: Add 1% NEt3 to Eluent cause_tlc2->sol_tlc2 sol_col1 Action: Use Shallower Gradient, Use Dry Loading Technique cause_col1->sol_col1 sol_col2 Action: Change Solvent System (e.g., DCM/MeOH or Toluene/Acetone) cause_col2->sol_col2 sol_prod1 Action: Dry Under High Vacuum with Gentle Heat cause_prod1->sol_prod1 sol_prod2 Action: Re-purify via Column or Attempt Recrystallization cause_prod2->sol_prod2

Caption: A troubleshooting decision tree for common purification issues.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for purifying ~1 gram of crude material. Adjust silica and solvent volumes based on the amount of crude product.

  • Select Eluent: Using TLC, determine the optimal solvent system. A common starting point is Hexane:Ethyl Acetate (85:15). If streaking was observed on TLC, add 0.5-1% triethylamine to the bulk eluent mixture. A proper eluent should give the product an Rf of ~0.3.[16]

  • Prepare the Column:

    • Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g crude).

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a ~1 cm layer of sand.

    • Prepare a slurry of silica gel (e.g., 40-63 µm particle size) in the initial, least polar eluent. For 1 g of crude, use approximately 50-100 g of silica ("50-100x rule").

    • Carefully pour the slurry into the column, tapping the side gently to help it pack evenly. Open the stopcock to drain some solvent, but never let the top of the silica go dry.

    • Add another ~1 cm layer of sand on top of the packed silica bed.

  • Load the Sample (Dry Loading Recommended):

    • Dissolve your crude product (~1 g) in a minimum amount of a strong solvent (e.g., 5-10 mL of Dichloromethane or Acetone).

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully layer this powder onto the sand at the top of your packed column.

  • Run the Column:

    • Carefully add the eluent to the top of the column without disturbing the sand layer.

    • Use gentle air pressure ("flash") to push the solvent through the column at a steady rate (e.g., ~2 inches/minute flow rate).

    • Collect fractions in test tubes.

  • Analyze Fractions:

    • Use TLC to analyze the collected fractions.[18][19] Spot your starting material, crude mixture, and several fractions on the same plate.

    • Visualize the spots under a UV lamp.

    • Combine all fractions that contain only the pure product.

Protocol 2: Recrystallization
  • Choose a Solvent System: The goal is to find a solvent (or solvent pair) that dissolves your compound when hot but not when cold. Test small amounts in vials first. Good candidates include isopropanol, ethanol, or a mixture of a soluble solvent (like ethyl acetate) and an anti-solvent (like hexanes).[3]

  • Dissolve the Compound: Place the semi-purified solid from the column in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Use a hot plate and add the solvent portion-wise.

  • Cool Slowly: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling promotes the formation of large, pure crystals.

  • Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod at the solvent line or adding a single "seed" crystal from a previous batch.

  • Cool Further: Once crystals have started to form at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air dry or place them in a vacuum desiccator.

References

Preventing decomposition of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

A Guide to Preventing Decomposition During Storage

Welcome to the Technical Support Center for this compound (CAS 1133116-27-4). [1][][3]This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth technical advice to ensure the long-term stability and integrity of this valuable compound. As Senior Application Scientists, we combine our expertise with established scientific principles to offer you a self-validating system for the proper handling and storage of this reagent.

Understanding the Molecule: Key Stability Concerns

This compound is a polysubstituted pyrrole derivative. Its structure, featuring an aldehyde group and a bromine atom on the pyrrole ring, makes it susceptible to specific degradation pathways. Understanding these vulnerabilities is the first step toward effective preservation.

  • Oxidation of the Aldehyde Group: The aldehyde functional group is prone to oxidation, which can convert it into a carboxylic acid. [4][5][6]This transformation is often facilitated by exposure to atmospheric oxygen and can be accelerated by light and heat. [7][8]The resulting carboxylic acid impurity can interfere with subsequent reactions and complicate product purification.

  • Photosensitivity: Aromatic and heterocyclic compounds, particularly those containing halogens like bromine, can be sensitive to light. [9][10][11]Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, leading to discoloration and the formation of impurities.

  • Hydrolysis: While the pyrrole ring itself is relatively stable, the presence of activating groups and the potential for complex reactions means that exposure to moisture should be minimized. Hydrolysis could potentially affect the stability of the compound, especially under non-neutral pH conditions. [12][13][14]* Air-Sensitivity: Beyond just oxygen, general exposure to the atmosphere can introduce moisture and other reactive gases that may compromise the compound's purity over time. [8][15][16]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and concerns regarding the storage and handling of this compound.

Q1: My solid this compound has changed color (e.g., from off-white to yellow or brown). What does this mean?

A1: Color change is a primary visual indicator of decomposition. This is often due to slow oxidation or polymerization reactions, potentially initiated by exposure to air, light, or moisture. [8][17]If you observe a significant color change, it is advisable to assess the purity of the material before use.

Q2: I suspect my compound has degraded. How can I check its purity?

A2: Several analytical techniques can be used to assess the purity of your aldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to check for the presence of the aldehyde proton signal and to identify impurities, such as the corresponding carboxylic acid.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can effectively separate the parent compound from its degradation products. [18][19][20]HPLC and GC are particularly useful for quantifying the level of impurity. [18][19]* Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) can help in identifying the exact mass of the impurities, confirming their structures (e.g., the oxidized carboxylic acid). [19][21] Q3: Can I store this compound in a standard laboratory freezer?

A3: While low temperatures are generally beneficial for slowing degradation, it is crucial to prevent moisture condensation. If you store the compound in a freezer, ensure the container is tightly sealed and allow it to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid. [22][23]Some aldehydes can also undergo polymerization at very low temperatures, which is accelerated by any acidic impurities. [24]Therefore, cool, dry, and dark conditions are generally preferred over extreme cold if moisture control is uncertain.

Q4: Is it necessary to handle this compound under an inert atmosphere?

A4: For long-term storage or for applications highly sensitive to impurities, handling under an inert atmosphere (like nitrogen or argon) is the best practice. [8][16][25]This minimizes exposure to both oxygen and moisture, the primary drivers of degradation. [8][15]For routine, short-term use where the material will be consumed quickly, working swiftly in a well-ventilated fume hood may be sufficient, but inert atmosphere handling is always the gold standard for preserving air-sensitive reagents. [26][27]

Recommended Storage & Handling Protocols

To maximize the shelf-life and ensure the reliability of your experimental results, we recommend adhering to the following protocols.

Protocol 1: Long-Term Storage

This protocol is designed for storing the compound for extended periods (months to years).

Objective: To create an optimal environment that minimizes all potential degradation pathways.

Materials:

  • Amber glass vial with a PTFE-lined cap

  • Parafilm or a secure secondary seal

  • Inert gas source (Argon or Nitrogen)

  • Glovebox or Schlenk line

  • Desiccator cabinet or dry storage area

  • Refrigerator or freezer (-20°C to 4°C)

Procedure:

  • Inert Atmosphere: Inside a glovebox or on a Schlenk line, carefully transfer the solid this compound into a pre-dried amber glass vial. [8][26][27]2. Backfill with Inert Gas: Evacuate the headspace of the vial and backfill with dry argon or nitrogen gas. Repeat this cycle 2-3 times to ensure a completely inert atmosphere.

  • Secure Sealing: Tightly screw on the PTFE-lined cap. For added protection against moisture and air ingress, wrap the cap-vial interface securely with Parafilm. [16]4. Labeling: Clearly label the vial with the compound name, date of storage, and handling precautions (e.g., "Store under inert gas, protect from light").

  • Controlled Environment: Place the sealed vial inside a desiccator. Store the desiccator in a dark, cool location, such as a refrigerator set to 4°C. [23]Avoid storing on the laboratory bench where it can be exposed to light and temperature fluctuations.

Logical Flow for Optimal Storage

StorageWorkflow Start Receive Compound Assess Assess Purity (Optional) (NMR, LC-MS) Start->Assess Initial Check Transfer Transfer to Amber Vial (Inert Atmosphere) Start->Transfer Direct Storage Assess->Transfer Inert Backfill with N2 or Ar Transfer->Inert Seal Seal Tightly with PTFE-lined Cap & Parafilm Inert->Seal Store Store in Dark, Cool (4°C), & Dry (Desiccator) Location Seal->Store End Stable Compound Ready for Use Store->End

Caption: Workflow for long-term storage of the aldehyde.

Protocol 2: Handling for Routine Use

This protocol is for when you need to access the compound for an experiment.

Objective: To dispense the required amount of compound while minimizing atmospheric exposure to the bulk material.

Materials:

  • Stored vial of this compound

  • Inert gas source (Argon or Nitrogen) with a needle/tubing

  • Spatula

  • Balance in a fume hood or glovebox

Procedure:

  • Equilibration: Remove the sealed vial from cold storage and allow it to warm completely to ambient temperature before opening. This is a critical step to prevent moisture condensation. [22]2. Inert Gas Blanket: Just before opening, insert a needle connected to a low-flow inert gas line into the headspace of the vial (if using a septum cap) or gently flush the opening of the vial with inert gas as you remove the cap. This creates a positive pressure of inert gas, preventing air from entering.

  • Dispensing: Quickly weigh the desired amount of the solid.

  • Resealing: Immediately after dispensing, re-flush the headspace of the storage vial with inert gas and securely reseal it as described in Protocol 1.

  • Return to Storage: Return the bulk container to its designated dark, cool, and dry storage location.

Summary of Key Stability Factors and Recommendations

ParameterRisk FactorRecommendationRationale
Atmosphere High Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation of the aldehyde to a carboxylic acid and minimizes contact with atmospheric moisture. [4][8][25]
Light High Store in an amber or opaque container in a dark location.Aromatic and brominated compounds can be photosensitive, leading to photochemical decomposition. [8][9][10]
Temperature Medium Store in a cool, controlled environment (e.g., 4°C).Reduces the rate of chemical degradation. Avoid freeze-thaw cycles which can introduce moisture. [23][28]
Moisture Medium Store in a desiccated environment. Ensure container is tightly sealed.Prevents potential hydrolysis and other moisture-mediated degradation pathways. [8]

Troubleshooting Decision Tree

Troubleshooting Start Observe Issue with Compound (e.g., Color Change, Inconsistent Results) CheckPurity Assess Purity (NMR, HPLC, TLC) Start->CheckPurity IsPure Is Purity >95%? CheckPurity->IsPure UseCaution Use with Caution Consider Purification IsPure->UseCaution No ReviewStorage Review Storage Protocol IsPure->ReviewStorage Yes Discard Discard and Procure New Stock UseCaution->Discard If significantly impure Implement Implement Correct Storage Procedures ReviewStorage->Implement

Caption: Decision tree for troubleshooting compound stability.

By implementing these scientifically grounded storage and handling procedures, you can ensure the long-term integrity of your this compound, leading to more reliable and reproducible research outcomes.

References

Technical Support Center: Analysis of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde, a key building block in medicinal chemistry. As a Senior Application Scientist, this guide is structured to address common experimental challenges, with a focus on the identification and mitigation of reaction byproducts.

I. Introduction to the Synthesis and Potential Challenges

The Vilsmeier-Haack reaction is the most common and scalable method for the formylation of electron-rich pyrroles to furnish pyrrole-2-carbaldehydes.[1] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2] While effective, the synthesis of this compound can be accompanied by the formation of several byproducts, complicating purification and reducing yields. Understanding the origins of these impurities is critical for optimizing the reaction and ensuring the synthesis of a high-purity final product.

II. Troubleshooting Guide: From Unexpected Results to Optimized Protocols

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Problem 1: Presence of a Significant Amount of a Byproduct Lacking the Aldehyde Functionality and the 4-Methoxybenzyl (PMB) Group.

  • Question: My crude ¹H NMR spectrum shows signals corresponding to a deprotected pyrrole, specifically 5-Bromo-1H-pyrrole-2-carbaldehyde, and I also observe 4-methoxybenzaldehyde in my reaction mixture. What is causing the cleavage of the PMB protecting group?

  • Analysis and Causality: The 4-methoxybenzyl (PMB) group is known to be labile under strongly acidic conditions.[3] The Vilsmeier-Haack reaction conditions, particularly the presence of POCl₃ and the generation of HCl as a byproduct, can create a sufficiently acidic environment to cleave the PMB group.[4] POCl₃ itself has been reported as a reagent for the deprotection of PMB ethers.[4] The cleavage of the PMB group results in the formation of the unprotected 5-Bromo-1H-pyrrole-2-carbaldehyde and the 4-methoxybenzyl cation, which is then likely quenched during workup to form 4-methoxybenzyl alcohol or oxidized to 4-methoxybenzaldehyde.

  • Troubleshooting and Solutions:

    • Temperature Control: Maintain a low reaction temperature (0-10 °C) during the formation of the Vilsmeier reagent and the subsequent formylation. This can minimize the rate of the acid-catalyzed deprotection.

    • Stoichiometry of Vilsmeier Reagent: Use a minimal excess of the Vilsmeier reagent (1.1-1.5 equivalents). A large excess of POCl₃ will increase the acidity of the reaction mixture.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the exposure of the product to acidic conditions.

    • Alternative Workup: A rapid and efficient aqueous workup with a buffered or basic solution (e.g., saturated sodium bicarbonate or sodium acetate) is crucial to neutralize the acidic components promptly.[1]

Problem 2: Observation of Isomeric Byproducts with Aldehyde Functionality.

  • Question: My LC-MS analysis indicates the presence of multiple isomers with the same mass as my target compound. How can I confirm their identity and suppress their formation?

  • Analysis and Causality: While electrophilic substitution on the pyrrole ring, such as the Vilsmeier-Haack reaction, preferentially occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate, substitution at the C3 (β) position can also occur.[5][6] For a 1,2,5-trisubstituted pyrrole, formylation at the remaining C3 or C4 positions is possible, leading to the formation of isomeric byproducts. The regioselectivity is influenced by both steric and electronic factors of the substituents on the pyrrole ring.[6]

  • Troubleshooting and Solutions:

    • NMR Analysis: Carefully analyze the ¹H and ¹³C NMR spectra of the crude product. The coupling constants and chemical shifts of the pyrrole ring protons are diagnostic. For the desired 2-carbaldehyde, you would expect to see two doublets in the aromatic region for the C3 and C4 protons. The presence of other coupling patterns would suggest the formation of other isomers. 3-formyl and 4-formyl pyrrole derivatives will have distinct chemical shifts for the aldehyde proton and the remaining ring protons.[7][8]

    • Steric Hindrance: The bulky 4-methoxybenzyl group at the N1 position and the bromine atom at the C5 position may influence the approach of the Vilsmeier reagent, potentially leading to some substitution at the less hindered C3 or C4 positions.

    • Reaction Temperature: Lowering the reaction temperature can sometimes increase the regioselectivity of electrophilic aromatic substitution reactions.

    • Purification: Careful column chromatography is often required to separate these isomers. A gradient elution method may be necessary to achieve good separation.

Problem 3: Detection of a Di-formylated Byproduct.

  • Question: I am observing a byproduct with a mass corresponding to the addition of two formyl groups to my starting material. How can I prevent this over-formylation?

  • Analysis and Causality: The pyrrole ring is highly activated towards electrophilic substitution. If an excess of the Vilsmeier reagent is used or the reaction is allowed to proceed for an extended period, a second formylation can occur on the electron-rich pyrrole ring, leading to di-formylated byproducts.[1]

  • Troubleshooting and Solutions:

    • Control Stoichiometry: The most critical parameter is the stoichiometry of the Vilsmeier reagent. Use a ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent relative to the pyrrole substrate.[1]

    • Slow Addition: Add the solution of the pyrrole substrate dropwise to the pre-formed Vilsmeier reagent at a low temperature to maintain a low concentration of the pyrrole and disfavor a second reaction.

    • Reaction Monitoring: As with other side reactions, diligent monitoring by TLC or LC-MS is key to quenching the reaction upon completion of the mono-formylation.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the expected ¹H NMR chemical shift for the aldehyde proton in this compound?

    • A1: The aldehyde proton typically appears as a singlet in the range of δ 9.4-9.6 ppm in CDCl₃.[9] The exact chemical shift can be influenced by the solvent and concentration.

  • Q2: What are the characteristic mass spectrometry fragmentation patterns for pyrrole-2-carbaldehydes?

    • A2: In ESI-MS, you will primarily observe the protonated molecule [M+H]⁺. Fragmentation pathways can be influenced by the substituents. Common fragmentation patterns for 2-substituted pyrroles include the loss of small molecules like H₂O or aldehydes from the side chain.[10][11]

  • Q3: How can I effectively purify the crude product?

    • A3: Column chromatography on silica gel is the most common method for purifying pyrrole-2-carbaldehydes.[12] A solvent system of ethyl acetate and hexane is typically effective. A gradient elution may be necessary to separate closely eluting isomers.

  • Q4: My reaction mixture turns dark, and I get a low yield of a complex mixture. What could be the cause?

    • A4: Pyrroles are susceptible to polymerization under strongly acidic conditions.[13] If the reaction temperature is too high or the workup is delayed, significant decomposition and polymerization can occur, leading to a dark, intractable mixture. Ensure rigorous temperature control and prompt, efficient quenching and neutralization.

IV. Experimental Protocols and Data Interpretation

Standard Protocol for Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C using an ice-water bath. Slowly add POCl₃ (1.1 equivalents) dropwise, maintaining the internal temperature between 0 and 10 °C. The mixture may become viscous. Stir for 30 minutes at 0 °C.[1]

  • Formylation: Dissolve 5-Bromo-1-(4-methoxybenzyl)pyrrole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TCM) using an appropriate eluent (e.g., 20% Ethyl Acetate in Hexane).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice water. Stir for 30 minutes.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Data Summary Table
Byproduct TypePotential Structure(s)Key Analytical Signature (¹H NMR)Mitigation Strategy
Deprotection5-Bromo-1H-pyrrole-2-carbaldehydeAbsence of PMB signals (aromatic protons ~6.8-7.2 ppm, CH₂ ~5.0-5.2 ppm, OCH₃ ~3.8 ppm); presence of a broad N-H signal.Lower reaction temperature, use minimal excess of Vilsmeier reagent, rapid and basic workup.
Isomerization3- or 4-formyl-5-Bromo-1-(4-methoxybenzyl)pyrroleDifferent coupling patterns and chemical shifts for pyrrole ring protons compared to the 2-formyl isomer.Lower reaction temperature, careful chromatographic separation.
Over-reactionDi-formylated productAdditional aldehyde proton signal, altered pyrrole proton signals, and corresponding mass in MS.Strict control of Vilsmeier reagent stoichiometry (1.1-1.5 eq.), slow addition of substrate.

V. Visual Diagrams

Reaction and Byproduct Formation Pathway

Reaction_Byproducts cluster_main Main Reaction Pathway cluster_byproducts Potential Byproduct Pathways A 5-Bromo-1-(4-methoxybenzyl)pyrrole B Vilsmeier Reagent (POCl₃/DMF) C This compound (Desired Product) A->C Formylation (C2) D Isomeric Products (3- or 4-formyl) A->D Formylation (C3/C4) E Di-formylated Product C->E Over-formylation F Deprotected Product (5-Bromo-1H-pyrrole-2-carbaldehyde) C->F PMB Cleavage G 4-Methoxybenzaldehyde

Caption: Main reaction and potential byproduct pathways.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_analysis Identify Issue cluster_solutions Implement Solutions start Start: Crude Reaction Analysis issue Low Yield Isomeric Impurities Deprotection Byproduct Over-formylation start->issue sol_low_yield Check Reagent Quality Optimize Temperature & Time issue:f0->sol_low_yield sol_isomers Lower Reaction Temperature Improve Chromatographic Separation issue:f1->sol_isomers sol_deprotection Strict Temperature Control (0 °C) Minimize Excess Vilsmeier Reagent Rapid, Basic Workup issue:f2->sol_deprotection sol_over_formylation Control Stoichiometry (1.1-1.5 eq.) Slow Substrate Addition issue:f3->sol_over_formylation end End: Optimized Protocol sol_low_yield->end sol_isomers->end sol_deprotection->end sol_over_formylation->end

Caption: A logical workflow for troubleshooting common issues.

VI. References

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  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. --INVALID-LINK--

  • Xia, H. et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences. --INVALID-LINK--

  • Bray, B. L. et al. (2011). Vilsmeier–Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole-2,4-dicarboxaldehydes. ResearchGate. --INVALID-LINK--

  • ResearchGate. (2018). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). --INVALID-LINK--

  • Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. --INVALID-LINK--

  • Organic Syntheses. (n.d.). Pyrrole. --INVALID-LINK--

References

How to increase the regioselectivity of pyrrole bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective bromination of pyrrole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The high electron density of the pyrrole ring makes it exceptionally reactive towards electrophilic aromatic substitution, but this same reactivity is the source of significant synthetic challenges, often leading to polybromination and a lack of regiocontrol.[1][2][3] This guide offers solutions to these common issues in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides
Q1: Why is my pyrrole bromination resulting in a mixture of products, including tetrabromopyrrole, even when I use just one equivalent of bromine?

Answer: This is the most common issue researchers face. The root cause is the extreme activation of the pyrrole ring towards electrophilic aromatic substitution (EAS). The lone pair of electrons on the nitrogen atom is delocalized throughout the ring, making it significantly more nucleophilic than benzene.[1][3][4]

Causality Explained: When the first bromine atom adds to the ring (preferentially at the C2 position), it deactivates the ring slightly. However, the ring remains highly activated, and the rate of subsequent brominations can be comparable to the initial reaction, especially with highly reactive reagents like molecular bromine (Br₂).[1][2] This leads to a cascade of reactions, producing di-, tri-, and ultimately the thermodynamically stable tetrabromopyrrole, even under seemingly stoichiometric conditions.[1]

The kinetic preference for substitution at the C2 or C5 (α) positions is due to the superior resonance stabilization of the cationic intermediate (the arenium ion) compared to attack at the C3 or C4 (β) positions. Attack at C2 allows the positive charge to be delocalized over three atoms, including the nitrogen, while attack at C3 results in a less stable intermediate with only two resonance contributors.[5][6]

View Mechanism: Electrophilic Substitution on Pyrrole

EAS_Mechanism cluster_C2 C2 (α) Attack - More Stable cluster_C3 C3 (β) Attack - Less Stable C2_Start Pyrrole + E⁺ C2_Int Arenium Ion Intermediate (3 Resonance Structures) C2_Start->C2_Int Favored Pathway C3_Start Pyrrole + E⁺ C2_Prod 2-Substituted Pyrrole C2_Int->C2_Prod -H⁺ C3_Int Arenium Ion Intermediate (2 Resonance Structures) C3_Start->C3_Int Disfavored Pathway C3_Prod 3-Substituted Pyrrole C3_Int->C3_Prod -H⁺ Troubleshooting_Workflow start Low Yield / Inconsistent Results with NBS Bromination reagent Check NBS Quality Is it off-white or brownish? start->reagent solvent Verify Solvent Purity Is it anhydrous? Any stabilizers? reagent->solvent NBS looks good reagent_sol Solution: Recrystallize NBS from hot water. Store in a cool, dark, dry place. reagent->reagent_sol NBS is impure conditions Review Reaction Conditions Was it protected from light? solvent->conditions Solvent is pure & dry solvent_sol Solution: Use freshly opened anhydrous solvent. If using CHCl₃, pass through alumina to remove stabilizers. solvent->solvent_sol Solvent is suspect end Problem Likely Resolved conditions->end Conditions are correct conditions_sol Solution: Conduct the reaction in a foil-wrapped flask to prevent light-induced radical reactions. conditions->conditions_sol Reaction was in light

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to ensure the success of your experiments.

I. Understanding the Substrate: Key Considerations

The substrate, this compound, presents a unique set of challenges and opportunities in cross-coupling reactions. The electron-rich nature of the pyrrole ring, the presence of a potentially coordinating and sensitive aldehyde functional group, and the steric bulk of the N-(4-methoxybenzyl) group all influence catalyst selection and reaction optimization.[1][2] A successful cross-coupling strategy will hinge on a catalyst system that can navigate these features to provide high yields and minimize side reactions.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for various cross-coupling reactions with this compound.

Q1: What are the most suitable cross-coupling reactions for functionalizing the C5 position of this pyrrole derivative?

A1: The C-Br bond at the 5-position is well-suited for a variety of palladium-catalyzed cross-coupling reactions.[3] The most commonly employed and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[1][4]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[5][6]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[7][8][9]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[10][11][12]

Q2: How does the aldehyde group on the pyrrole ring affect the choice of catalyst and reaction conditions?

A2: The aldehyde group is a critical factor. It is an electron-withdrawing group, which can influence the reactivity of the pyrrole ring. More importantly, it can be sensitive to certain reaction conditions and may coordinate to the palladium center, potentially inhibiting catalysis.[13] Therefore, it is crucial to select milder bases and reaction temperatures to avoid side reactions like aldol condensation or decomposition. For functional group incompatibilities, using weaker bases such as carbonates or phosphates is advisable.

Q3: What is a good starting point for a Suzuki-Miyaura coupling with this substrate?

A3: For Suzuki-Miyaura couplings on heteroaryl bromides, a catalyst system with a bulky, electron-rich phosphine ligand is often a robust starting point.[14] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. A reliable initial set of conditions would be:

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)

  • Ligand: SPhos or XPhos (2-4 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)

  • Solvent: 1,4-Dioxane/water or Toluene/water (typically in a 4:1 to 10:1 ratio)

  • Temperature: 80-100 °C

Q4: Which catalyst system is recommended for a Sonogashira coupling?

A4: The classic Sonogashira coupling requires a palladium catalyst and a copper(I) co-catalyst.[8][9] For substrates like this, a standard system is often effective:

  • Palladium Catalyst: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (2-5 mol%)

  • Copper Co-catalyst: CuI (5-10 mol%)

  • Base: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), often used as the solvent or co-solvent.

  • Solvent: DMF or THF

  • Temperature: Room temperature to 60 °C

Copper-free Sonogashira protocols are also available and can be beneficial in minimizing homocoupling of the alkyne.[9][15]

Q5: What considerations are important for a successful Buchwald-Hartwig amination?

A5: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[10][11] The choice of ligand is critical and often depends on the nature of the amine.

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)

  • Ligand: A bulky biarylphosphine ligand such as BINAP or a Josiphos-type ligand (2-4 mol%).

  • Base: A strong, non-nucleophilic base like NaOtBu or LHMDS (1.2-1.5 equivalents).

  • Solvent: Toluene or Dioxane.

  • Temperature: 80-110 °C.

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during cross-coupling reactions with this compound.

Problem 1: Low to No Conversion of Starting Material

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming or is deactivating prematurely.

    • Solution: Use a palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which generates the active Pd(0) species more reliably. Ensure all reagents and solvents are properly degassed to remove oxygen, which can oxidize and deactivate the catalyst.[16] A common method is to perform several cycles of evacuating the reaction vessel and backfilling with an inert gas like argon or nitrogen.

  • Inappropriate Ligand: The ligand may not be suitable for the electron-rich pyrrole substrate.

    • Solution: For electron-rich aryl halides, bulky and electron-donating ligands are often required to facilitate the oxidative addition step.[17] Screen a panel of ligands, such as SPhos, XPhos, or RuPhos for Suzuki and Buchwald-Hartwig reactions. For Heck reactions, consider ligands like P(o-tol)₃.[18]

  • Suboptimal Base or Solvent: The chosen base may not be strong enough, or the solvent may not be appropriate for the reaction.

    • Solution: For Suzuki couplings, if using a carbonate base, consider switching to a stronger phosphate base like K₃PO₄.[19] Ensure the solvent system can dissolve all reagents. For Suzuki reactions, a mixture of an organic solvent and water is often necessary.[14]

Problem 2: Significant Formation of Side Products

Possible Causes & Solutions:

  • Homocoupling of the Coupling Partner: This is particularly common in Suzuki (boronic acid homocoupling) and Sonogashira (alkyne homocoupling) reactions.

    • Solution: This is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture is critical. For Sonogashira couplings, using a copper-free protocol can sometimes mitigate this issue.[15]

  • Debromination of the Starting Material: The C-Br bond is cleaved and replaced with a hydrogen atom.

    • Solution: This can occur if the reaction temperature is too high or the reaction is run for too long. Try reducing the temperature and monitoring the reaction closely by TLC or LC-MS. Using a more active catalyst system may allow for lower reaction temperatures and shorter reaction times.

  • Protodeborylation of Boronic Acid (Suzuki Coupling): The boronic acid is converted back to the corresponding arene.

    • Solution: This can be promoted by excess base or water. Use the stoichiometric amount of base and ensure the water content in the solvent is controlled.

Problem 3: Product Decomposition

Possible Causes & Solutions:

  • Harsh Reaction Conditions: The product, containing the pyrrole and aldehyde moieties, may be sensitive to high temperatures or strong bases.

    • Solution: Screen lower reaction temperatures (e.g., starting from 60 °C and gradually increasing). Use a milder base, such as K₂CO₃ or Cs₂CO₃, instead of stronger bases like NaOtBu, especially if the coupling partner is also sensitive.

  • Air Sensitivity of the Product: The coupled product may be unstable in the presence of air, especially during workup.

    • Solution: Perform the workup and purification steps as quickly as possible. Consider flushing columns with an inert gas and storing the purified product under an inert atmosphere.

IV. Recommended Starting Conditions & Catalyst Screening

The following tables provide recommended starting conditions for various cross-coupling reactions. It is often beneficial to screen a variety of ligands and bases to find the optimal conditions for your specific coupling partners.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterConditionRationale & Notes
Pd Source Pd₂(dba)₃ (1-2 mol%)A reliable source of Pd(0).
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands are effective for heteroaryl halides.[20]
Base K₃PO₄ (2-3 equiv.)A strong, effective base for many Suzuki couplings.[19]
Solvent 1,4-Dioxane/H₂O (4:1)A common solvent system that aids in dissolving both organic and inorganic reagents.
Temperature 80-100 °CA good starting range to balance reaction rate and stability.
Table 2: Recommended Starting Conditions for Heck Coupling
ParameterConditionRationale & Notes
Pd Source Pd(OAc)₂ (2-5 mol%)A common and effective palladium source for Heck reactions.[5]
Ligand P(o-tol)₃ or PPh₃ (4-10 mol%)Triphenylphosphine is a standard ligand; P(o-tol)₃ can sometimes offer improved performance.
Base Et₃N or K₂CO₃ (1.5-2 equiv.)The choice of base can influence the reaction outcome.
Solvent DMF or AcetonitrilePolar aprotic solvents are typically used.
Temperature 100-120 °CHeck reactions often require higher temperatures.[21]
Table 3: Recommended Starting Conditions for Sonogashira Coupling
ParameterConditionRationale & Notes
Pd Source PdCl₂(PPh₃)₂ (2-5 mol%)A standard catalyst for Sonogashira couplings.[8]
Co-catalyst CuI (5-10 mol%)Essential for the traditional Sonogashira catalytic cycle.[8]
Base Et₃N or DIPEA (≥ 2 equiv.)Often used as both a base and a solvent.
Solvent DMF or THFCommon solvents for this reaction.
Temperature Room Temp - 60 °CSonogashira couplings can often be run under mild conditions.[8]
Table 4: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterConditionRationale & Notes
Pd Source Pd₂(dba)₃ (1-2 mol%)A reliable source of Pd(0).
Ligand BINAP or Xantphos (2-4 mol%)Bidentate phosphine ligands are often effective.[10]
Base NaOtBu or LHMDS (1.2-1.5 equiv.)A strong, non-nucleophilic base is required.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80-110 °CA typical temperature range for this transformation.

V. Experimental Protocols & Visualizations

General Protocol for a Small-Scale Cross-Coupling Reaction
  • Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the coupling partner (1.1-1.5 equiv.), and the base (2-3 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Addition of Catalyst and Ligand: In a separate vial, dissolve the palladium source and the ligand in the reaction solvent. Add this solution to the reaction vial via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir for the desired time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Ar-Pd(II)(Br)L_n Pd(0)L_n->Oxidative Addition Complex Ar-Br Transmetalation Ar-Pd(II)(Partner)L_n Oxidative Addition Complex->Transmetalation Coupling Partner Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Partner

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow Start Reaction Issue No_Conversion Low/No Conversion Start->No_Conversion Side_Products Side Products Start->Side_Products Decomposition Product Decomposition Start->Decomposition Check_Catalyst Check_Catalyst No_Conversion->Check_Catalyst Check Catalyst Activity Screen_Ligands Screen_Ligands No_Conversion->Screen_Ligands Optimize Ligand Homocoupling Homocoupling Side_Products->Homocoupling Homocoupling? Debromination Debromination Side_Products->Debromination Debromination? Lower_Temp2 Lower_Temp2 Decomposition->Lower_Temp2 Lower Temperature Milder_Base Milder_Base Decomposition->Milder_Base Use Milder Base Degas Degas Check_Catalyst->Degas Improve Degassing Precatalyst Precatalyst Check_Catalyst->Precatalyst Use Precatalyst Bulky_Ligands Bulky_Ligands Screen_Ligands->Bulky_Ligands Try Bulky/Electron-Rich Ligands Degas2 Degas2 Homocoupling->Degas2 Improve Degassing Copper_Free Copper_Free Homocoupling->Copper_Free Try Cu-free (Sonogashira) Lower_Temp Lower_Temp Debromination->Lower_Temp Lower Temperature

Caption: A workflow for troubleshooting common cross-coupling reaction issues.

VI. References

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References

Reaction monitoring techniques for the synthesis of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis. Here, we address common challenges and provide in-depth, field-proven insights to ensure the successful and efficient production of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack formylation step is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?

Low yields and the formation of complex product mixtures are common hurdles in the Vilsmeier-Haack formylation of pyrroles.[1] Several critical factors must be meticulously controlled to ensure a successful reaction:

  • Purity of Starting Materials: The purity of your reagents, particularly N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is paramount.[2] Old or improperly stored DMF can decompose to dimethylamine, which can lead to unwanted side reactions.[3]

  • Moisture Control: The Vilsmeier reagent is highly sensitive to moisture.[2] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent.[1]

  • Reaction Temperature: Temperature control is crucial for selectivity. The formation of the Vilsmeier reagent (the reaction between DMF and POCl₃) should be performed at low temperatures (typically 0 °C) to prevent decomposition.[4] Subsequent addition of the pyrrole substrate should also be done at a controlled temperature, which may need to be optimized for your specific substrate.[4]

  • Stoichiometry of Reactants: The molar ratio of the Vilsmeier reagent to the pyrrole substrate significantly impacts the outcome. An excess of the Vilsmeier reagent can lead to the formation of di-formylated byproducts.[4] Careful control of the stoichiometry is essential for maximizing the yield of the desired mono-formylated product.[4]

Q2: I am observing the formation of a chlorinated byproduct during the Vilsmeier-Haack reaction. What is the cause and how can I prevent it?

The formation of chlorinated byproducts is a known side reaction in the Vilsmeier-Haack reaction, especially when using POCl₃.[4] The chloroiminium salt, which is the active Vilsmeier reagent, can act as a chlorinating agent under certain conditions.[4]

To mitigate this side reaction, consider the following:

  • Temperature Control: Higher reaction temperatures can promote chlorination.[4] Running the reaction at the lowest effective temperature is a key strategy to minimize this unwanted side reaction.

  • Alternative Reagents: If chlorination persists, you might consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction in some cases.[4]

  • Prompt Work-up: Ensure that the aqueous work-up is performed promptly and efficiently after the reaction is complete. This will hydrolyze the intermediate iminium salt and minimize its contact time with any remaining reactive chlorine species.[4]

Q3: How can I effectively monitor the progress of the bromination and formylation reactions?

Effective reaction monitoring is crucial for determining the optimal reaction time and maximizing yield.[5] Thin-Layer Chromatography (TLC) is a rapid and convenient technique for this purpose.[6][7][8]

  • TLC Monitoring: Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, distinct product spot indicate the progression of the reaction.[9] A co-spot, where the starting material and reaction mixture are spotted in the same lane, can help to definitively identify the starting material spot in the reaction mixture.

For more detailed analysis and to identify potential byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool, particularly for halogenated organic compounds.[10][11][12]

Q4: What are the best practices for the purification of the final product, this compound?

Purification of the crude product is essential to obtain a high-purity compound. Column chromatography on silica gel is a standard and effective method for purifying pyrrole derivatives.[4]

  • Column Chromatography: A suitable solvent system for column chromatography needs to be determined, often through TLC analysis. A solvent system that gives a good separation of the desired product from impurities on the TLC plate will likely be effective for column chromatography.

  • Distillation: For some pyrrole derivatives, distillation under reduced pressure can be an effective purification method, particularly for removing non-volatile impurities.[13][14]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Material in the Vilsmeier-Haack Reaction
Potential Cause Troubleshooting Action
Inactive Vilsmeier Reagent Ensure anhydrous conditions. Use freshly distilled or high-purity DMF and POCl₃.[2][3] Prepare the Vilsmeier reagent at 0 °C to prevent decomposition.
Low Substrate Reactivity The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[2][15] If your substrate is deactivated, you may need to use more forcing reaction conditions, such as higher temperatures, but this can also lead to more side products.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A slight excess of the Vilsmeier reagent is often used, but a large excess can lead to byproducts.[4]
Issue 2: Formation of Multiple Products (Isomers or Byproducts)
Potential Cause Troubleshooting Action
Over-formylation This is a common issue with highly activated pyrroles. Use a 1:1 to 1.5:1 molar ratio of Vilsmeier reagent to the substrate as a starting point for optimization.[4] Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[4]
Regioselectivity Issues in Bromination The position of bromination on the pyrrole ring can be influenced by the directing effects of existing substituents.[16] For pyrroles with electron-withdrawing groups at the 2-position, bromination may occur at the 4-position.[16] The choice of brominating agent can also affect regioselectivity.[16]
Side Reactions Unwanted side reactions can occur due to impurities or non-optimal reaction conditions.[1] Ensure the purity of your starting materials and optimize the reaction temperature and time.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Action
Product is an Oil or Low-Melting Solid This can make handling and purification challenging. If the product is an oil, try to solidify it by trituration with a non-polar solvent like hexane.
Co-elution of Impurities during Chromatography If impurities co-elute with your product, try a different solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.
Product Degradation Pyrroles can be sensitive to air and light.[17] It is advisable to store the purified product under an inert atmosphere and in the dark.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Prepare the TLC Plate: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate:

    • In the first lane, spot a dilute solution of your starting material.

    • In the second lane (the co-spot lane), spot the starting material, and then spot the reaction mixture directly on top of it.

    • In the third lane, spot a sample of the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexane and ethyl acetate). The eluent should be below the starting line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[7] Staining with a visualizing agent like potassium permanganate may also be necessary.[7]

  • Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate that the reaction is progressing.[8]

Protocol 2: General Procedure for Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.[4]

  • Formylation: Dissolve the pyrrole substrate in an anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.[4]

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly into a vigorously stirred solution of a base (e.g., sodium acetate or sodium bicarbonate) in ice-water to hydrolyze the intermediate and neutralize the acid.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Visualized Workflows

Reaction_Monitoring_Workflow cluster_reaction Reaction in Progress cluster_tlc TLC Analysis cluster_decision Decision Point Start Reaction Start Reaction Take Aliquot Take Aliquot Start Reaction->Take Aliquot Periodically Spot Plate Spot Plate Take Aliquot->Spot Plate Develop Plate Develop Plate Spot Plate->Develop Plate Visualize Plate Visualize Plate Develop Plate->Visualize Plate Analyze Results Analyze Results Visualize Plate->Analyze Results Reaction Complete? Reaction Complete? Analyze Results->Reaction Complete? Continue Reaction Continue Reaction Reaction Complete?->Continue Reaction No Proceed to Work-up Proceed to Work-up Reaction Complete?->Proceed to Work-up Yes Continue Reaction->Take Aliquot

Caption: Workflow for reaction monitoring using TLC.

Vilsmeier_Haack_Troubleshooting Start Start Low Yield Low Yield Start->Low Yield Check Purity Check Reagent Purity (DMF, POCl3) Low Yield->Check Purity Yes Side Products Side Products Low Yield->Side Products No Anhydrous Conditions Ensure Anhydrous Conditions Check Purity->Anhydrous Conditions Optimize Temp Optimize Reaction Temperature Anhydrous Conditions->Optimize Temp Check Stoichiometry Verify Reactant Stoichiometry Optimize Temp->Check Stoichiometry Check Stoichiometry->Side Products Control Temp Lower Reaction Temperature Side Products->Control Temp Yes Successful Synthesis Successful Synthesis Side Products->Successful Synthesis No Alternative Reagents Consider Alternative Formylating Agents Control Temp->Alternative Reagents Monitor Reaction Monitor by TLC & Quench Promptly Alternative Reagents->Monitor Reaction Monitor Reaction->Successful Synthesis

Caption: Troubleshooting logic for the Vilsmeier-Haack reaction.

References

Paal-Knorr pyrrole synthesis troubleshooting for substituted pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Paal-Knorr synthesis of substituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this cornerstone reaction. Our focus is on providing practical, field-proven insights to overcome common challenges in the synthesis of substituted pyrroles, ensuring both scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis?

The Paal-Knorr pyrrole synthesis is a robust method for constructing substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic catalysis.[1] The accepted mechanism unfolds in a series of well-defined steps[2]:

  • Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to a hemiaminal intermediate.[1]

  • Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, resulting in a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining step of the reaction.[3]

  • Dehydration: The synthesis culminates in the dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable, aromatic pyrrole ring.[1]

Paal_Knorr_Mechanism

Q2: My reaction is sluggish, incomplete, or resulting in a low yield. What are the common culprits?

Low yields in a Paal-Knorr synthesis can often be traced back to a few key factors:

  • Sub-optimal Reactivity of Starting Materials: Amines bearing strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[4] Similarly, significant steric hindrance on either the 1,4-dicarbonyl compound or the amine can impede the reaction.[4]

  • Inadequate Reaction Conditions: Traditional Paal-Knorr syntheses often necessitate heating in the presence of an acid.[5] Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively harsh conditions, such as prolonged heating in strong acid, can degrade sensitive substrates.[5]

  • Improper Catalyst Selection: The choice and concentration of the acid catalyst are critical. While acidic conditions are generally favorable, an excessively low pH (< 3) can promote the formation of furan byproducts.[6]

  • Presence of Excess Water: Although some modern variations are conducted in aqueous media, in certain contexts, excess water can hinder the final dehydration step.[7]

Q3: I'm observing a significant byproduct. What is it likely to be, and how can I prevent it?

The most prevalent byproduct in the Paal-Knorr synthesis is the corresponding furan.[8] This occurs via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound, eschewing the amine altogether.[8] To mitigate furan formation, consider the following strategies:

  • pH Control: Maintain a weakly acidic to neutral pH. The use of amine/ammonium hydrochloride salts or a pH below 3 is known to favor furan synthesis.[6]

  • Excess Amine: Employing an excess of the amine can outcompete the intramolecular cyclization of the dicarbonyl, thereby favoring pyrrole formation.

Q4: My crude product is a dark, intractable tar. What causes this, and how can I avoid it?

The formation of dark, tarry materials is often indicative of polymerization of the starting materials or the pyrrole product itself. This is typically exacerbated by excessively high temperatures or highly acidic conditions.[8] To circumvent this, it is advisable to:

  • Lower the reaction temperature.

  • Utilize a milder acid catalyst or even neutral reaction conditions.

  • Decrease the reaction time and monitor the reaction progress closely by Thin Layer Chromatography (TLC).

Troubleshooting Guide

This troubleshooting flowchart provides a systematic approach to diagnosing and resolving common issues encountered during the Paal-Knorr synthesis of substituted pyrroles.

Troubleshooting_Workflow

Quantitative Data Summary

The choice of catalyst can significantly impact the yield and reaction time of the Paal-Knorr synthesis. The following table provides a comparison of various catalysts for the synthesis of 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Hydrochloric Acid (catalytic)MethanolReflux15-30 minHigh[8]
p-Toluenesulfonic acid (p-TsOH)Acetonitrile801-2 h85-95[9]
Acetic Acidneat120-1502-10 min65-89[10]
Salicylic AcidneatRoom Temp0.25 h92[2]
Citric Acid (10 mol%)neat (ball mill)Room Temp15 min74[11]
Zirconium(IV) chlorideneat (ultrasound)Room Temp0.5-1 h90-98[7]
MIL-53(Al)neat (ultrasound)Room Temp0.5 h96[12]
NoneneatRoom Temp2-24 hExcellent[13]

Detailed Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a standard heating method.[14]

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • 2,5-Hexanedione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/Water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0 mmol), and methanol (0.5 mL).[14]

  • Add one drop of concentrated hydrochloric acid to the mixture.[14]

  • Heat the mixture at reflux for 15 minutes.[14]

  • After the reflux period, cool the reaction mixture in an ice bath.[14]

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[14]

  • Collect the resulting crystals by vacuum filtration.[14]

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[2]

  • Dry the crystals and determine the yield (expected yield is approximately 52% or 178 mg).[14]

Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole

Objective: To synthesize a substituted pyrrole via a microwave-assisted Paal-Knorr cyclization, which is particularly useful for sterically hindered substrates.[10][15]

Materials:

  • Substituted 1,4-diketone (1.0 eq)

  • Primary amine (1.0-3.0 eq)

  • Glacial Acetic Acid (catalytic)

  • Ethanol

Procedure:

  • To a microwave vial, add a solution of the 1,4-diketone in ethanol.[2]

  • Add glacial acetic acid and the primary amine to the vial.[2]

  • Seal the microwave vial and place it in the microwave reactor.[2]

  • Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C). The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.[2][15]

  • Monitor the reaction progress by TLC.[2]

  • Upon completion, allow the reaction mixture to cool to room temperature.[2]

  • Partition the mixture between water and ethyl acetate.[2]

  • Extract the aqueous phase three times with ethyl acetate.[2]

  • Combine the organic phases, wash with brine, and dry over magnesium sulfate.[2]

  • Evaporate the solvent under reduced pressure.[2]

  • Purify the crude material by column chromatography to yield the desired substituted pyrrole.[2]

References

Challenges in the Barton-Zard reaction for pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the Barton-Zard reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful synthetic method. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common challenges and optimize your pyrrole synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product. What are the likely causes and how can I fix it?

Low yield is the most common issue and can stem from several factors. Systematically investigating the following areas is crucial.

A1: Root Cause Analysis & Solutions

  • Base Selection & Strength: The choice of base is critical and substrate-dependent.[1] An inappropriate base can fail to deprotonate the α-isocyanoacetate efficiently or may lead to side reactions.

    • Explanation: The reaction is initiated by the deprotonation of the α-isocyanoacetate to form an enolate.[2][3] The acidity of this proton is moderate, so the base must be strong enough to generate a sufficient concentration of the enolate for the subsequent Michael addition. However, an overly strong or nucleophilic base can promote polymerization of the nitroalkene or other side reactions.

    • Troubleshooting Steps:

      • For standard nitroalkenes: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common non-nucleophilic strong base that is effective in many cases.[1][4]

      • For less reactive substrates (e.g., α,β-unsaturated sulfones): A stronger base like potassium tert-butoxide (KOt-Bu) may be required.[1]

      • For sensitive substrates: A milder inorganic base like potassium carbonate (K₂CO₃) can be highly effective, particularly in polar solvents like ethanol, and can lead to cleaner reactions and higher yields.[4][5]

    Base Typical Substrates Common Solvents Key Considerations
    DBUGeneral nitroalkenesTHF, AcetonitrileGood general-purpose, non-nucleophilic base.
    K₂CO₃General & sensitive nitroalkenesEthanol, THFInexpensive, mild, and often leads to cleaner reactions.[5]
    KOt-Buα,β-Unsaturated sulfonesTHFStronger base needed for less activated Michael acceptors.[1]
    DABCONitrochromenesTHF, AcetonitrileAlternative to DBU, can be effective.[4]
  • Reagent Quality & Stability:

    • α-Isocyanoacetates: These reagents can degrade over time. The characteristic foul odor should be potent. If it has diminished, the reagent may have hydrolyzed. Consider purification by distillation before use.

    • Nitroalkenes: Nitroalkenes, especially those with complex substitution patterns, can be unstable or prone to polymerization. Ensure they are pure and, if synthesized in-house, properly characterized before use. They should be stored under an inert atmosphere and protected from light.

  • Reaction Conditions:

    • Temperature: While many Barton-Zard reactions proceed at room temperature, some systems benefit from heating (reflux) to drive the reaction to completion, particularly the elimination step.[4] Conversely, highly reactive substrates may require cooling (e.g., 0 °C) during the initial addition of the base to control the exothermic Michael addition and prevent byproduct formation.[6]

    • Addition Rate: Slow, dropwise addition of the base or one of the reactants can be crucial. This maintains a low concentration of the reactive enolate, minimizing self-condensation and other side reactions.[2]

    • Monitoring: Always monitor the reaction's progress by Thin Layer Chromatography (TLC).[2][4] The disappearance of the starting materials will signal completion and prevent the formation of degradation products from unnecessarily long reaction times.

Q2: I'm observing multiple spots on my TLC plate and facing difficulty in purifying the final pyrrole. What are the potential side reactions?

The formation of byproducts complicates purification and reduces the yield of the desired pyrrole. Understanding these side reactions is key to mitigating them.

A2: Identifying and Preventing Side Reactions

  • Polymerization of Nitroalkene: Nitroalkenes are excellent Michael acceptors and can be prone to anionic polymerization, especially in the presence of strong bases.

    • Solution: As mentioned, maintain a low concentration of the active nucleophile (the isocyanoacetate enolate) by adding the base slowly to the mixture of the nitroalkene and isocyanoacetate.[2]

  • Formation of Nitropyrroles: In some cases, particularly with substrates like β-fluoro-β-nitrostyrenes, elimination of fluoride can compete with nitrite elimination, leading to the formation of 4-nitro-substituted pyrroles as minor byproducts.[7]

    • Solution: While difficult to eliminate completely, optimizing the base and solvent system can favor the desired pathway. The reaction is often highly chemoselective for the desired 4-fluoropyrrole, but awareness of this potential byproduct is important for characterization.[7]

  • Incomplete Elimination: The reaction may stall after the cyclization step, leaving a pyrroline intermediate that has not eliminated the nitro group.

    • Solution: This is often addressed by increasing the reaction temperature or switching to a stronger base to facilitate the final elimination and aromatization steps.[4]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues in the Barton-Zard reaction.

G start Problem: Low Yield or Complex Mixture check_base 1. Evaluate Base Choice start->check_base check_reagents 2. Verify Reagent Purity start->check_reagents check_conditions 3. Optimize Conditions start->check_conditions solution_base Is base appropriate for substrate? (e.g., K₂CO₃ for sensitive, KOtBu for unreactive) Try alternative base. check_base->solution_base solution_reagents Purify isocyanoacetate (distill). Verify nitroalkene structure & purity. Store reagents under N₂. check_reagents->solution_reagents solution_conditions Add base/reagent dropwise? Monitor by TLC? Adjust temperature (cool or heat)? check_conditions->solution_conditions success Problem Resolved solution_base->success solution_reagents->success solution_conditions->success

Caption: A decision tree for troubleshooting the Barton-Zard reaction.

Frequently Asked Questions (FAQs)

Q3: What is the accepted mechanism for the Barton-Zard reaction?

A3: The mechanism is a well-established five-step sequence.[2][8]

  • Deprotonation: A base removes the acidic α-proton from the isocyanoacetate to form a stabilized carbonyl enolate.

  • Michael Addition: The enolate acts as a nucleophile, attacking the β-position of the electron-deficient nitroalkene.

  • 5-endo-dig Cyclization: The newly formed carbanion attacks the electrophilic carbon of the isocyanide group in an intramolecular fashion to form a five-membered ring.

  • Nitro Group Elimination: The nitro group is eliminated from the ring. This step is facilitated by the formation of a conjugated system.

  • Tautomerization: A final tautomerization step leads to the aromatic pyrrole ring, which is the thermodynamic driving force for the reaction.

Mechanism Diagram

Caption: The five-step mechanistic pathway of the Barton-Zard reaction.

Q4: Can you provide a general experimental protocol?

A4: Absolutely. The following is a representative procedure for the synthesis of a 3,4-disubstituted pyrrole-2-carboxylate, which should be adapted based on the specific substrates and scale.

Protocol: Synthesis of Ethyl 3,4-diarylpyrrole-2-carboxylate [2]

Materials:

  • Substituted (E)-nitrostilbene (1.0 eq)

  • Ethyl isocyanoacetate (1.0 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Ethanol (EtOH), Anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted (E)-nitrostilbene (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous ethanol.

  • Addition: To this stirring suspension, add a solution of ethyl isocyanoacetate (1.1 eq) in ethanol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 30-60 minutes. Monitor the reaction progress by TLC until the starting nitrostilbene is consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel to afford the pure ethyl 3,4-diarylpyrrole-2-carboxylate.

References

Validation & Comparative

A Comparative Guide for Synthetic Strategy: 5-Bromo- vs. 5-Chloro-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. The 5-halo-pyrrole-2-carbaldehyde scaffold is a versatile intermediate, offering a reactive handle for carbon-carbon bond formation, a crucial step in the synthesis of complex molecular architectures. This guide provides an in-depth comparison of two key analogues: 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde and 5-Chloro-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde . The choice between the bromo and chloro substituent is not trivial, impacting reactivity, reaction conditions, and ultimately, strategic synthetic planning.

Core Structural and Physicochemical Properties

Both molecules share a common framework: a pyrrole-2-carbaldehyde core, N-protected with a 4-methoxybenzyl (PMB) group, and halogenated at the 5-position. The PMB group is a widely used protecting group for nitrogen-containing heterocycles due to its general stability and the multiple available methods for its removal[1]. The key difference lies in the halogen atom, which significantly influences the electronic properties and reactivity of the C5 position.

PropertyThis compound5-Chloro-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde
Molecular Formula C₁₃H₁₂BrNO₂[2]C₁₃H₁₂ClNO₂
Molecular Weight 294.14 g/mol [2]249.69 g/mol
CAS Number 1133116-27-4[2]Not available
Appearance Likely a solidLikely a solid

Synthetic Accessibility: A Shared Pathway with a Key Divergence

The synthesis of both compounds logically proceeds through a common intermediate, 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde . This intermediate can be prepared in a two-step sequence starting from pyrrole: N-protection with 4-methoxybenzyl chloride, followed by a Vilsmeier-Haack formylation, which reliably introduces the aldehyde group at the 2-position of the electron-rich pyrrole ring[3].

The differentiation between the bromo and chloro analogues occurs at the final halogenation step.

  • For this compound: Regioselective bromination at the electron-rich 5-position is readily achieved using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF) at low temperatures.

  • For 5-Chloro-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde: Similarly, selective chlorination can be accomplished using N-chlorosuccinimide (NCS).

References

A Senior Application Scientist's Guide to Protecting Groups in Pyrrole-2-Carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the pyrrole-2-carbaldehyde scaffold is a cornerstone for synthesizing a multitude of pharmacologically active agents and natural products.[1] However, the inherent reactivity of the pyrrole ring presents a significant synthetic challenge. The electron-rich nature of the heterocycle makes it susceptible to polymerization and uncontrolled side reactions, particularly under the acidic conditions of common formylation methods like the Vilsmeier-Haack reaction.[2]

This guide provides an in-depth comparison of common N-protecting groups—Tosyl (Ts), tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Benzyl (Bn)—used to temporarily mask the pyrrole nitrogen. Our focus is to move beyond mere procedural lists and delve into the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy. We will compare their performance in the crucial Vilsmeier-Haack formylation step, their orthogonal stability, and the efficiency of their removal, supported by experimental data from peer-reviewed literature.

The Central Challenge: Controlling Reactivity with the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the preeminent method for introducing a formyl group at the C2 position of the pyrrole ring. It involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloroiminium ion, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4]

While highly effective, the reaction generates an acidic environment that can lead to the decomposition of unprotected pyrrole. A suitable protecting group is therefore not just an accessory but a necessity. It must:

  • Effectively decrease the nucleophilicity of the pyrrole ring to prevent polymerization.

  • Be stable to the Vilsmeier-Haack conditions.

  • Direct the formylation regioselectively to the C2 position.

  • Be removable in high yield without affecting the newly installed aldehyde or other functionalities on the molecule.

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole N-Protected Pyrrole Intermediate Iminium Intermediate Pyrrole->Intermediate + Vilsmeier Reagent Aldehyde N-Protected Pyrrole-2-carbaldehyde Intermediate->Aldehyde + H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrrole.

Comparative Analysis of N-Protecting Groups

The choice of a protecting group is a critical decision that impacts reaction efficiency, regioselectivity, and the overall synthetic sequence. Here, we compare four widely used groups.

Tosyl (Ts) Group

The p-toluenesulfonyl (tosyl) group is a classic, robust, electron-withdrawing protecting group. Its strong electron-withdrawing nature significantly deactivates the pyrrole ring, enhancing its stability and preventing polymerization.[5]

  • Performance in Formylation: The deactivation of the ring by the tosyl group makes the Vilsmeier-Haack reaction more sluggish compared to alkyl-substituted pyrroles. However, this deactivation is beneficial for controlling the reaction. A critical consideration is regioselectivity. Under strongly acidic conditions, such as those used for acylation, an initially formed 2-acyl-N-tosylpyrrole can isomerize to the thermodynamically more stable 3-acyl isomer.[6][7] This potential for isomerization must be carefully managed by controlling reaction time and temperature to favor the kinetic 2-formyl product.

  • Stability: The N-Ts bond is exceptionally stable across a wide range of conditions, including strongly acidic media (beyond what's needed for Boc removal) and many oxidative and reductive conditions.

  • Deprotection: Removal of the tosyl group requires relatively harsh conditions, which can be a significant drawback. Common methods include basic hydrolysis (e.g., NaOH in aqueous methanol) or reductive cleavage using reagents like magnesium in methanol or samarium(II) iodide.[6][7]

  • Verdict: The tosyl group is a reliable choice for substrates that need to endure harsh subsequent reaction steps. However, its difficult removal makes it less ideal for sensitive molecules or late-stage functionalization.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common protecting groups in organic synthesis, prized for its easy removal under acidic conditions. As an N-alkoxycarbonyl substituent, it also exerts an electron-withdrawing effect, stabilizing the pyrrole ring.[6]

  • Performance in Formylation: N-Boc-pyrrole is generally less reactive than N-alkyl pyrroles but reactive enough for formylation. Unlike the N-tosyl group, N-alkoxycarbonyl groups like Boc strongly favor the formation of the 2-acylated product without subsequent isomerization to the 3-position.[6] This provides a significant advantage in regioselectivity. However, the stability of the Boc group itself under Vilsmeier-Haack conditions can be a concern and requires careful optimization to prevent premature deprotection.

  • Stability: The Boc group is stable to basic and nucleophilic reagents but is readily cleaved by acids (e.g., trifluoroacetic acid (TFA) or HCl in dioxane). This orthogonality to the base-labile and reductively cleaved groups is a major advantage.

  • Deprotection: Removal is typically high-yielding and clean. For the final pyrrole-2-carbaldehyde, deprotection can be achieved in excellent yield (e.g., 91%) by heating in 2,2,2-trifluoroethanol (TFE) under microwave irradiation.[8]

  • Verdict: The Boc group offers excellent regiocontrol for 2-formylation and is easily removed. It is a superior choice to Tosyl when mild deprotection is required, provided the Vilsmeier conditions are controlled to avoid its cleavage.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is a modern protecting group that offers a unique deprotection profile, making it highly valuable in complex synthesis. It is generally stable to a wide variety of conditions but can be removed with fluoride sources or specific Lewis acids.

  • Performance in Formylation: N-SEM-pyrrole undergoes Vilsmeier-Haack formylation effectively. The group is sufficiently robust to withstand the reaction conditions, and like other N-substituted pyrroles, directs formylation to the C2 position. Its key advantage emerges in multi-step syntheses where other protecting groups might be cleaved. For instance, in palladium-catalyzed cross-coupling reactions, N-Boc pyrroles can lead to significant decomposition, whereas N-SEM protected systems give excellent yields.

  • Stability: The SEM group is stable to a broad range of reagents, including many acids, bases, and organometallics, making it highly orthogonal to many other protecting groups.

  • Deprotection: The SEM group is most commonly removed under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF).[5] However, this deprotection can be challenging for N-SEM pyrroles and may require elevated temperatures.[9] An important caveat is that the deprotection releases formaldehyde, which can lead to unwanted side reactions with the deprotected, electron-rich pyrrole.[9] Alternative deprotection can be achieved with Lewis acids like SnCl₄ or MgBr₂.

  • Verdict: The SEM group is an excellent choice for complex, multi-step syntheses requiring a highly robust but mildly cleavable protecting group. The potential for side reactions during deprotection must be considered and optimized.

Benzyl (Bn) Group

The benzyl group is a classic protecting group that is introduced via N-alkylation. Unlike the other groups discussed, it is electron-neutral and deactivates the pyrrole ring primarily through steric hindrance.

  • Performance in Formylation: N-benzylpyrrole is highly activated and undergoes Vilsmeier-Haack formylation readily, giving a high yield (93%) of a mixture of 2- and 3-formylated isomers.[10] The ratio of 2- to 3-substitution is influenced by the steric bulk of the N-substituent. For the relatively small benzyl group, the 2-formyl product is still heavily favored.

  • Stability: The benzyl group is very stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.

  • Deprotection: The most common method for N-debenzylation is catalytic hydrogenation (e.g., Pd/C or Pd(OH)₂/C with H₂ gas).[11] This method is clean and efficient but is incompatible with functional groups that can also be reduced, such as alkenes, alkynes, or some halogen substituents. Alternative, non-reductive methods exist, such as oxidation using KOtBu/DMSO/O₂.[12]

  • Verdict: The benzyl group is a good choice for robust substrates where high reactivity for formylation is desired and when subsequent steps are compatible with hydrogenolysis conditions. Its primary drawback is the limitation imposed by the deprotection method.

Quantitative Data & Performance Summary

The following table summarizes the experimental data gathered from the literature for the key steps in the synthesis of pyrrole-2-carbaldehyde using different protecting groups.

Protecting GroupProtection YieldVilsmeier-Haack Formylation Yield (2-isomer)Deprotection ConditionsDeprotection YieldKey AdvantageKey Disadvantage
None N/A78-79%[13]N/AN/AMost atom-economicalProne to polymerization
Tosyl (Ts) Good (Typical)Good; risk of 3-isomerization[6][7]NaOH, MeOH/H₂O[6][7]Good (Typical)High stability to harsh conditionsHarsh deprotection conditions
Boc ~95%[8]Good; excellent 2-regioselectivity[6]TFE, µW, 100°C, 30 min91%[8]Mild acid-labile deprotectionPotential instability in V-H reaction
SEM Good (Typical)[14]GoodTBAF, THF, 80°C[9] or SnCl₄, CH₂Cl₂[5]Moderate to GoodOrthogonal; very robust groupDeprotection can be sluggish; side reactions
Benzyl (Bn) ~87%[12]93% (total isomers)[10]Pd(OH)₂/C, H₂, AcOH, EtOH[11]~66%[11]High reactivity; stable groupDeprotection limits functional groups

Experimental Protocols

Below are representative, self-validating protocols for the key transformations discussed. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Synthesis_Workflow Pyrrole Pyrrole Protected_Pyrrole N-Protected Pyrrole Pyrrole->Protected_Pyrrole Step 1: Protection Formyl_Protected_Pyrrole N-Protected Pyrrole-2-carbaldehyde Protected_Pyrrole->Formyl_Protected_Pyrrole Step 2: Vilsmeier-Haack Final_Product Pyrrole-2-carbaldehyde Formyl_Protected_Pyrrole->Final_Product Step 3: Deprotection

Caption: General three-step workflow for pyrrole-2-carbaldehyde synthesis.

Protocol 1: N-Protection of Pyrrole with SEM-Cl

Causality: This protocol uses a strong base (NaH) to deprotonate the pyrrole, forming the highly nucleophilic pyrrolide anion, which then readily displaces the chloride from SEM-Cl. Anhydrous DMF is used as a polar aprotic solvent to dissolve the reagents and facilitate the SN2 reaction.

  • To a dry, argon-purged round-bottom flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) via syringe and cool the suspension to 0 °C in an ice bath.

  • Slowly add freshly distilled pyrrole (1.0 eq) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-SEM-pyrrole.

Protocol 2: Vilsmeier-Haack Formylation of N-Protected Pyrrole

Causality: This is a classic procedure. POCl₃ activates DMF to form the electrophilic Vilsmeier reagent. The N-protected pyrrole, being an electron-rich heterocycle, attacks this reagent. The reaction is run at low temperature initially to control the exothermic formation of the reagent and then heated to drive the substitution. The final hydrolysis step with aqueous base converts the intermediate iminium salt to the desired aldehyde.[13]

  • In a dry, argon-purged three-necked flask equipped with a dropping funnel and a thermometer, add anhydrous DMF (1.1 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of the N-protected pyrrole (1.0 eq) in a minimal amount of anhydrous solvent (e.g., dichloromethane) dropwise.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60 °C (temperature may need optimization depending on the protecting group) for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of an aqueous solution of NaOH or NaOAc until basic.

  • Stir vigorously for 15-30 minutes to ensure complete hydrolysis of the iminium salt.

  • Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography to obtain the N-protected pyrrole-2-carbaldehyde.

Protocol 3: Deprotection of N-SEM-Pyrrole-2-Carbaldehyde

Causality: This protocol uses an excess of a fluoride source (TBAF) to cleave the silicon-carbon bond, initiating the fragmentation of the SEM group. Heating is often necessary to drive the reaction to completion for the relatively stable N-SEM group.[9]

  • Dissolve the N-SEM-pyrrole-2-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq).

  • Heat the reaction mixture to reflux (or 80 °C) and monitor the progress by TLC. The reaction may take several hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford pyrrole-2-carbaldehyde.

References

A Comparative Guide to the Biological Activity of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the pyrrole scaffold is a cornerstone, serving as the foundation for a multitude of natural products and synthetic compounds with significant therapeutic potential.[1][2][3] Its five-membered aromatic ring offers a versatile framework for designing molecules with diverse pharmacological properties, leading to the development of drugs for anticancer, anti-inflammatory, and antimicrobial applications.[3][4][5] This guide provides an in-depth comparison of the biological activities of a specific class of these compounds: 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde and its derivatives. We will explore their synthesis, mechanisms of action, and performance against established alternatives, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The core structure, this compound (Molecular Formula: C₁₃H₁₂BrNO₂, CAS Number: 1133116-27-4), is a functionalized pyrrole that serves as a valuable building block in synthetic chemistry, particularly for creating more complex molecules like protein degraders.[6] The strategic placement of the bromo, methoxybenzyl, and carbaldehyde groups provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis of Substituted Pyrrole Derivatives

The generation of a diverse library of pyrrole derivatives is crucial for comparative biological evaluation. While various methods exist, the Paal-Knorr synthesis remains a classic and efficient approach, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[7] Modern advancements have introduced milder and more versatile methods, including multicomponent reactions and transition metal-catalyzed processes, which offer greater control over substitution patterns.[7][8][9]

A general workflow for synthesizing N-substituted pyrroles often involves the reaction of 2,5-dimethoxytetrahydrofuran with a primary amine in the presence of an acid catalyst.[7] Further modifications, such as bromination and functionalization of the aldehyde group, can then be performed to yield the target derivatives.

G reagent1 2,5-Dimethoxytetrahydrofuran intermediate Paal-Knorr Condensation (Acid Catalyst) reagent1->intermediate reagent2 Primary Amine (e.g., 4-methoxybenzylamine) reagent2->intermediate product1 N-substituted Pyrrole intermediate->product1 intermediate2 Electrophilic Aromatic Substitution product1->intermediate2 reagent3 Brominating Agent (e.g., NBS) reagent3->intermediate2 product2 Bromo-substituted Pyrrole intermediate2->product2 intermediate3 Formylation product2->intermediate3 reagent4 Vilsmeier-Haack Reagent (POCl₃, DMF) reagent4->intermediate3 product3 Pyrrole-2-carbaldehyde Derivative intermediate3->product3

Caption: Generalized synthetic workflow for substituted pyrrole-2-carbaldehydes.

Comparative Biological Activities

The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. The following sections compare their efficacy in key therapeutic areas.

Anticancer Activity

Pyrrole derivatives are a well-established class of anticancer agents, with many acting as inhibitors of critical signaling pathways that drive tumor growth and survival.[4][10]

Mechanism of Action: A primary mechanism involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are frequently overactive in various cancers.[10][11] By blocking these receptors, the derivatives can halt downstream signaling cascades responsible for cell proliferation, angiogenesis, and metastasis.[10][11] Furthermore, many pyrrole compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in malignant cells.[4]

G cluster_1 Intracellular Signaling cluster_2 Cellular Response Pyrrole Pyrrole Derivative EGFR EGFR/VEGFR Pyrrole->EGFR Inhibition Apoptosis Apoptosis Pyrrole->Apoptosis Induction Pathway Kinase Cascade (e.g., RAS/MAPK) EGFR->Pathway Activation Proliferation Cell Proliferation & Angiogenesis Pathway->Proliferation

Caption: Mechanism of anticancer action via EGFR/VEGFR inhibition.

Comparative Performance: The cytotoxic potential of pyrrole derivatives is often evaluated using the IC₅₀ (half-maximal inhibitory concentration) value, which measures the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Compound/Derivative Cancer Cell Line Assay IC₅₀ (µM) Reference Drug IC₅₀ (µM) Reference
Pyrrole Derivative 4aLoVo (Colon)MTSInduces 30.87% viability decrease at 50 µMCisplatin-[10][12]
Pyrrole Derivative 4dLoVo (Colon)MTSInduces 54.19% viability decrease at 50 µMCisplatin-[10][12]
Pyrrolyl Benzohydrazide C8A549 (Lung)MTT9.54Doxorubicin-[10]
MI-1 (Pyrrole Derivative)Malignant Cells-Induces Apoptosis--[11]
D1 (Pyrrole Derivative)Malignant Cells-Induces Apoptosis--[11]

Note: Direct data for this compound derivatives is emergent; this table compares related, structurally similar pyrrole compounds to demonstrate the scaffold's potential.

The data indicates that subtle structural modifications (e.g., the difference between derivatives 4a and 4d) can significantly impact cytotoxic activity.[12] These compounds demonstrate dose- and time-dependent effects, with higher concentrations leading to greater reductions in cancer cell viability.[12]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment. Many pyrrole-based compounds, such as Tolmetin and Ketorolac, are established NSAIDs.[13][14] The derivatives of this compound are being explored as potentially safer and more effective alternatives.

Mechanism of Action: The primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[13] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[13] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a key goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[13]

Comparative Performance: Studies on various substituted pyrroles show potent inhibition of both COX isoforms. For instance, some 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives have demonstrated anti-inflammatory activity superior to the selective COX-2 inhibitor, celecoxib.[15] These compounds were found to suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB signaling pathway.[15]

Compound Class Target Relative Potency/Effect Reference Drug Reference
2-substituted-tetrahydrocyclopenta[b]pyrroleCOX-2 / NF-κB3.2-fold higher activity than CelecoxibCelecoxib[15]
N-pyrrole carboxylic acid derivativesCOX-1 / COX-2Potent dual inhibitionIbuprofen[13]
Pyrrolo[3,4-c]pyrrolesCOX-1 / COX-2Higher COX-2/COX-1 selectivity than MeloxicamMeloxicam[16]

These findings underscore the potential of the pyrrole scaffold to generate potent anti-inflammatory agents with improved selectivity profiles compared to existing drugs.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. The pyrrole nucleus is a promising pharmacophore for developing new compounds effective against a range of bacterial and fungal pathogens.[17]

Mechanism of Action: The antimicrobial mechanisms of pyrrole derivatives are diverse. Some compounds may disrupt bacterial cell wall synthesis, inhibit essential enzymes like DNA gyrase or topoisomerases, or interfere with protein synthesis.[18] Their ability to penetrate bacterial membranes is a key factor in their efficacy.[16]

Comparative Performance: The effectiveness of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound Class/Derivative Target Organism MIC (µg/mL) Reference Drug MIC (µg/mL) Reference
Pyrrole-3-carboxaldehydesPseudomonas putida16Chloramphenicol16[18]
Pyrrolyl benzamide derivativesStaphylococcus aureus3.12 - 12.5Ciprofloxacin2[17]
4-hydroxyphenyl substituted pyrroleCandida albicansPotent activityClotrimazole-[19]
Pyrrole-2-carboxylate derivativeMycobacterium tuberculosis0.7--[18]

The data shows that specific substitutions on the pyrrole ring are critical for potent activity. For example, derivatives with pyridine and thiophene substitutions showed significant activity against Pseudomonas putida, while a 4-hydroxyphenyl ring appears to be a key feature for antifungal activity against C. albicans.[18][19] Some derivatives have even shown potency equal to or greater than standard antibiotics like ciprofloxacin.[19]

Experimental Protocols for Evaluation

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological activity of new chemical entities.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a substance exhibits cytotoxic effects on cultured cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, LoVo) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrole derivative in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known anticancer drug (e.g., cisplatin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Protocol 2: COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

  • Reagent Preparation: Prepare assay buffer, heme, and the colorimetric substrate (e.g., TMPD).

  • Enzyme Addition: Add purified COX-1 or COX-2 enzyme to the wells of a 96-well plate.

  • Inhibitor Incubation: Add the pyrrole derivative at various concentrations to the wells. Include a known COX inhibitor (e.g., celecoxib) as a positive control and a vehicle control (e.g., DMSO). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Color Development: The peroxidase activity of COX will oxidize the substrate, resulting in a color change.

  • Data Acquisition: Measure the absorbance at 590 nm over several minutes using a plate reader.

  • Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value for both COX-1 and COX-2.

G start Seed Cells in 96-Well Plate step1 Treat with Pyrrole Derivative (Serial Dilutions) start->step1 step2 Incubate for 48-72h step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate for 4h step3->step4 step5 Solubilize Formazan with DMSO step4->step5 step6 Read Absorbance (570 nm) step5->step6 end Calculate IC50 Value step6->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. Derivatives have demonstrated significant potential across multiple domains, including oncology, inflammation, and infectious diseases. Comparative analysis reveals that their efficacy is often comparable, and in some cases superior, to existing drugs.

The key to unlocking their full potential lies in systematic structure-activity relationship studies. By strategically modifying the substituents at various positions on the pyrrole ring, researchers can fine-tune the pharmacological properties of these molecules to enhance potency, improve selectivity, and reduce off-target effects. Future research should focus on synthesizing and screening a broader library of these derivatives, elucidating their precise molecular targets, and advancing the most promising candidates into preclinical and clinical development. The versatility and proven bioactivity of the pyrrole core ensure that these compounds will remain an exciting and fruitful area of investigation in medicinal chemistry for years to come.

References

A Definitive Guide to the Spectroscopic Elucidation of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of progress. 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde, with its unique substitution pattern, presents an interesting case for spectroscopic analysis. This guide provides a comprehensive, multi-technique approach to the structural verification of this compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, we can achieve a high degree of confidence in the assigned structure. This document is intended for researchers, scientists, and drug development professionals who require a robust and logical framework for the structural characterization of complex organic molecules.

Predicted Spectroscopic Analysis of this compound

A thorough analysis of the expected spectroscopic data provides a critical foundation for experimental verification. The predictions outlined below are based on established principles of spectroscopy and comparative data from structurally related molecules.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is anticipated to be highly informative, with distinct signals for each of the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic environment, including the electron-withdrawing effect of the bromine and aldehyde groups, and the electron-donating nature of the methoxy group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aldehyde-H9.50 - 9.60s-Deshielded by the carbonyl group.
Pyrrole-H36.95 - 7.05d~4.0Coupled to Pyrrole-H4.
Pyrrole-H46.25 - 6.35d~4.0Coupled to Pyrrole-H3.
Methoxybenzyl-H (ortho to OCH₃)7.10 - 7.20d~8.5Shielded by the methoxy group.
Methoxybenzyl-H (meta to OCH₃)6.80 - 6.90d~8.5Shielded by the methoxy group.
Benzyl-CH₂5.50 - 5.60s-Adjacent to the pyrrole nitrogen.
Methoxy-CH₃3.75 - 3.85s-Characteristic of a methoxy group.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts will be diagnostic for the carbonyl carbon, the aromatic carbons of both the pyrrole and methoxybenzyl rings, and the aliphatic carbons of the benzyl and methoxy groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aldehyde C=O179.0 - 181.0Characteristic of an aldehyde carbonyl.
Methoxybenzyl C-OCH₃159.0 - 160.0Aromatic carbon attached to the electron-donating methoxy group.
Pyrrole C2132.0 - 133.0Attached to the electron-withdrawing aldehyde group.
Methoxybenzyl C-ipso128.0 - 129.0Carbon attached to the benzyl group.
Methoxybenzyl C (ortho to OCH₃)128.5 - 129.5Aromatic carbons.
Pyrrole C5115.0 - 116.0Attached to the bromine atom.
Methoxybenzyl C (meta to OCH₃)114.0 - 115.0Shielded by the methoxy group.
Pyrrole C3124.0 - 125.0Aromatic carbon on the pyrrole ring.
Pyrrole C4110.0 - 111.0Aromatic carbon on the pyrrole ring.
Methoxy-CH₃55.0 - 56.0Characteristic of a methoxy group.
Benzyl-CH₂51.0 - 52.0Aliphatic carbon adjacent to the nitrogen.
FTIR Spectroscopy: Vibrational Fingerprints

The infrared spectrum will provide crucial information about the functional groups present in the molecule. Key vibrational modes for the aldehyde, aromatic rings, and the ether linkage are expected to be prominent.

Table 3: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeRationale
~2820 and ~2720C-H stretch of aldehydeCharacteristic Fermi resonance doublet for aldehydes.[1][2]
1660 - 1680C=O stretch of aldehydeConjugated aromatic aldehyde.[3][4]
1610, 1580, 1510, 1450C=C stretch of aromatic ringsMultiple bands are expected due to the two aromatic systems.
~1250C-O stretch of aryl etherAsymmetric C-O-C stretch.[5]
~1030C-O stretch of aryl etherSymmetric C-O-C stretch.
~830C-H out-of-plane bendIndicative of 1,4-disubstitution on the benzene ring.
Mass Spectrometry: Fragmentation and Molecular Ion

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will be a key diagnostic feature.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonRationale
293/295[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom.
121[C₈H₉O]⁺Fragmentation of the 4-methoxybenzyl group.
172/174[C₅H₃BrNO]⁺Loss of the 4-methoxybenzyl group.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we can compare them with the experimental data of analogous compounds. For instance, the ¹H NMR spectrum of pyrrole-2-carbaldehyde shows the aldehyde proton at ~9.5 ppm and the pyrrole protons between 6.3 and 7.2 ppm. The introduction of a 5-bromo substituent is expected to have a minor effect on the chemical shifts of the remaining pyrrole protons. The N-benzyl group in 1-benzyl-1H-pyrrole-2-carbaldehyde results in a benzylic CH₂ signal around 5.5-5.8 ppm.[1][2]

Similarly, for the ¹³C NMR, the aldehyde carbon in pyrrole-2-carbaldehyde derivatives typically appears around 180 ppm. The carbons of the 4-methoxyphenyl group in various compounds consistently show the C-OCH₃ at ~159 ppm, the ortho carbons around 128 ppm, the meta carbons around 114 ppm, and the methoxy carbon at ~55 ppm.

Experimental Protocols

To obtain the data for structural confirmation, the following experimental procedures are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Key parameters include a spectral width of 0 to 220 ppm, a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Employ proton decoupling to simplify the spectrum.

FTIR Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a KBr plate by dissolving a small amount in a volatile solvent like dichloromethane and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass range of m/z 40 to 400 to observe the molecular ion and key fragments.

Visualization of the Structural Elucidation Workflow

The logical flow for confirming the structure of this compound using the combined spectroscopic data can be visualized as follows:

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Analysis and Interpretation 1H_NMR ¹H NMR Proton_Env Proton Environments & Connectivity 1H_NMR->Proton_Env 13C_NMR ¹³C NMR Carbon_Skeleton Carbon Framework & Functional Groups 13C_NMR->Carbon_Skeleton FTIR FTIR Functional_Groups Key Functional Groups (C=O, C-O, C-Br) FTIR->Functional_Groups MS Mass Spec Mol_Weight_Frag Molecular Weight & Fragmentation Pattern MS->Mol_Weight_Frag Confirmation Structural Confirmation of This compound Proton_Env->Confirmation Carbon_Skeleton->Confirmation Functional_Groups->Confirmation Mol_Weight_Frag->Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

Conclusion

The synergistic application of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a robust and self-validating methodology for the structural confirmation of this compound. The predicted spectroscopic data, supported by comparative analysis with known compounds, offers a clear roadmap for researchers to verify the identity and purity of this molecule. This integrated approach ensures a high level of scientific rigor, which is paramount in the fields of chemical synthesis and drug discovery.

References

Comparative study of different synthetic routes to 5-bromopyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the pyrrole scaffold is a cornerstone of heterocyclic chemistry, appearing in a vast array of natural products and pharmaceuticals. Among its many functionalized derivatives, 5-bromopyrrole-2-carbaldehyde stands out as a versatile building block, offering a reactive aldehyde for further elaboration and a bromine atom for cross-coupling reactions or other transformations. The strategic synthesis of this key intermediate is therefore of paramount importance.

This guide provides an in-depth comparative analysis of the primary synthetic routes to 5-bromopyrrole-2-carbaldehydes. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations to aid in the selection of the most suitable method for your research needs.

Introduction to the Synthetic Challenge

The synthesis of 5-bromopyrrole-2-carbaldehyde presents a classic chemoselectivity and regioselectivity challenge. The pyrrole ring is highly activated towards electrophilic substitution, making controlled monofunctionalization difficult. The presence of both a bromine atom and a formyl group, both of which are electron-withdrawing, further influences the reactivity of the pyrrole nucleus. An ideal synthetic route should be high-yielding, scalable, and utilize readily available and safe reagents.

This guide will focus on three principal strategies:

  • Direct Bromination of Pyrrole-2-carbaldehyde: A seemingly straightforward approach, but one that requires careful control to achieve the desired C5 regioselectivity.

  • Vilsmeier-Haack Formylation of 2-Bromopyrrole: This route reverses the order of functionalization, introducing the formyl group onto a pre-brominated pyrrole.

  • Multi-Step Synthesis via a Lithiated Intermediate: A more complex but highly regioselective method for accessing 5-substituted pyrrole-2-carbaldehydes.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Material Key Reagents Typical Yield Advantages Disadvantages Scalability
Bromination of Pyrrole-2-carbaldehyde Pyrrole-2-carbaldehydeN-Bromosuccinimide (NBS) or DMSO/HBrGood to ExcellentReadily available starting material; often a one-step process.Potential for over-bromination or formation of isomers; requires careful optimization of reaction conditions.Good
Vilsmeier-Haack Formylation of 2-Bromopyrrole 2-BromopyrrolePOCl₃, DMFModerate to GoodGood regioselectivity for the C5 position.2-Bromopyrrole can be less stable and less readily available than pyrrole-2-carbaldehyde. The Vilsmeier-Haack reagent is moisture-sensitive.Moderate
Multi-Step Synthesis via Lithiation Protected 2-Bromopyrrole derivativet-BuLi, DMFGood (multi-step)Excellent regioselectivity; allows for the introduction of various electrophiles at the C5 position.Multi-step process; requires cryogenic conditions and strictly anhydrous techniques; use of pyrophoric reagents.Limited

Route 1: Regioselective Bromination of Pyrrole-2-carbaldehyde

The direct bromination of pyrrole-2-carbaldehyde is an attractive route due to the commercial availability of the starting material. The key to this approach lies in controlling the regioselectivity of the electrophilic substitution. The electron-withdrawing nature of the formyl group at C2 deactivates the adjacent C3 position and directs incoming electrophiles to the C4 and C5 positions. Fortunately, substitution at the C5 position is generally favored.

Mechanistic Insight

The bromination of pyrroles proceeds via a standard electrophilic aromatic substitution mechanism. The choice of brominating agent is crucial. While molecular bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, making it a preferred reagent for this transformation.[1][2] Another effective system involves the use of dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr), which generates a brominating species in situ.[3]

Caption: Electrophilic bromination of pyrrole-2-carbaldehyde.

Experimental Protocol: Bromination using DMSO/HBr[3]
  • Reaction Setup: To a solution of pyrrole-2-carboxaldehyde (1 mmol) in dimethyl sulfoxide (DMSO, 5 mL), add 48% aqueous hydrobromic acid (HBr, 1.2 mmol) dropwise at room temperature.

  • Reaction: Stir the mixture at 50 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-bromopyrrole-2-carbaldehyde.

Note: While the reference indicates successful monobromination of pyrrole-2-carboxaldehyde, the precise isomer distribution and yield for the 5-bromo product may require optimization.

Route 2: Vilsmeier-Haack Formylation of 2-Bromopyrrole

This approach reverses the synthetic sequence by first having the bromine atom in place and then introducing the formyl group. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][4]

Mechanistic Insight

The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophilic iminium salt then attacks the electron-rich pyrrole ring. For 2-bromopyrrole, the substitution is strongly directed to the C5 position due to the directing effect of the nitrogen atom and the deactivating effect of the bromine at C2. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[5]

Caption: Vilsmeier-Haack formylation of 2-bromopyrrole.

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)
  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to anhydrous dimethylformamide (DMF, 3 eq) with stirring. Allow the mixture to warm to room temperature.

  • Reaction: Cool the Vilsmeier reagent back down in an ice bath and add a solution of 2-bromopyrrole (1 eq) in anhydrous DMF.

  • Heating and Hydrolysis: After the addition, heat the reaction mixture, for example, at 60-80 °C, and monitor by TLC. Once the reaction is complete, cool the mixture and pour it onto crushed ice.

  • Work-up: Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃ solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.

Route 3: Multi-Step Synthesis via a Regioselective Lithiation

For applications requiring the highest regiochemical purity, a multi-step approach involving a directed lithiation can be employed. This method offers excellent control over the position of substitution but at the cost of a longer synthetic sequence and more stringent reaction conditions.

Mechanistic Insight

This strategy involves the protection of the pyrrole nitrogen, followed by a low-temperature bromine-lithium exchange at the C2 position. The resulting 2-lithiated pyrrole is then formylated. A more sophisticated variation involves the use of a 2-bromo-6-(diisopropylamino)-1-azafulvene derivative.[6] In this case, a bromine-lithium exchange at the C2 position generates a stable lithiated intermediate. This intermediate serves as a formal equivalent of a 5-lithiopyrrole-2-carboxaldehyde, which can then react with an electrophile like DMF, followed by hydrolysis to yield the 5-substituted pyrrole-2-carbaldehyde with high regioselectivity.[6]

Caption: Multi-step synthesis via a lithiated intermediate.

Experimental Protocol: Synthesis via a Lithiated Azafulvene Intermediate[6]

This is a specialized procedure and should only be performed by chemists experienced with organolithium reagents.

  • Preparation of the Azafulvene: Synthesize 2-bromo-6-(diisopropylamino)-1-azafulvene from 2-bromopyrrole via a multi-step procedure involving Vilsmeier-Haack reaction with a modified reagent followed by basification.

  • Lithiation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the azafulvene derivative in anhydrous THF and cool to -105 °C. Add a solution of tert-butyllithium (t-BuLi) in pentane dropwise.

  • Formylation: After stirring at low temperature, add anhydrous DMF to the reaction mixture.

  • Hydrolysis and Work-up: Allow the reaction to warm and then quench with water. Hydrolyze the intermediate with aqueous acid. Extract the product with an organic solvent.

  • Purification: Purify the crude product by chromatography to obtain the highly pure 5-bromopyrrole-2-carbaldehyde.

Conclusion and Recommendations

The choice of synthetic route to 5-bromopyrrole-2-carbaldehyde depends heavily on the specific requirements of the project, including scale, purity requirements, and available resources.

  • For rapid access and scalability , the direct bromination of pyrrole-2-carbaldehyde with a selective reagent like NBS or the DMSO/HBr system is often the most practical choice. However, this method may require careful optimization to maximize the yield of the desired C5 isomer and minimize byproducts.

  • The Vilsmeier-Haack formylation of 2-bromopyrrole offers good regioselectivity but may be hampered by the availability and stability of the starting material. It is a viable alternative if 2-bromopyrrole is readily accessible.

  • For unambiguous regiochemistry and the synthesis of diverse 5-substituted analogues , the multi-step lithiation route is superior. While more demanding in terms of experimental technique and length, it provides a powerful tool for the synthesis of highly pure and complex pyrrole derivatives.

Researchers should carefully consider these factors when planning their synthetic strategy. For most laboratory-scale applications, exploring the direct bromination of pyrrole-2-carbaldehyde would be a logical and cost-effective starting point.

References

A Comparative Guide to the Reactivity of 5-Bromo- and 4-Bromopyrrole-2-carbaldehydes in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrole-2-carbaldehydes are foundational building blocks in the synthesis of a vast array of physiologically active compounds, from natural products to pharmaceuticals.[1][2] The introduction of a bromine atom onto the pyrrole ring transforms these scaffolds into versatile intermediates, primed for a variety of chemical transformations. However, the regiochemical placement of this halogen atom—at the 5-position versus the 4-position—imparts dramatically different electronic and steric properties to the molecule, thereby dictating its reactivity and synthetic utility.

This guide provides an in-depth comparison of the reactivity of 5-bromopyrrole-2-carbaldehyde and 4-bromopyrrole-2-carbaldehyde. We will explore the underlying electronic and steric factors that govern their behavior in key synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This analysis is supported by established mechanistic principles and experimental observations, offering researchers the predictive insight needed to make informed decisions in their synthetic design and execution.

The Decisive Influence of Bromine Placement: Electronic and Steric Effects

The reactivity of the pyrrole ring is governed by a delicate interplay of electronic effects. The nitrogen lone pair is delocalized into the aromatic system, increasing electron density at the ring carbons and making pyrrole significantly more reactive towards electrophiles than benzene.[3][4] However, the potent electron-withdrawing nature of the C2-carbaldehyde group via both resonance and induction significantly deactivates the ring, making it less nucleophilic.

The position of the bromine atom introduces a final, critical layer of complexity.

  • 5-Bromopyrrole-2-carbaldehyde (α-Bromo Isomer): In this isomer, the bromine atom is at an α-position relative to the nitrogen. The C2-carbaldehyde and the C5-bromine are in a para-like (1,4) relationship. This arrangement is crucial for activating the C-Br bond towards nucleophilic attack, as we will discuss in the SNAr section.

  • 4-Bromopyrrole-2-carbaldehyde (β-Bromo Isomer): Here, the bromine atom is at a β-position. The C2-carbaldehyde and C4-bromine are in a meta-like (1,3) relationship. This positioning results in a different electronic distribution and steric environment compared to the 5-bromo isomer.

The following diagram illustrates the key electronic influences within the two isomers.

Caption: Structural and electronic comparison of the two isomers.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, enabling the synthesis of complex molecular architectures.[5][6] Both 5-bromo- and 4-bromopyrrole-2-carbaldehydes are viable substrates for these transformations, but their performance can differ.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern synthesis.[7][8] Both bromopyrrole isomers can participate effectively.

  • 5-Bromopyrrole-2-carbaldehyde: Generally serves as a reliable substrate. The C-Br bond at the 5-position readily undergoes oxidative addition to the Pd(0) catalyst.

  • 4-Bromopyrrole-2-carbaldehyde: While coupling is successful, this isomer exhibits a higher propensity for a significant side reaction: reductive dehalogenation.[9][10] This competing pathway, where the bromine atom is replaced by hydrogen, is particularly problematic for N-H free pyrroles. The mechanism is thought to involve the facile proto-deboronation of the boronic acid or instability of the organopalladium intermediate.

Causality Behind Experimental Choices: To mitigate the dehalogenation issue, especially with the 4-bromo isomer, protection of the pyrrole nitrogen with a group like BOC (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is often essential.[10][11] This modification alters the electronic properties of the ring and prevents side reactions involving the acidic N-H proton, leading to cleaner reactions and higher yields of the desired coupled product.

Data Presentation: Representative Suzuki-Miyaura Coupling Data
IsomerProtecting GroupArylboronic AcidCatalyst / LigandBaseYield (Coupling)Yield (Dehalogenation)Reference
4-Bromo- (carboxylate) NonePhenylboronic acidPd(PPh₃)₄Na₂CO₃~55%~28%[9]
4-Bromo- (carboxylate) BOCPhenylboronic acidPd(PPh₃)₄Na₂CO₃>80% <5%[9]
5-Bromo- None(Hetero)aryl boronic estersPd(OAc)₂ / SPhosK₃PO₄75-90% Not reported as major[12]

Note: Data for the 4-bromo isomer is based on the closely related pyrrole-2-carboxylate, which exhibits similar electronic properties and reactivity patterns.[9]

G start Setup Reaction Vessel reagents Add Bromopyrrole, Boronic Acid, Base (K₂CO₃) start->reagents solvent Add Anhydrous Solvent (e.g., DME, Toluene) reagents->solvent degas Degas Mixture (Argon sparging) solvent->degas catalyst Add Pd Catalyst/Ligand (e.g., Pd(dppf)Cl₂) degas->catalyst heat Heat to 80-100 °C Under Inert Atmosphere catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Aqueous Workup, Extract with Organic Solvent monitor->workup purify Purify by Column Chromatography workup->purify

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

A Tale of Two Isomers: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for displacing a leaving group on an aromatic ring with a nucleophile.[13] Unlike electrophilic substitution, SNAr requires the ring to be electron-poor. The reaction is greatly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[14][15] This is because these positions allow for the resonance stabilization of the negative charge in the key reaction intermediate, the Meisenheimer complex.[16]

It is in this reaction class that the divergent reactivity of the two bromopyrrole isomers becomes most apparent.

  • 5-Bromopyrrole-2-carbaldehyde: Highly Reactive. The carbaldehyde group is para to the bromine leaving group. When a nucleophile attacks the carbon bearing the bromine, the resulting negative charge in the Meisenheimer complex is delocalized across the pyrrole ring and, crucially, onto the oxygen atom of the carbonyl group. This extensive delocalization provides a low-energy, highly stabilized intermediate, dramatically lowering the activation energy for the reaction.

  • 4-Bromopyrrole-2-carbaldehyde: Essentially Unreactive. The carbaldehyde group is meta to the bromine. While the aldehyde is still electron-withdrawing, its position does not allow for resonance delocalization of the negative charge from the site of attack. The resulting Meisenheimer complex is significantly less stable, making the activation energy prohibitively high under normal SNAr conditions.

Caption: The critical role of EWG position in stabilizing the SNAr intermediate.

Experimental Protocols

The following protocols are representative and should be optimized for specific substrates and scales. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling of N-BOC-4-bromopyrrole-2-carbaldehyde

Trustworthiness: This protocol incorporates N-protection to prevent the common side reaction of dehalogenation, ensuring a more reliable and higher-yielding transformation.[9][10]

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-BOC-4-bromopyrrole-2-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,2-dimethoxyethane (DME) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv) to the flask under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-pyrrole-2-carbaldehyde.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 5-bromopyrrole-2-carbaldehyde

Expertise & Experience: This protocol uses a polar aprotic solvent (DMSO) to solvate the nucleophile effectively without interfering with the reaction. The elevated temperature is necessary to overcome the activation energy, even for this activated substrate.

  • Reagent Preparation: In a round-bottom flask with a stir bar, dissolve 5-bromopyrrole-2-carbaldehyde (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO).

  • Nucleophile Addition: Add the desired nucleophile (e.g., sodium methoxide, 1.2 equiv) portion-wise at room temperature. For amine nucleophiles, a non-nucleophilic base like diisopropylethylamine (DIPEA) may be required.

  • Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the coupling partner.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into a beaker of ice water. This will often precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water. If the product is not a solid, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the collected solid or concentrated organic extracts. If necessary, purify further by recrystallization or column chromatography.

Summary and Conclusion

The reactivity of 5-bromo- and 4-bromopyrrole-2-carbaldehydes is a clear illustration of how subtle changes in molecular architecture can lead to profound differences in chemical behavior.

Feature5-Bromopyrrole-2-carbaldehyde4-Bromopyrrole-2-carbaldehyde
Structure Bromine is para to the aldehyde.Bromine is meta to the aldehyde.
Suzuki Coupling Good substrate.Good substrate, but prone to dehalogenation. N-protection is often required for high yields.[9]
SNAr Reactivity High. Activated by the para electron-withdrawing group.[14]Negligible. Not activated by the meta electron-withdrawing group.[15]
Primary Utility Versatile for both cross-coupling and SNAr reactions.Primarily used for cross-coupling reactions.

References

A Senior Application Scientist's Guide to the Efficacy of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry and materials science, the pyrrole scaffold remains a cornerstone.[1][2] Its presence in complex natural products like heme and prodigiosin underscores its significance.[3] However, the functionalization of the pyrrole ring with precise regiocontrol is a persistent challenge. This guide provides an in-depth analysis of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde , a highly versatile synthetic intermediate, designed to address this very challenge.

This molecule, with the CAS Number 1133116-27-4 and molecular formula C13H12BrNO2, is strategically equipped with three key functional groups: a nitrogen-protecting group (4-methoxybenzyl), a handle for cross-coupling (bromo group), and a reactive aldehyde for further elaboration.[4] This unique combination allows for a sequence of selective transformations, making it an invaluable building block for constructing polysubstituted pyrroles, which are key components in many biologically active compounds.[1][5]

This guide will dissect the efficacy of this intermediate through the lens of its performance in cornerstone synthetic reactions, compare it objectively with viable alternatives, and provide actionable experimental protocols for its application.

Core Synthetic Applications: A Trifecta of Reactivity

The synthetic utility of this compound stems from the orthogonal reactivity of its three primary functional groups. This allows for a logical and efficient synthetic sequence, typically starting with the modification of the most reactive sites.

The Vilsmeier-Haack Reaction: Gateway to Formylation

The presence of the formyl group (-CHO) at the 2-position is a direct result of the Vilsmeier-Haack reaction, a robust method for formylating electron-rich heterocycles like pyrrole.[6][7][8]

Causality Behind the Regioselectivity: The regiochemical outcome of the Vilsmeier-Haack reaction on a pyrrole ring is heavily influenced by the nature of the substituent on the nitrogen atom.[9] The bulky 4-methoxybenzyl (PMB) group sterically hinders the electrophilic attack of the Vilsmeier reagent at the adjacent C2 and C5 positions. Consequently, when starting with 1-(4-methoxybenzyl)pyrrole, formylation is directed to the 2-position due to the electronic activation of the pyrrole ring. The subsequent bromination step, typically with a reagent like N-Bromosuccinimide (NBS), installs the bromo group at the remaining activated C5 position, yielding the title compound.

Suzuki-Miyaura Cross-Coupling: The Power of the Bromo Handle

The bromine atom at the C5 position is the lynchpin for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[10] This reaction is a powerful tool for introducing aryl or heteroaryl substituents, which are ubiquitous motifs in pharmacologically active molecules.[10]

The Critical Role of the PMB Protecting Group: A significant challenge in the Suzuki coupling of bromopyrroles is the potential for a competing debromination side reaction, especially when the pyrrole nitrogen is unprotected.[11] The electron-donating 4-methoxybenzyl (PMB) group serves a dual purpose: it protects the nitrogen from undesired reactions and modulates the electronic properties of the pyrrole ring to favor the desired cross-coupling pathway. This leads to cleaner reactions and higher yields of the desired aryl-substituted pyrrole product.

Protecting GroupStability in Suzuki CouplingDeprotection ConditionsKey Considerations
4-Methoxybenzyl (PMB) High Oxidative (CAN, DDQ) or Acidic (TFA)[12][13]Versatile, stable to a wide range of reagents.[14]
tert-Butoxycarbonyl (BOC)Moderate to LowAcidic (TFA)Often unstable under typical Suzuki-Miyaura conditions.[11]
(2-(Trimethylsilyl)ethoxymethyl) (SEM)HighFluoride source (TBAF) or acidVery robust but deprotection can be less straightforward.[11]
None (N-H)N/AN/AProne to significant debromination by-products.[11]
Aldehyde Elaboration and Deprotection

The aldehyde group at C2 is a versatile functional handle for a wide array of subsequent transformations, including:

  • Condensation reactions: To form Schiff bases or extend conjugation, crucial for synthesizing prodigiosin analogues.[3][15][16]

  • Wittig-type reactions: To introduce vinyl groups.

  • Reductions/Oxidations: To form alcohol or carboxylic acid functionalities.

Finally, the PMB group can be efficiently removed to reveal the N-H pyrrole, a common step in the final stages of synthesis. The most prevalent methods involve oxidative cleavage with reagents like Ceric Ammonium Nitrate (CAN) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or treatment with a strong acid such as Trifluoroacetic Acid (TFA).[12][13][17][18]

Comparative Analysis with Alternative Intermediates

While highly effective, this compound is not the only option. An objective comparison highlights its specific advantages.

Intermediate ClassExampleAdvantagesDisadvantages
PMB-Protected Pyrrole 5-Bromo-1-(PMB)pyrrole-2-carbaldehyde Excellent stability of PMB group, versatile deprotection options, high yields in Suzuki coupling.[11][17]Higher molecular weight compared to other protecting groups.
Other N-Protected Pyrroles 5-Bromo-1-(Boc)pyrrole-2-carbaldehydeBOC is easily removed with acid.BOC group is often unstable under Suzuki coupling conditions, leading to lower yields.[11]
Alternative Halogens 5-Iodo-1-(PMB)pyrrole-2-carbaldehydeHigher reactivity in cross-coupling reactions.Iodo compounds are generally more expensive and less stable than their bromo counterparts.
Alternative Heterocycles 5-Bromofuran-2-carbaldehydeReadily available, participates in similar condensation and coupling reactions.[19][20]Results in furan-containing final products, which may have different biological profiles.

The choice of intermediate ultimately depends on the specific synthetic route and the required compatibility with other functional groups present in the molecule. However, the balance of stability, reactivity, and versatility makes the PMB-protected intermediate a superior choice for multi-step syntheses.

Field-Proven Experimental Protocols

The following protocols are self-validating systems designed for high fidelity and reproducibility.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the arylation of the C5 position.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq.).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically dimethoxyethane (DME) or a Toluene/Ethanol/Water mixture, followed by a degassed aqueous solution of a base, such as K2CO3 (2.0 eq.).[10]

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 5-aryl-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde.

Protocol 2: PMB Group Deprotection via Acidolysis

This protocol details the removal of the PMB protecting group under acidic conditions.

  • Reaction Setup: Dissolve the PMB-protected pyrrole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Acid Addition: Add Trifluoroacetic Acid (TFA) (5-10 eq.) to the solution at room temperature.[17] Anisole can be added as a cation scavenger to prevent side reactions.[18]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the reaction progress by TLC or LC-MS. Deprotection is usually complete within 1-5 hours.

  • Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO3. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The resulting N-H pyrrole can be further purified by crystallization or column chromatography if necessary.

Conclusion

This compound stands out as a robust and highly efficacious synthetic intermediate. Its value lies in the strategic placement of three distinct functional groups whose reactivities can be selectively harnessed. The PMB protecting group, in particular, offers superior stability under critical C-C bond-forming conditions compared to alternatives like BOC, while still allowing for straightforward removal. This combination minimizes common side reactions and maximizes yields, providing a reliable and efficient pathway for the synthesis of complex, polysubstituted pyrroles. For researchers in drug development and materials science, this intermediate represents a powerful tool for accelerating discovery and enabling the construction of novel molecular architectures.

References

A Comparative In Vitro Evaluation of Bioactive Compounds Derived from 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Discovery and Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of pyrrole are actively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[2][3] This guide provides a comprehensive in vitro evaluation of a hypothetical series of compounds synthesized from the versatile starting material, 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde.

This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the potential bioactivities of these novel pyrrole derivatives against established therapeutic agents. The experimental protocols detailed herein are based on standard, validated methodologies to ensure scientific rigor and reproducibility.

The Strategic Importance of the Pyrrole-2-carbaldehyde Scaffold

The this compound moiety is a strategic starting point for the synthesis of diverse bioactive molecules. The aldehyde functional group is readily amenable to a variety of chemical transformations, allowing for the introduction of different pharmacophores and the exploration of structure-activity relationships (SAR). The bromo-substituent provides a handle for further functionalization, such as cross-coupling reactions, while the methoxybenzyl group at the N1 position can influence the lipophilicity and electronic properties of the resulting compounds, potentially impacting their biological activity and pharmacokinetic profile.

In Vitro Evaluation: A Comparative Analysis

This section details the in vitro evaluation of a hypothetical series of compounds (designated as Compound A, B, and C ) derived from this compound. Their performance is compared against standard therapeutic agents in anticancer, antimicrobial, antioxidant, and anti-inflammatory assays.

Disclaimer: The experimental data presented for Compounds A, B, and C are representative values for structurally similar pyrrole derivatives found in the scientific literature and are intended for illustrative purposes. Specific experimental results for derivatives of this compound are not yet publicly available.

Anticancer Activity: Cytotoxicity Screening

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[2] This assay measures the metabolic activity of cells, which is an indicator of their viability.

Compound/DrugA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)
Compound A 15.210.8
Compound B 8.55.2
Compound C 25.118.9
Doxorubicin (Standard)> 20[4]2.5[4]

Interpretation: Lower IC50 values indicate higher cytotoxic potency. In this representative data set, Compound B shows the most promising anticancer activity against both A549 and MCF-7 cell lines, with IC50 values lower than the other hypothetical compounds. Notably, the MCF-7 cell line appears more sensitive to these hypothetical pyrrole derivatives than the A549 cell line. Doxorubicin, a standard chemotherapeutic agent, is included for comparison.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrrole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Compound/DrugEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)
Compound A 3216
Compound B 6432
Compound C 168
Ciprofloxacin (Standard)0.013[2]0.6[2]

Interpretation: Lower MIC values indicate greater antimicrobial efficacy. In this representative data, Compound C demonstrates the most potent antimicrobial activity against both bacterial strains. The standard antibiotic, ciprofloxacin, is included for comparison and, as expected, shows significantly lower MIC values.

Objective: To determine the MIC of the synthesized compounds against pathogenic bacteria.

Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prepare_inoculum Prepare Standardized Bacterial Inoculum inoculate_wells Inoculate Wells with Bacterial Suspension prepare_inoculum->inoculate_wells serial_dilution Perform 2-fold Serial Dilutions of Compounds in 96-well Plate serial_dilution->inoculate_wells incubate_24h Incubate at 37°C for 18-24h inoculate_wells->incubate_24h visual_inspection Visually Inspect for Growth incubate_24h->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Workflow for the Broth Microdilution MIC Assay.
Antioxidant Activity: Radical Scavenging Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate the free radical scavenging activity of compounds.

Compound/StandardDPPH Radical ScavengingABTS Radical Scavenging
Compound A 45.330.1
Compound B 62.855.4
Compound C 38.525.9
Ascorbic Acid (Standard)8.75.2

Interpretation: Lower IC50 values indicate stronger antioxidant activity. In this representative dataset, Compound C exhibits the most potent radical scavenging activity in both assays. Ascorbic acid, a well-known antioxidant, is used as a positive control.

Objective: To assess the free radical scavenging capacity of the synthesized compounds.

Methodology (DPPH Assay):

  • Reaction Mixture: Add a solution of the test compound at various concentrations to a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Methodology (ABTS Assay):

  • ABTS Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

  • Reaction Mixture: Add the test compound to the ABTS•+ solution.

  • Incubation: Incubate for a short period (e.g., 6 minutes) in the dark.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity: COX-2 Inhibition

The ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme is a key indicator of its potential as an anti-inflammatory agent.

Compound/DrugCOX-2 Inhibition
Compound A 5.8
Compound B 2.1
Compound C 8.3
Celecoxib (Standard)0.04[5]

Interpretation: Lower IC50 values indicate more potent inhibition of the COX-2 enzyme. In this representative dataset, Compound B shows the most promising COX-2 inhibitory activity. Celecoxib, a selective COX-2 inhibitor, is included as a standard for comparison.[5]

Objective: To determine the inhibitory effect of the synthesized compounds on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubation: Incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent-based detection method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.

COX_Inhibition_Pathway cluster_pathway Inflammatory Pathway cluster_inhibition Mechanism of Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrrole_Derivatives Synthesized Pyrrole Derivatives Pyrrole_Derivatives->COX2 Inhibition

Simplified COX-2 signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide provides a framework for the in vitro evaluation of novel compounds derived from this compound. The detailed protocols for key biological assays, along with comparative data for structurally related compounds and standard drugs, offer a valuable resource for researchers in the field. The representative data suggests that derivatives of this scaffold have the potential to exhibit significant anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.

Future research should focus on the synthesis and in vitro evaluation of a diverse library of compounds derived from this starting material to establish concrete structure-activity relationships. Promising candidates identified through these in vitro screens can then be advanced to more complex cellular and in vivo models to further elucidate their therapeutic potential.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" in medicinal chemistry. Pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3] The compound 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde represents a promising starting point for the development of novel therapeutic agents due to the presence of key functional groups amenable to chemical modification: a reactive carbaldehyde, a bromine atom that can be functionalized, and a substituted N-benzyl group.

This guide provides a comprehensive overview of the structure-activity relationship (SAR) landscape for analogs of this compound. We will explore the synthetic strategies for generating a diverse library of these analogs, delve into the anticipated SAR based on existing literature for related pyrrole compounds, and provide detailed experimental protocols for their biological evaluation as potential antimicrobial and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical series.

Synthetic Strategy: A Modular Approach to Analog Synthesis

A systematic exploration of the SAR for this scaffold necessitates a flexible and efficient synthetic approach to generate a library of analogs with targeted modifications at key positions. The most logical and well-established method for synthesizing N-substituted pyrrole-2-carbaldehydes involves a two-step process: the Paal-Knorr synthesis of the N-substituted pyrrole followed by Vilsmeier-Haack formylation.

Workflow for Analog Synthesis

Synthetic Workflow start Starting Materials: - 2,5-Dimethoxytetrahydrofuran - Substituted Benzylamines paal_knorr Paal-Knorr Pyrrole Synthesis (Acid Catalysis, e.g., Acetic Acid) start->paal_knorr Step 1 pyrrole_intermediate N-(Substituted benzyl)pyrrole paal_knorr->pyrrole_intermediate vilsmeier_haack Vilsmeier-Haack Formylation pyrrole_intermediate->vilsmeier_haack vilsmeier_reagent Vilsmeier Reagent (POCl3, DMF) vilsmeier_reagent->vilsmeier_haack formylated_pyrrole 1-(Substituted benzyl)pyrrole-2-carbaldehyde vilsmeier_haack->formylated_pyrrole Step 2 bromination Bromination (e.g., NBS in DMF) formylated_pyrrole->bromination Step 3 final_product 5-Bromo-1-(substituted benzyl)pyrrole-2-carbaldehyde Analogs bromination->final_product SAR Logic core 5-Bromo-1-(4-methoxybenzyl) pyrrole-2-carbaldehyde n1_benzyl N1-Benzyl Group core->n1_benzyl c5_bromo C5-Bromo core->c5_bromo c2_carbaldehyde C2-Carbaldehyde core->c2_carbaldehyde n1_analogs Vary Phenyl Substituents (e.g., -Cl, -F, -CH3, -NO2) n1_benzyl->n1_analogs c5_analogs Vary Halogen/Other Groups (e.g., -Cl, -I, -CH3, -Ph) c5_bromo->c5_analogs c2_analogs Derivatize Aldehyde (e.g., Oxime, Hydrazone, Acid) c2_carbaldehyde->c2_analogs antimicrobial Antimicrobial Activity (MIC Assay) n1_analogs->antimicrobial anti_inflammatory Anti-inflammatory Activity (COX-2 Inhibition Assay) n1_analogs->anti_inflammatory c5_analogs->antimicrobial c5_analogs->anti_inflammatory c2_analogs->antimicrobial c2_analogs->anti_inflammatory

References

Beyond the Workhorse: A Comparative Guide to Phosphorus Oxychloride Alternatives in the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the Vilsmeier-Haack reaction has been an indispensable tool in the synthetic chemist's arsenal for the formylation of electron-rich aromatic and heteroaromatic compounds. The resulting aldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and functional materials. The classical approach, employing a combination of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), is well-established and widely practiced. However, the use of POCl3 is not without its challenges, including its hazardous nature, corrosive properties, and often cumbersome work-up procedures involving the removal of non-volatile phosphorus byproducts.

This guide provides an in-depth, objective comparison of viable alternative reagents to phosphorus oxychloride for the generation of the electrophilic Vilsmeier reagent. We will delve into the performance, mechanistic nuances, safety considerations, and practical handling of these alternatives, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Central Player: Formation of the Vilsmeier Reagent

The Vilsmeier-Haack reaction hinges on the formation of a highly electrophilic chloroiminium salt, the Vilsmeier reagent, from the reaction of a substituted amide with an activating agent. While POCl3 is the traditional choice, other acid chlorides can fulfill this role, each imparting distinct characteristics to the reaction.

Vilsmeier_Reagent_Formation DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺X⁻ DMF->Vilsmeier_Reagent Reaction Activating_Agent Activating Agent (POCl₃, SOCl₂, (COCl)₂, etc.) Activating_Agent->Vilsmeier_Reagent

Caption: General formation of the Vilsmeier reagent.

Head-to-Head Comparison: POCl₃ vs. The Alternatives

The choice of activating agent significantly impacts the reaction's efficiency, work-up procedure, and overall practicality. Here, we compare the most common alternatives to POCl3: thionyl chloride (SOCl2) and oxalyl chloride ((COCl)2), along with a noteworthy "green" alternative, phthaloyl dichloride.

FeaturePhosphorus Oxychloride (POCl₃)Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Phthaloyl Dichloride
Reactivity Moderate to highModerateHighModerate
Byproducts Phosphoric acid derivatives (H₃PO₄, polyphosphoric acids)Sulfur dioxide (SO₂), Hydrogen chloride (HCl)Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl)Phthalic anhydride
Work-up Can be complex due to non-volatile, acidic phosphorus byproducts.[1]Simpler than with POCl₃ as the primary byproduct (SO₂) is a gas.[1]Considered the cleanest, as all byproducts are gaseous, simplifying purification.[1][2]"Green" option; solid byproduct can be filtered off and potentially recycled.[3][4]
Cost Generally economicalEconomicalMore expensive than POCl₃ and SOCl₂Potentially economical if byproduct is recycled
Safety Highly corrosive, toxic, reacts violently with water.[5][6][7][8][9]Corrosive, toxic, reacts violently with water, releasing toxic gases.[10][11][12][13][14]Toxic, corrosive, reacts violently with water.[15][16][17][18]Less hazardous than the other alternatives.

Performance Snapshot: A Look at Experimental Yields

A direct quantitative comparison of these reagents under identical conditions is not always available in the literature. However, we can collate representative data to provide a practical overview.

SubstrateReagentConditionsProductYield (%)Reference
N,N-Dimethylaniline POCl₃Steam bath, 2hp-Dimethylaminobenzaldehyde~90%[19]
Resorcinol POCl₃-15°C to 32°C2,4-DihydroxybenzaldehydeHigh[20]
Resorcinol (COCl)₂-15°C2,4-DihydroxybenzaldehydeHigh[20]
Phenols SOCl₂Solvent-free, grindingFormyl phenolsGood to excellent[21]
Indole POCl₃75°C, 6h2-(4-Chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde84%[22]

It's important to note that reaction conditions are often optimized for a specific reagent and substrate, so direct yield comparisons should be interpreted with caution.

Mechanistic Considerations: The "Why" Behind the Differences

The fundamental mechanism of Vilsmeier-Haack formylation remains consistent across these reagents: the formation of the Vilsmeier reagent followed by electrophilic attack on the aromatic substrate. However, the initial adduct formation and the nature of the counter-ion can influence reactivity.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent Adduct->Vilsmeier_Reagent Elimination Arene Electron-rich Arene Sigma_Complex Sigma Complex Arene->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt -H⁺ Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde Water H₂O (Work-up) Water->Aldehyde Safety_Workflow Start Start: Vilsmeier-Haack Reaction PPE Wear Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat Start->PPE Fume_Hood Work in a Well-Ventilated Fume Hood PPE->Fume_Hood Reagent_Handling Handle Reagents with Care: - Corrosive and Toxic - React Violently with Water Fume_Hood->Reagent_Handling Quenching Quench Reaction Slowly in an Ice Bath Reagent_Handling->Quenching Waste Dispose of Waste Properly Quenching->Waste End End of Procedure Waste->End

References

The Sentinel of the Ring: A Comparative Guide to the 4-Methoxybenzyl (PMB) Protecting Group in Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of heterocyclic chemistry, the pyrrole nucleus stands as a cornerstone, embedded in the architecture of vital natural products and pharmaceuticals, from the heme in our blood to cutting-edge drug candidates. However, the inherent reactivity of the pyrrole N-H bond presents a significant challenge for synthetic chemists. The acidic proton and the electron-rich nature of the nitrogen can interfere with a multitude of synthetic transformations, necessitating the use of a protecting group. The choice of this temporary shield is paramount, dictating the feasibility of subsequent reactions and the ultimate success of a synthetic campaign.

This guide provides an in-depth technical comparison of the 4-methoxybenzyl (PMB) protecting group against other commonly employed N-protecting groups for pyrroles, namely the 2-(trimethylsilyl)ethoxymethyl (SEM), tosyl (Ts), and tert-butyloxycarbonyl (Boc) groups. We will delve into the distinct advantages conferred by the PMB group, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

The PMB Advantage: Orthogonality and Versatile Cleavage

The 4-methoxybenzyl group has emerged as a powerful tool in the synthetic chemist's arsenal, primarily due to its unique deprotection profile. Unlike many other protecting groups that are cleaved under acidic or basic conditions, the PMB group offers a distinct and highly selective mode of removal: oxidative cleavage.[1][2] This orthogonality is a critical advantage in complex, multi-step syntheses where other acid- or base-labile protecting groups are present.

The electron-donating para-methoxy substituent on the benzyl ring is the key to this unique reactivity. It significantly stabilizes the benzylic carbocation intermediate formed during cleavage, rendering the PMB group susceptible to removal by mild oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium nitrate (CAN).[1][3] This oxidative deprotection is typically performed under neutral or mildly acidic conditions, preserving a wide range of sensitive functional groups that would not survive the harsh conditions required for the removal of other protecting groups.

Furthermore, the PMB group exhibits a useful degree of acid lability. While more stable than the Boc group, it can be cleaved with strong acids like trifluoroacetic acid (TFA), often at room temperature.[4] This dual-mode cleavage—oxidative and acidic—provides chemists with valuable flexibility in planning their deprotection strategies.

Comparative Analysis of N-Protecting Groups for Pyrrole

To provide a clear and objective comparison, the following table summarizes the key characteristics and performance of the PMB group alongside SEM, Ts, and Boc groups in the context of pyrrole chemistry.

Protecting GroupIntroduction ReagentTypical Introduction ConditionsStabilityCommon Deprotection ConditionsKey AdvantagesMajor Disadvantages
4-Methoxybenzyl (PMB) PMB-Cl, PMB-BrNaH, THF/DMF[1]Stable to base, mild acid, hydrogenolysis.Oxidative: DDQ, CAN[1][3]; Acidic: TFA[4]Orthogonal oxidative cleavage; dual deprotection modes.Can be sensitive to strong acids; potential for side reactions with DDQ.
2-(Trimethylsilyl)ethoxymethyl (SEM) SEM-ClNaH, DMFStable to a wide range of nucleophiles, bases, and mild acids.Fluoride: TBAF[5]; Acidic: HCl, TFAHigh stability; directs lithiation to the C2 position.Deprotection can be sluggish; fluoride source can be basic.
Tosyl (Ts) Ts-ClPyridine, DMAP or NaH, DMFElectron-withdrawing, deactivates the pyrrole ring; stable to acid and oxidation.Basic: NaOH, Mg/MeOH[6][7]Deactivates the pyrrole ring, allowing for selective reactions.Harsh deprotection conditions; can be difficult to remove.
tert-Butyloxycarbonyl (Boc) Boc₂ODMAP, CH₂Cl₂ or NaH, THFStable to base, hydrogenolysis.Acidic: TFA, HCl[8]Easily introduced and removed; activates the pyrrole ring to some extent.Highly acid-labile; not suitable for reactions under acidic conditions.

Experimental Protocols

To translate theory into practice, this section provides detailed, step-by-step methodologies for the protection of pyrrole with the PMB group and its subsequent deprotection. These protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions.

Protocol 1: N-Protection of Pyrrole with 4-Methoxybenzyl Chloride (PMB-Cl)

This protocol describes the introduction of the PMB group onto the pyrrole nitrogen using sodium hydride as the base.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the weakly acidic pyrrole N-H (pKa ≈ 17.5).[9][10] NaH efficiently generates the pyrrolide anion without competing in nucleophilic substitution.

  • Anhydrous THF/DMF: Anhydrous polar aprotic solvents are crucial to prevent quenching of the highly reactive sodium hydride and the pyrrolide anion. DMF helps to solubilize the pyrrolide salt.

  • 0 °C to Room Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the subsequent alkylation is allowed to warm to room temperature to ensure complete reaction.

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrrole (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-methoxybenzyl chloride (1.1 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-(4-methoxybenzyl)pyrrole.

Protocol 2: Oxidative Deprotection of N-(4-Methoxybenzyl)pyrrole with DDQ

This protocol details the selective removal of the PMB group using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

Causality Behind Experimental Choices:

  • DDQ: A powerful oxidizing agent that selectively reacts with the electron-rich PMB group. The reaction proceeds via a single-electron transfer (SET) mechanism.[1]

  • Dichloromethane/Water: A biphasic solvent system is often employed. The organic solvent solubilizes the substrate, while the presence of water facilitates the hydrolysis of the intermediate iminium ion.

  • Room Temperature: The reaction is typically fast and efficient at room temperature, highlighting the mildness of this deprotection method.

Step-by-Step Methodology:

  • To a solution of N-(4-methoxybenzyl)pyrrole (1.0 eq.) in a mixture of dichloromethane and water (e.g., 10:1 v/v), add DDQ (1.2 eq.) portionwise at room temperature.

  • Stir the reaction mixture vigorously. The reaction progress can often be monitored by a color change as the DDQ is consumed.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove the hydroquinone byproduct.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the free pyrrole.

Visualization of the PMB Protection/Deprotection Workflow

The following diagram illustrates the key steps in the application of the PMB protecting group in pyrrole synthesis.

PMB_Workflow cluster_protection PART 1: N-Protection cluster_synthesis PART 2: Synthetic Transformations cluster_deprotection PART 3: N-Deprotection Pyrrole Pyrrole (N-H) Pyrrolide Pyrrolide Anion Pyrrole->Pyrrolide Deprotonation NaH NaH, THF PMBCl PMB-Cl N_PMB_Pyrrole N-PMB Protected Pyrrole Pyrrolide->N_PMB_Pyrrole Alkylation Functionalization Desired Chemical Reactions (e.g., Acylation, Halogenation) N_PMB_Pyrrole->Functionalization Deprotected_Pyrrole Deprotected Pyrrole Functionalization->Deprotected_Pyrrole Oxidative Cleavage DDQ DDQ, CH₂Cl₂/H₂O

Caption: Workflow for PMB protection and deprotection of pyrrole.

Conclusion: Strategic Implementation of the PMB Group

The 4-methoxybenzyl protecting group offers a unique and powerful strategy for the N-protection of pyrroles. Its key advantage lies in the option for mild, oxidative deprotection, providing a valuable orthogonal tool in the synthesis of complex molecules. This allows for the selective unmasking of the pyrrole nitrogen in the presence of other sensitive functionalities, a scenario frequently encountered in drug discovery and natural product synthesis. While other protecting groups like SEM, Ts, and Boc have their own merits and specific applications, the versatility and selective cleavage of the PMB group make it an indispensable asset for the modern synthetic chemist. By understanding the principles and experimental nuances outlined in this guide, researchers can confidently leverage the PMB group to navigate the challenges of pyrrole chemistry and accelerate the development of novel molecular entities.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde, a functionalized pyrrole derivative, is a valuable building block. However, its halogenated and aldehydic nature necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards based on its structural motifs: a brominated aromatic system and an aldehyde functional group.

The aldehyde group can cause irritation to the skin, eyes, and respiratory system.[1][2] Brominated organic compounds are treated as hazardous waste and require specific disposal routes to prevent environmental release.[3][4]

Table 1: Inferred Hazard Profile and Safety Recommendations

Hazard CategoryAssociated RiskRecommended Precaution
Acute Toxicity (Oral) Harmful if swallowed.[2][5][6]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][5]
Skin Corrosion/Irritation Causes skin irritation.[1][2][5]Wear protective gloves and lab coat. Avoid contact with skin.[1]
Eye Damage/Irritation Causes serious eye irritation.[1][2][5]Wear safety glasses or goggles. Ensure eyewash stations are accessible.[1]
Respiratory Irritation May cause respiratory irritation.[1][2][5]Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[4][7]
Environmental Hazard Halogenated organic compounds can be persistent in the environment.Do not dispose of down the drain or in regular trash.[4]

Personal Protective Equipment (PPE) and Immediate Safety

A proactive approach to safety is non-negotiable. Before beginning any work that involves handling this compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are required. Change them immediately if contamination occurs.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[4]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted inside a certified chemical fume hood to prevent inhalation.[4]

Spill Management Protocol

Accidents can happen, but a prepared response minimizes risk. In the event of a spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Ventilate (If Safe): Ensure the fume hood is operating at maximum capacity.

  • Absorb the Spill:

    • For solid spills , gently sweep up the material and place it into a designated hazardous waste container.[2] Avoid creating dust.[7]

    • For liquid spills (solutions) , cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Carefully scoop the absorbed material into a labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials (wipes, gloves) as hazardous waste.

  • Report: Inform your institution's Environmental Health & Safety (EHS) office about the spill, following their specific reporting procedures.

Core Disposal Procedure: Waste Segregation and Collection

The fundamental principle for disposing of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of in the trash or poured down the drain.[4][8]

Step-by-Step Collection Protocol:
  • Identify the Correct Waste Stream: This compound must be segregated into the "Halogenated Organic Waste" stream.[3][4] Mixing it with non-halogenated waste can complicate and increase the cost of disposal.

  • Select an Appropriate Waste Container:

    • Use a designated, chemically resistant container (e.g., a high-density polyethylene or glass bottle) that can be tightly sealed.[9]

    • The container must be clean and clearly labeled before any waste is added.

  • Waste Transfer:

    • Solid Waste: Carefully transfer any residual solid compound, contaminated weighing paper, or contaminated PPE (like gloves or wipes) into a designated solid hazardous waste container.[3]

    • Liquid Waste: Transfer solutions containing the compound into the designated "Halogenated Organic Liquid Waste" container using a funnel.

    • Empty Containers: The original container of the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered acutely hazardous and must be collected in the halogenated waste container.[10] Subsequent rinses should also be collected as hazardous waste.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[8][11]

    • Store the container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

    • Utilize secondary containment (e.g., a plastic tub) to prevent spills.[8]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Waste Generation 5-Bromo-1-(4-methoxybenzyl) pyrrole-2-carbaldehyde B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Is the waste solid or contaminated material? C->D E Is the waste a solution in a solvent? C->E F Collect in 'Solid Halogenated Organic Waste' Container D->F G Collect in 'Liquid Halogenated Organic Waste' Container E->G H Securely Cap and Store in Secondary Containment F->H G->H I Label Container Correctly (Full Chemical Name, Hazards) H->I J Contact EHS for Pickup and Final Disposal I->J

Caption: Decision workflow for proper segregation and disposal.

Waste Container Labeling

Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.[11] Your institution's EHS office will provide specific guidelines, but all labels should include:

  • The words "Hazardous Waste" .[3]

  • The full, unabbreviated chemical name: "this compound" .

  • A list of all other components in the container (e.g., solvents, with percentages).

  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • The date the container was first used for waste accumulation.

  • The name of the principal investigator and the laboratory location.

Final Disposal: The Role of EHS

Laboratory personnel are responsible for the safe collection and temporary storage of hazardous waste. The final treatment and disposal must be handled by licensed professionals. Your institution's Environmental Health & Safety (EHS) office is your partner in this process. Once your waste container is full, contact them to arrange for a scheduled pickup. They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA).[12][13][14]

A Note on In-Lab Neutralization

Some literature describes methods for oxidizing aldehydes to their corresponding carboxylic acids, which may be less volatile or toxic.[10][15] For instance, treatment with an oxidizing agent like potassium permanganate can achieve this transformation. However, this practice is strongly discouraged for routine disposal . Such procedures can be hazardous, may produce other regulated waste products, and could constitute illegal waste treatment without the proper permits.[13] The safest and most compliant method is the direct collection of the unreacted chemical as hazardous waste for professional disposal.

By adhering to these rigorous protocols, you contribute to a culture of safety, protect our environment, and ensure that your vital research can continue without incident.

References

Personal protective equipment for handling 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety and Handling Guide: 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No. 1133116-27-4). It is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The procedures outlined herein are based on an analysis of the compound's structure and data from analogous chemical safety profiles.

Hazard Assessment and Chemical Profile

Primary Hazards:

  • Skin Irritation (H315): Expected to cause skin irritation upon contact.[1][5][6][7][8][9]

  • Serious Eye Irritation (H319): Expected to cause serious irritation if it comes into contact with the eyes.[1][5][6][7][8][9]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as dust or powder.[3][6][7][8][9]

  • Acute Toxicity: Some analogues are classified as harmful if swallowed (H302) or inhaled (H332).[6][7][10] Therefore, this compound should be handled with the assumption of moderate acute toxicity.

The compound is a solid, likely a crystal or powder, ranging in color from white to yellow-red.[1] It should be treated as a hazardous substance, and all handling must be performed with appropriate engineering controls and Personal Protective Equipment (PPE).

Property Information Source
CAS Number 1133116-27-4[11][12][13]
Molecular Formula C13H12BrNO2[11][13]
Molecular Weight 294.1 g/mol [11]
Physical State Solid (Crystal - Powder)[1]
Known Hazards Causes skin and serious eye irritation; may cause respiratory irritation.[1][3][6][7][9][10]
Storage Store in a cool, dark place under an inert atmosphere. Keep container tightly closed.[1][2][10]
Incompatible Materials Strong oxidizing agents.[1][3][4]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE for different laboratory operations.[14][15][16]

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Tightly fitting safety goggles conforming to EN166 or ANSI Z.87.1 standards.[2][17][18]Chemical-impermeable gloves (e.g., Nitrile rubber). Inspect before use.[1][17]Standard laboratory coat, fully buttoned.[18]N95 (US) or equivalent dust mask. All solid handling should occur in a ventilated enclosure or fume hood.[19]
Preparing Solutions Safety goggles. A face shield is required if there is a significant splash hazard.[17][18]Chemical-impermeable gloves. Change gloves immediately if contaminated.Chemical-resistant apron over a standard lab coat.[19]All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6]
Running Reactions/Transfers Safety goggles.Chemical-impermeable gloves.Standard laboratory coat.All operations must be conducted within a certified chemical fume hood.[6]
Causality Behind PPE Choices:
  • Eye Protection: The aldehyde functional group and halogenated aromatic structure contribute to the compound's irritant properties. Safety goggles provide a seal around the eyes to protect against fine dust and accidental splashes. A face shield adds a necessary layer of protection during bulk handling or when a splash is possible.[16][18]

  • Hand Protection: Nitrile gloves offer broad protection against many chemicals for short-term use.[16][17] Given the H315 (skin irritation) warning for analogous compounds, gloves are mandatory to prevent direct contact. Contaminated gloves must be removed and disposed of properly to avoid secondary contamination of surfaces.[18]

  • Body Protection: A lab coat prevents the compound, which is a solid powder, from contaminating personal clothing.[18] A chemical-resistant apron is recommended when handling solutions to protect against splashes of potentially corrosive or irritating liquids.

  • Respiratory Protection: The fine particulate nature of the solid poses an inhalation risk, leading to respiratory tract irritation (H335).[3][9] Handling the solid exclusively within a chemical fume hood or a ventilated balance enclosure is the primary engineering control. An N95 mask provides an additional layer of protection during weighing.[19]

Operational and Disposal Plan

A systematic workflow is essential for safety. This plan covers the lifecycle of the chemical within the laboratory, from receipt to disposal.

Safe Handling Workflow Diagram

G cluster_prep Preparation & Review cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe handle_weigh Weigh Solid in Ventilated Enclosure prep_ppe->handle_weigh Proceed to Hood handle_sol Prepare Solution handle_weigh->handle_sol handle_exp Use in Experiment handle_sol->handle_exp clean_decon Decontaminate Glassware & Surfaces handle_exp->clean_decon Experiment Finished clean_waste Segregate & Label Halogenated Waste clean_decon->clean_waste clean_dispose Dispose of Waste via EH&S Protocols clean_waste->clean_dispose end_proc end_proc clean_dispose->end_proc End Procedure

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Pre-Handling: Before use, ensure that eyewash stations and safety showers are accessible and functional.[2][4][5] Review this guide and analogous SDSs.

  • PPE: Don all required PPE as specified in the table above.

  • Weighing: Conduct all weighing operations of the solid compound within a chemical fume hood or a ventilated balance safety enclosure to control dust.[1]

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Reaction: Ensure all reaction setups are secure within a chemical fume hood.

  • Post-Handling: After handling, wash hands and forearms thoroughly with soap and water.[1][2][3] Do not eat, drink, or smoke in the laboratory area.[2][6][7]

Disposal Plan:

All waste materials must be treated as hazardous.

  • Solid Waste: Collect surplus solid chemical and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a dedicated, sealed, and clearly labeled container for halogenated organic waste.[1]

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed container for halogenated organic liquid waste.

  • Regulatory Compliance: Do not discharge any chemical waste into drains.[4][5] All disposal must adhere to local, state, and federal environmental regulations.[1] The recommended disposal method for similar compounds is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Consult with your institution's Environmental Health & Safety (EH&S) department for specific procedures.

Emergency Procedures

Immediate and correct response to an exposure is critical.

Exposure Type First-Aid Protocol
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3][4][20]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][2][3][5][20]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4][5][20]
Spill Cleanup Evacuate the area. Wearing the appropriate PPE (including respiratory protection), sweep up the solid material, taking care not to create dust.[1] Place it into a suitable, labeled container for disposal. Prevent the chemical from entering drains.[19]

References

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